Urea phosphate
Description
Urea is a carbonyl group with two C-bound amine groups. The commercially available fertilizer has an analysis of 46-0-0 (N-P2O5-K2O). It has a role as a flour treatment agent, a human metabolite, a Daphnia magna metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a mouse metabolite and a fertilizer. It is a monocarboxylic acid amide and a one-carbon compound. It is functionally related to a carbonic acid. It is a tautomer of a carbamimidic acid.
A compound formed in the liver from ammonia produced by the deamination of amino acids. It is the principal end product of protein catabolism and constitutes about one half of the total urinary solids.
Urea is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Urea is a natural product found in Ascochyta medicaginicola, Vicia faba, and other organisms with data available.
Urea is a nitrogenous compound containing a carbonyl group attached to two amine groups with osmotic diuretic activity. In vivo, urea is formed in the liver via the urea cycle from ammonia and is the final end product of protein metabolism. Administration of urea elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain, cerebrospinal fluid and eye, into interstitial fluid and plasma, thereby decreasing pressure in those tissues and increasing urine outflow.
Urea is a mineral with formula of CO(N3-H2)2 or CO(NH2)2. The corresponding IMA (International Mineralogical Association) number is IMA1972-031. The IMA symbol is Ur.
Urea is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Urea sulfate (active moiety of); Polynoxylin (monomer of); Hydrocortisone; urea (component of) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUKJJJFZCRTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O, Array, NH2CONH2 | |
| Record name | UREA | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CARBAMIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | UREA | |
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| Record name | urea | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Urea | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37955-36-5 | |
| Record name | Urea, homopolymer | |
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DSSTOX Substance ID |
DTXSID4021426 | |
| Record name | Urea | |
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Molecular Weight |
60.056 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible., Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid, Colourless to white, prismatic, crystalline powder or small, white pellets, White solid with a characteristic odor; [ICSC], Solid, WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |
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| Record name | CARBAMIDE | |
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Boiling Point |
Decomposes (NTP, 1992), Decomposes | |
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Solubility |
>9 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992), Very soluble in water; Soluble in ethanol, 10 ml 95% alc, 6 ml methanol, 1 ml boiling 95% alc, 20 ml abs alc, 2 ml glycerol; almost insol in chloroform, ether; sol in concn HCl, INSOL IN BENZENE; SOL IN ACETIC ACID, Sol in pyrimidine, In water, 5.45X10+5 mg/l @ 25 °C, 545.0 mg/mL, Solubility in water: miscible | |
| Record name | SID49640652 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
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| Record name | Urea | |
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Density |
1.34 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3230 @ 20 °C/4 °C, On further heating it decomp to biuret, NH3, cyanuric acid; pH of 10% water soln: 7.2; density of water soln (wt/wt): 1.027 @ 10%; 1.054 @ 20%; 1.145 @ 50%, g/cm³ | |
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Vapor Pressure |
0.000012 [mmHg], 1.2X10-5 mm Hg @ 25 °C | |
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Impurities |
Cyanates are present as an impurity /American Research Products Co/, 0.3-2.0 wt% of biuret is typically present in solid urea | |
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Color/Form |
White crystals or powder, Tetragonal prisms | |
CAS No. |
57-13-6, 4744-36-9, 37955-36-5 | |
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Melting Point |
275 °F (NTP, 1992), 132 °C to 135 °C, 132.70 °C, Ionization potential = 9 eV; Latent heat of fusion = 15.4 kJ/mol (at melting point); Latent heat of sublimation = 87.9 kJ/mol @ 25 °C; Heat of formation = -333.7 kJ/mol @ 25 °C; Decomposition temp = 135 °C, 132 °C, 132.7-135 °C | |
| Record name | UREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9165 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Urea | |
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| URL | https://www.drugbank.ca/drugs/DB03904 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CARBAMIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | UREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Urea | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | UREA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
urea phosphate synthesis from phosphoric acid and urea
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of urea phosphate from phosphoric acid and urea. The document details the core chemical principles, experimental protocols, and quantitative data associated with the production of this versatile compound. This compound, a salt formed from the reaction of urea and phosphoric acid, finds applications in various fields, including as a high-purity fertilizer, a feed additive, and in certain industrial processes.[1][2] This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound synthesis.
Core Principles of Synthesis
The synthesis of this compound is fundamentally an acid-base reaction between phosphoric acid (H₃PO₄) and urea [CO(NH₂)₂]. The reaction is exothermic and results in the formation of a crystalline adduct, this compound [CO(NH₂)₂·H₃PO₄].[1] The stoichiometry of the reaction is typically a 1:1 molar ratio of urea to phosphoric acid.[1]
The chemical equation for the synthesis is as follows:
H₃PO₄ + CO(NH₂)₂ → CO(NH₂)₂·H₃PO₄
The process generally involves the dissolution of urea in phosphoric acid, followed by crystallization of the this compound product. Key factors influencing the reaction yield and product purity include reaction temperature, reaction time, concentration of reactants, and the purity of the initial phosphoric acid.[3][4] Industrial processes often utilize wet-process phosphoric acid, which contains various impurities that need to be managed to obtain a high-purity final product.[1][3]
Experimental Protocols
Several methods for the synthesis of this compound have been developed, ranging from laboratory-scale batch processes to continuous industrial production. Below are detailed experimental protocols for two common approaches.
Laboratory-Scale Synthesis using Industrial Grade Phosphoric Acid
This protocol is adapted from a wet synthesis method designed to produce high-purity crystalline this compound from untreated industrial phosphoric acid.[1]
Materials:
-
Industrial grade phosphoric acid (e.g., 52-54% P₂O₅)
-
Solid urea (granular or prilled, e.g., 46% N)
-
Distilled water (optional, for dilution)
-
Stirring hotplate
-
Reaction vessel (e.g., beaker or flask)
-
Stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Desiccator
Procedure:
-
A stoichiometric amount of phosphoric acid and urea (1:1 molar ratio) are added to the reaction vessel.[1]
-
The mixture is heated to a controlled temperature, typically around 50°C, under constant stirring (e.g., 150 rpm).[1] Heating is necessary to accelerate the dissolution of urea, as the process can be slow despite the exothermic nature of the reaction.
-
The reaction is allowed to proceed for a specific duration, with optimal results often achieved after 90 minutes.[1]
-
After the reaction is complete, the mixture is cooled to room temperature to induce the precipitation of this compound crystals.[1]
-
The crystallized this compound is then separated from the residual liquor by vacuum filtration using a Buchner funnel.[1]
-
The collected crystals are dried in a desiccator at ambient temperature until a constant weight is achieved.[1] The residual liquor, which contains the majority of the impurities from the initial phosphoric acid, can be collected for further analysis or disposal.
Anhydrous Synthesis Method
This method utilizes highly concentrated or anhydrous phosphoric acid to directly produce crystalline this compound, minimizing the need for extensive drying.[5][6]
Materials:
-
Concentrated phosphoric acid (>90% H₃PO₄) or anhydrous ortho-phosphoric acid
-
Solid urea
-
Reaction vessel with vigorous cooling capabilities
-
Stirring mechanism
Procedure:
-
If using crystalline anhydrous ortho-phosphoric acid, it is gently heated to transform it into a liquid.[6]
-
The concentrated phosphoric acid is preheated to 60-90°C to facilitate a spontaneous reaction with solid urea.[4][5][6]
-
Solid urea is added to the preheated phosphoric acid in a stoichiometric amount.
-
Due to the highly exothermic nature of the reaction, the system must be vigorously cooled immediately after mixing the reactants.[4][5][6]
-
The reaction is very rapid, often completing within a few seconds, resulting in the formation of dry crystalline this compound.[5][6]
-
The resulting product is ready for use without any further drying operations.[5][6]
Quantitative Data
The efficiency of this compound synthesis is evaluated based on product yield and purity. The following tables summarize key quantitative data from various studies.
Table 1: Optimal Reaction Conditions for Wet Synthesis
| Parameter | Optimal Value | Reference |
| Reaction Temperature | 50°C | [1] |
| Reaction Time | 90 minutes | [1] |
| Molar Ratio (Urea:H₃PO₄) | 1:1 | [1] |
| Crystallization Temperature | Room Temperature | [1] |
Table 2: Composition of Reactants and Product
| Substance | Component | Concentration (%) | Reference |
| Industrial Phosphoric Acid | P₂O₅ | 52.33 | |
| Urea | N | ~46 | [1] |
| This compound (Theoretical) | N | 17.7 | [4][7][8] |
| This compound (Theoretical) | P₂O₅ | 44.9 | [4][7][8] |
| Produced this compound | N | 17.0 - 17.5 | [7] |
| Produced this compound | P₂O₅ | 44.0 - 44.5 | [7] |
Table 3: Impurity Reduction in this compound from Wet Process Acid
| Impurity | Reduction in Product (%) | Reference |
| Iron (Fe) | 85-90 | [3][7] |
| Aluminum (Al) | 85-90 | [3][7] |
| Magnesium (Mg) | 85-90 | [3][7] |
Visualizations
The following diagrams illustrate the logical workflow and key relationships in the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Anhydrous synthesis process for this compound.
Conclusion
The synthesis of this compound from phosphoric acid and urea is a well-established and versatile process. The choice of synthesis method, particularly between wet and anhydrous processes, depends on the desired product purity, the quality of the starting materials, and the available equipment. By carefully controlling reaction parameters such as temperature, time, and stoichiometry, high-yields of crystalline this compound can be consistently achieved. The purification of the product, especially when using industrial-grade phosphoric acid, is a critical step that largely relies on the crystallization process to separate the this compound from soluble impurities. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with or developing processes involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [nue.okstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US3936501A - Process for the manufacture of crystalline this compound - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. US4461913A - Production of this compound - Google Patents [patents.google.com]
- 8. epubl.ktu.edu [epubl.ktu.edu]
A Technical Guide to the Chemical and Physical Properties of Urea Phosphate Crystals
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the core chemical and physical properties of urea phosphate (CO(NH₂)₂·H₃PO₄) crystals. It includes quantitative data summaries, detailed experimental protocols for synthesis and characterization, and visual diagrams illustrating key processes and relationships. This guide is intended to serve as a foundational resource for professionals utilizing this compound in research, chemical synthesis, and drug development contexts.
Chemical Properties
This compound is an equimolar adduct formed from the reaction of urea and phosphoric acid.[1] Its chemical identity is defined by its molecular formula, acidic nature, and thermal behavior. The compound freely dissociates into urea and phosphoric acid when dissolved in water.[2] The aqueous solution is strongly acidic, a property that makes it useful for cleaning irrigation systems and enhancing nutrient availability in alkaline soils.[1][2] Thermally, this compound has limited stability and will decompose upon melting.[1][3]
Table 1: Summary of Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | CO(NH₂)₂·H₃PO₄ (or CH₇N₂O₅P) | [1] |
| Molecular Weight | 158.05 g/mol | [1][4][5] |
| NPK Formula | 17-44-0 | [1][2] |
| Nitrogen (N) Content | ~17.7% (Theoretical) | [3][6] |
| Phosphorus Pentoxide (P₂O₅) Content | ~44.9% (Theoretical) | [6][7] |
| pH (1% aqueous solution) | 1.6 - 2.4 | [3][6][7][8] |
| Thermal Stability | Stable up to 120 °C; decomposes upon melting. | [1][3][9] |
| Enthalpy of Formation | -44 cal/g (from urea and 75% H₃PO₄ at 77°F) | [6] |
Physical Properties
This compound presents as colorless, transparent, or white prismatic crystals.[3][7][10] It is odorless and highly soluble in water, a key characteristic for its applications in agriculture and chemical processes.[1] Its crystal structure is well-defined, belonging to the orthorhombic system, and is characterized by a unique layered arrangement of urea and phosphate groups held together by a complex network of hydrogen bonds.[2][11]
Table 2: Summary of Physical Properties
| Property | Value | Reference(s) |
| Appearance | White, colorless transparent prismatic crystals | [1][3][7][10] |
| Melting Point | 116 - 118 °C (with decomposition) | [1][3][4][5][10] |
| Density | 1.74 - 1.77 g/cm³ | [3][5][6][7] |
| Crystal System | Orthorhombic | [3][11][12] |
| Space Group | Pbca | [11] |
| Solubility in Water | ~960 g/L (at 20 °C) | [1] |
| Solubility in Other Solvents | Soluble in ethanol; Insoluble in ethers, toluene, carbon tetrachloride | [3][7] |
Spectroscopic and Thermal Analysis Data
Characterization of this compound crystals is routinely performed using X-ray diffraction (XRD), Fourier-transform infrared (FTIR) spectroscopy, and thermal analysis methods like TGA and DSC. XRD confirms the crystalline structure, FTIR identifies the functional groups and bonding, and thermal analysis reveals its stability and decomposition profile.
Table 3: Key Spectroscopic and Thermal Analysis Data
| Analysis Method | Characteristic Features / Peaks | Reference(s) |
| X-Ray Diffraction (XRD) | Orthorhombic structure confirmed by comparison with JCPDS No. 44-0815. | [13] |
| FTIR Spectroscopy | ~3650-3200 cm⁻¹: -OH valence vibrations (from H₃PO₄ and H-bonds).~1667 cm⁻¹: Amide (-NH₂) band.~993 cm⁻¹ & ~480 cm⁻¹: PO₄³⁻ group vibrations. | [12][14] |
| TGA / DSC | ~117 °C: Endothermic peak (melting) in DSC.>120 °C: Mass loss begins in TGA, indicating decomposition. | [9][12] |
Experimental Protocols
The following sections detail standardized methodologies for the synthesis and analysis of this compound crystals.
Synthesis of this compound Crystals (Wet Process)
This protocol describes a common laboratory-scale synthesis based on the reaction of phosphoric acid and urea.[9][13]
-
Reactant Preparation: Prepare stoichiometric (1:1 molar ratio) amounts of phosphoric acid (e.g., 50-85% H₃PO₄) and solid urea.
-
Reaction: In a suitable reaction vessel equipped with a magnetic stirrer, add the phosphoric acid. Gently heat the acid to approximately 50-60 °C to facilitate the dissolution of urea.[15]
-
Mixing: While stirring, slowly add the solid urea to the preheated phosphoric acid. The reaction is exothermic, and the temperature may rise.[16] Continue stirring for a set duration, typically 60-90 minutes, to ensure the reaction is complete.[13]
-
Crystallization: After the reaction period, cool the mixture to induce crystallization. This can be done by allowing it to cool to room temperature or by using a controlled cooling bath set to 10-20 °C.[9]
-
Isolation: Collect the precipitated this compound crystals by vacuum filtration using a Büchner funnel.
-
Drying: Wash the crystals with a small amount of cold distilled water to remove any remaining mother liquor. Dry the crystals in a desiccator or in an oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.[9]
Characterization by X-Ray Diffraction (XRD)
This protocol outlines the general procedure for obtaining an XRD pattern to confirm the crystal structure.[17][18]
-
Sample Preparation: Finely grind a small sample of the dried this compound crystals into a homogenous powder using an agate mortar and pestle.
-
Mounting: Mount the powder onto a sample holder. Ensure a flat, uniform surface for analysis.
-
Data Acquisition: Place the sample holder into the X-ray diffractometer. Set the instrument to use Cu Kα radiation (λ ≈ 1.54 Å).
-
Scanning: Perform a scan over a 2θ range appropriate for identifying the primary diffraction peaks (e.g., 10° to 60°). Use a step size of ~0.05° and a dwell time of ~1 second per step.[17]
-
Analysis: Process the resulting diffractogram to identify the peak positions (2θ values). Compare these peaks with a standard reference pattern for this compound (e.g., JCPDS file no. 44-0815) to confirm the phase identity.[13]
Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is used to identify the functional groups present in the this compound crystal.[9][14]
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground sample (~1-2 mg) with dry potassium bromide (~100-200 mg). Press the mixture into a transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with an empty sample compartment (or just the KBr pellet) to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the sample pellet in the spectrometer's sample holder and acquire the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Analysis: Analyze the resulting spectrum, identifying the characteristic absorption bands for O-H, N-H, C=O, and P-O functional groups to confirm the compound's structure.
Characterization by Thermal Analysis (TGA/DSC)
This protocol determines the thermal stability and decomposition profile of the crystals.[19]
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate crucible (e.g., aluminum or alumina).
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the simultaneous thermal analyzer.
-
Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air flow) at a constant heating rate (e.g., 10 °C/min) from ambient temperature to a temperature above its decomposition point (e.g., 300 °C).
-
Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different stages. Analyze the DSC curve to identify the melting point (endothermic peak) and any exothermic decomposition events.
Visualizations of Processes and Relationships
The following diagrams illustrate the synthesis workflow, the interplay of properties, and the conceptual role of the urea moiety in a drug development context.
Caption: A flowchart of the wet synthesis process and subsequent analytical characterization.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. chemicalpoint.eu [chemicalpoint.eu]
- 5. This compound CAS#: 4861-19-2 [m.chemicalbook.com]
- 6. US4461913A - Production of this compound - Google Patents [patents.google.com]
- 7. chematephosphates.com [chematephosphates.com]
- 8. toros.com.tr [toros.com.tr]
- 9. Influence of the Process Parameters on the Synthesis of this compound and the Properties of the Obtained Product | MDPI [mdpi.com]
- 10. 4861-19-2 CAS | this compound | Organic Phosphates | Article No. 06452 [lobachemie.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. epubl.ktu.edu [epubl.ktu.edu]
- 16. prepchem.com [prepchem.com]
- 17. ijcmas.com [ijcmas.com]
- 18. X-ray Diffraction (XRD) Evaluates the Quality of Phosphate Rocks [thermofisher.com]
- 19. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
An In-depth Technical Guide to the Molecular Structure and Bonding of Urea Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and bonding of urea phosphate, a 1:1 adduct of urea and phosphoric acid. The information presented herein is intended to support research and development activities where a thorough understanding of this compound's solid-state chemistry is essential.
Physicochemical and Crystallographic Properties
This compound presents as a colorless, odorless, transparent prismatic crystalline solid.[1] It is highly soluble in water, forming a strongly acidic solution, but is insoluble in organic solvents such as ethers and toluene.[1][2][3] The key physicochemical and crystallographic properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | CO(NH₂)₂·H₃PO₄ | [2] |
| Molar Mass | 158.05 g/mol | [2] |
| Appearance | Colorless transparent prismatic crystals | [1] |
| Melting Point | 116-118 °C (with decomposition) | [1][2] |
| Density | ~1.77 g/cm³ | [4] |
| Solubility in Water | ~960 g/L at 20 °C | [2] |
| pH of 1% Aqueous Solution | 1.6 - 2.4 | [3] |
Table 2: Crystallographic Data for this compound
| Parameter | Value | References |
| Crystal System | Orthorhombic | [5] |
| Space Group | Pbca | [5] |
| Unit Cell Dimensions | a = 17.68 Å, b = 7.48 Å, c = 9.06 Å | [6] |
| Molecules per Unit Cell (Z) | 8 | [5] |
Molecular Structure and Bonding
The crystal structure of this compound is characterized by a distinct layered arrangement of urea and phosphoric acid molecules. These layers are oriented parallel to the (100) plane and are interconnected by an extensive and complex network of hydrogen bonds, which dictates the compound's stability and physical properties.[4][6]
Covalent Bonding
The internal geometries of the urea and phosphoric acid molecules are defined by their covalent bonds. In the urea molecule, the carbon atom is sp² hybridized, leading to a planar geometry. The C-N bonds exhibit significant double bond character.[7] The phosphoric acid molecule maintains its tetrahedral geometry around the central phosphorus atom.
Table 3: Typical Covalent Bond Lengths and Angles in Urea
| Bond/Angle | Value | Reference |
| C-N Bond Length | ~1.34 Å | [7] |
| C=O Bond Length | ~1.27 Å | [7] |
| N-C-N Angle | ~119.2° |
Hydrogen Bonding Network
The most critical aspect of this compound's structure is the intricate three-dimensional hydrogen bonding network. This network involves hydrogen bonds within the layers of urea and phosphate, as well as between these layers, creating a highly stable crystalline lattice.[4]
The hydrogen bonds can be categorized as follows:
-
O-H···O bonds: These interactions are found within the phosphate layers and also link the phosphate layers to the urea layers.
-
N-H···O bonds: These bonds exist within the urea layers and are the primary interaction linking the urea molecules to the phosphate tetrahedra.
A particularly noteworthy feature is the presence of a short, strong hydrogen bond (SSHB) between the phosphoric acid and the carbonyl oxygen of the urea molecule. Neutron diffraction studies have determined the geometry of this bond, with an O···O distance of approximately 2.40 Å and an O-H distance of about 1.16 Å, indicating a significant degree of covalent character.[5]
Experimental Protocols
The synthesis and characterization of this compound are crucial for ensuring its purity and structural integrity. The following sections detail common experimental methodologies.
Synthesis of this compound (Wet Process)
This compound is typically synthesized via an exothermic reaction between phosphoric acid and urea.[8]
Methodology:
-
Reactant Preparation: Stoichiometric amounts (1:1 molar ratio) of phosphoric acid (e.g., 52-54% P₂O₅) and solid granular urea are prepared.[8]
-
Reaction: The solid urea is mixed with the phosphoric acid in a reaction vessel under constant stirring (e.g., 150 rpm).[8] To accelerate the dissolution of urea and complete the reaction, the mixture is often heated to a temperature of 50-90 °C.[8][9] The reaction is typically carried out for a duration of 60-90 minutes.[8]
-
Crystallization: The reaction mixture is then cooled to room temperature to allow for the precipitation of this compound crystals.[8]
-
Isolation and Drying: The resulting crystals are isolated from the residual liquor by filtration, for instance, using a Buchner funnel.[8] The isolated crystals are then dried in a desiccator at ambient or slightly elevated temperatures (e.g., 40 °C for 6 hours) to obtain the final product.[8]
Structural Characterization
XRD is employed to confirm the crystalline phase and determine the crystallographic parameters of the synthesized this compound.
Methodology:
-
Sample Preparation: The crystalline this compound sample is finely ground to a homogenous powder.
-
Data Acquisition: The powder is mounted on a sample holder, and the XRD pattern is recorded using a diffractometer. Typical instrument settings include:
-
Radiation Source: CuKα (λ = 1.5418 Å)[8]
-
Voltage and Current: 30-40 kV, 30 mA
-
Scan Range (2θ): 3° to 70°
-
Step Size: 0.02°
-
Scan Speed/Dwell Time: 0.5 seconds per step
-
-
Data Analysis: The resulting diffractogram is compared with standard reference patterns for this compound (e.g., JCPDS No. 44-0815) to confirm the identity and purity of the crystalline phase.[10]
FTIR spectroscopy is used to identify the functional groups present in this compound and to confirm the formation of the adduct through the analysis of vibrational modes, particularly those involved in hydrogen bonding.
Methodology:
-
Sample Preparation: A small amount of the dried this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[8]
-
Data Acquisition: The FTIR spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹.
-
Data Analysis: The characteristic absorption bands are assigned to their corresponding molecular vibrations. Key vibrational modes for this compound are summarized in Table 4.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |
| 3650 - 3200 | -OH and -NH₂ groups | ν (stretching) | [11] |
| ~3459 | -OH group | ν (stretching) | |
| 2760, 2310 | O-H···O | ν (stretching) | [8] |
| ~1667 | Amide (-NH₂) | δ (bending) | |
| ~1657 | Amide I (C=O) | ν (stretching) | [9] |
| 1220 | O-H···O | δ (in-plane bending) | [8] |
| 983, 927 | PO₄ group | ν (stretching) | [8] |
| 778, 873 | CO₂ vibrations | - | |
| 554 | CN₂ group | δ (bending) | [8] |
| ~480 | PO₄ group | - | |
| ν: stretching; δ: bending |
Experimental and Analytical Workflow
The logical flow from synthesis to final characterization of this compound is a critical process for ensuring product quality and for detailed research investigations.
References
- 1. chembk.com [chembk.com]
- 2. grokipedia.com [grokipedia.com]
- 3. toros.com.tr [toros.com.tr]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
solubility of urea phosphate in water at different temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of urea phosphate in water, a critical parameter for its application in various fields, including agriculture and chemical synthesis. This compound (CO(NH₂)₂·H₃PO₄) is a crystalline solid formed from a 1:1 molar ratio of urea and phosphoric acid. Its high solubility and the acidic nature of its solution are key properties influencing its use. This document details its temperature-dependent solubility, outlines standard experimental protocols for its measurement, and provides visual workflows for these methodologies.
Quantitative Solubility Data
The solubility of this compound in water demonstrates a strong positive dependence on temperature.[1] The dissolution process is endothermic, meaning that as the temperature of the water increases, the amount of this compound that can be dissolved also increases significantly.[1][2] This property is crucial for processes like cooling crystallization to obtain high-purity this compound.[2]
The following table summarizes the solubility of this compound in water at various temperatures.
| Temperature (°C) | Temperature (K) | Solubility (g / 100 g H₂O) |
| 10 | 283.15 | 71.7[3] |
| 18 | 291.15 | 91.9[3] |
| 32 | 305.15 | 135[3] |
| 46 | 319.15 | 202[3] |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental practice in chemical and pharmaceutical sciences. The two primary methods for measuring the thermodynamic solubility of a solid compound like this compound are the equilibrium shake-flask method and the synthetic (or polythermal) method.
Equilibrium Shake-Flask Method
This is the most common and traditional method for determining thermodynamic equilibrium solubility. It involves saturating a solvent with a solute at a constant temperature and then measuring the concentration of the dissolved substance.
Detailed Methodology:
-
Preparation of Suspension: An excess amount of solid this compound is added to a known volume of deionized water in a sealed container (e.g., a flask or vial). The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.
-
Equilibration: The container is placed in a thermostatically controlled agitator or water bath to maintain a precise temperature. The suspension is agitated (e.g., shaken or stirred) for a predetermined period, typically 24-72 hours, to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid and liquid phases are separated. This is a critical step and can be accomplished by:
-
Centrifugation: The sample is centrifuged at high speed to pellet the excess solid.
-
Filtration: The supernatant is carefully drawn and passed through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles. Care must be taken to avoid temperature changes during this step, which could alter the solubility.
-
-
Concentration Analysis: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): Offers high specificity and the ability to detect impurities.
-
UV-Vis Spectroscopy: A faster method, suitable if the compound has a chromophore and no interfering substances are present.
-
Gravimetric Analysis: Involves evaporating the solvent from a known volume of the solution and weighing the remaining solid residue.
-
-
Calculation: The solubility is calculated based on the measured concentration and expressed in standard units, such as g/100 mL or mol/kg.
Synthetic (Polythermal) Method
The synthetic method involves observing the temperature at which a solution of a precisely known composition reaches saturation. This is often the method of choice for generating extensive data across a wide temperature range.
Detailed Methodology:
-
Sample Preparation: A precise mass of this compound and a precise mass of water are weighed directly into a sealed, transparent vessel equipped with a stirrer and a temperature probe.
-
Heating and Dissolution: The vessel is slowly heated while the contents are continuously stirred. Heating continues until all the solid this compound has completely dissolved, forming a clear, unsaturated solution.
-
Controlled Cooling and Observation: The solution is then cooled at a slow, controlled rate (e.g., 0.1-0.5 °C/min) with constant stirring.
-
Crystallization Point Detection: The temperature at which the very first crystals appear (the saturation temperature or cloud point) is recorded. This point is often detected visually or with an automated system, such as a laser monitoring observation system that detects changes in light transmission as particles form.[4][5]
-
Data Collection: The experiment is repeated with different, precisely known compositions of this compound and water to determine the saturation temperatures for each concentration. This data is then used to construct a solubility curve.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow diagram for the equilibrium shake-flask solubility determination method.
Caption: Workflow diagram for the synthetic (polythermal) solubility determination method.
References
An In-depth Technical Guide to the Thermal Decomposition of Urea Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urea phosphate, a salt formed from the reaction of urea and phosphoric acid, is a compound of significant interest in various fields, including agriculture as a fertilizer and potentially in pharmaceutical formulations. Understanding its thermal decomposition behavior is crucial for its manufacturing, storage, safety assessment, and for controlling its reactivity in various applications. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing its decomposition pathways, the products formed, and the kinetics of the process. The guide includes a proposed reaction mechanism based on current scientific understanding, a compilation of available quantitative data from thermal analysis, and detailed experimental protocols for researchers seeking to investigate its thermal properties.
Introduction
This compound (CO(NH₂)₂·H₃PO₄) is a crystalline solid that combines the properties of its two constituent molecules. Upon heating, it undergoes a complex series of decomposition reactions, liberating both gaseous and solid products. The thermal decomposition process is influenced by factors such as the heating rate and the surrounding atmosphere. This guide will delve into the intricate chemistry of this compound's thermal degradation, providing a foundational understanding for professionals working with this compound.
Proposed Thermal Decomposition Mechanism
The thermal decomposition of this compound is a multi-step process. While the complete, detailed mechanism is a subject of ongoing research, a proposed pathway can be constructed based on the well-understood decomposition of urea and the reactions involving phosphoric acid at elevated temperatures.
The decomposition can be broadly divided into two overlapping stages: the initial decomposition of the urea moiety and the subsequent reactions involving the phosphate component, leading to the formation of condensed phosphates.
Stage 1: Decomposition of the Urea Moiety and Initial Condensation (Approx. 115°C - 250°C)
Upon heating, this compound begins to decompose near its melting point. The initial steps are believed to involve the endothermic decomposition of the urea component to ammonia (NH₃) and isocyanic acid (HNCO), which can then react with undissociated phosphoric acid or other urea molecules.[1] Concurrently, the phosphoric acid can begin to undergo condensation reactions.
A key initial reaction is the formation of ammonium diphosphate (ADP) and carbon dioxide (CO₂), which is an exothermic process.[1]
-
Reaction 1 (Urea Decomposition): CO(NH₂)₂ → NH₃ + HNCO
-
Reaction 2 (Formation of Ammonium Diphosphate): 2 CO(NH₂)₂·H₃PO₄ → (NH₄)₂H₂P₂O₇ + 2 CO₂ + 2 NH₃
Further heating leads to the formation of by-products characteristic of urea decomposition, such as biuret, through the reaction of isocyanic acid with urea.
-
Reaction 3 (Biuret Formation): CO(NH₂)₂ + HNCO → NH₂CONHCONH₂
Stage 2: Formation of Polyphosphates and Further Decomposition (Above 250°C)
At higher temperatures, the decomposition becomes more complex. The ammonium diphosphate can further react to form ammonium triphosphate (ATP) and longer-chain ammonium polyphosphates (APP). This stage is generally endothermic and is accompanied by the release of ammonia.[1] The biuret and other urea-derived intermediates also continue to decompose.
-
Reaction 4 (Formation of Ammonium Triphosphate): 3 (NH₄)₂H₂P₂O₇ → 2 (NH₄)₃H₂P₃O₁₀ + H₂O
The final solid residue at very high temperatures would likely be a mixture of various condensed phosphoric acids or phosphates.
Below is a diagram illustrating the proposed signaling pathway for the thermal decomposition of this compound.
Caption: Proposed reaction pathway for the thermal decomposition of this compound.
Quantitative Data
The following tables summarize the available quantitative data on the thermal decomposition of this compound. It is important to note that these values can vary depending on the experimental conditions.
Table 1: Kinetic Parameters for the Pyrolysis of this compound[1]
| Reaction | Pre-exponential Factor (A) | Activation Energy (Ea) |
| ADP Formation | 1.4 × 10¹³ min⁻¹ | 113 kJ mol⁻¹ |
| ATP Formation | 1.3 × 10³⁸ L mol⁻¹min⁻¹ | 311 kJ mol⁻¹ |
Note: The kinetic rate equations are r₁ = A₁exp(–EA₁/RT)Cᵤ and r₂ = A₂exp(–EA₂/RT)CₐdpCₚₐ respectively.[1]
Table 2: Thermal Decomposition Stages of this compound from TGA-DTA (Qualitative)
| Temperature Range (°C) | Mass Loss (%) | DTA Event | Associated Process |
| ~100 - 150 | Minor | Endotherm | Melting and initial decomposition of urea moiety |
| ~150 - 250 | Significant | Exotherm/Endotherm | Formation of ADP, biuret, and release of NH₃, CO₂ |
| > 250 | Gradual | Endotherm | Formation of ATP and APP, further decomposition |
Note: This is a generalized representation. Specific values for mass loss and peak temperatures are highly dependent on experimental conditions and require further detailed studies.
Experimental Protocols
To aid researchers in the study of this compound's thermal decomposition, the following detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and coupled TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) are provided.
4.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for the simultaneous TGA-DSC analysis of this compound.
Instrumentation:
-
A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements.
-
High-purity nitrogen (99.999%) and dry air as purge gases.
-
Alumina or platinum crucibles.
-
A microbalance for accurate sample weighing.
Experimental Workflow Diagram:
Caption: Experimental workflow for TGA-DSC analysis of this compound.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a clean, tared alumina or platinum crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the STA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere. For analysis in an oxidative environment, use dry air at a similar flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to a final temperature of 600°C (or higher, depending on the desired analysis) at a constant heating rate of 10°C/min. Other heating rates (e.g., 5, 15, and 20°C/min) can be used to study the kinetics of decomposition.
-
-
Data Acquisition: Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
Plot the TGA curve as percentage mass loss versus temperature. Determine the onset, peak, and end temperatures of each decomposition step from the derivative of the TGA curve (DTG).
-
Plot the DSC curve as heat flow versus temperature. Identify endothermic and exothermic peaks and calculate the enthalpy change (ΔH) for each thermal event.
-
4.2. Coupled TGA-FTIR Analysis
This protocol allows for the identification of gaseous products evolved during the thermal decomposition.
Instrumentation:
-
A thermogravimetric analyzer coupled to a Fourier Transform Infrared (FTIR) spectrometer via a heated transfer line.
-
Gas cell for the FTIR spectrometer.
-
Software for correlating TGA data with FTIR spectra.
Procedure:
-
Follow the TGA procedure as outlined in section 4.1.
-
FTIR Setup:
-
Heat the transfer line and the FTIR gas cell to a temperature sufficient to prevent condensation of the evolved gases (e.g., 200-250°C).
-
Continuously purge the TGA effluent through the gas cell of the FTIR spectrometer.
-
-
Data Acquisition:
-
Record the TGA data as described previously.
-
Simultaneously, acquire FTIR spectra of the evolved gases at regular intervals (e.g., every 30 seconds or at specific temperatures corresponding to mass loss events).
-
-
Data Analysis:
-
Correlate the FTIR spectra with the TGA/DTG data to identify the gaseous products evolved at each decomposition stage.
-
Identify characteristic absorption bands in the FTIR spectra to determine the presence of gases such as NH₃, CO₂, HNCO, and water vapor.
-
Conclusion
The thermal decomposition of this compound is a multifaceted process involving the degradation of the urea moiety and the condensation of the phosphate component. This guide has presented a proposed reaction mechanism, summarized the available quantitative data, and provided detailed experimental protocols for its investigation. While the fundamental aspects of the decomposition are understood, further research is needed to fully elucidate the complex reaction network, particularly the formation of various intermediates and the precise kinetics under different conditions. The methodologies and information provided herein serve as a valuable resource for scientists and researchers in advancing the understanding of the thermal behavior of this compound.
References
Urea Phosphate: An In-depth Technical Guide for Ruminant Nutrition Researchers
Executive Summary
The imperative to enhance the efficiency and sustainability of ruminant production has driven extensive research into alternative feed ingredients. Non-protein nitrogen (NPN) sources, in particular, offer a cost-effective strategy to supplement dietary nitrogen, crucial for microbial protein synthesis in the rumen. Among these, urea phosphate stands out due to its unique chemical properties that confer a slower release of ammonia compared to conventional urea, thereby improving nitrogen utilization and animal safety. This technical guide provides a comprehensive overview of this compound as an NPN source for ruminants, intended for researchers, scientists, and professionals in animal nutrition and drug development. It synthesizes current knowledge on its metabolism, effects on rumen fermentation, nutrient utilization, and animal performance, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Introduction
Ruminants possess the unique ability to utilize NPN compounds for the synthesis of high-quality microbial protein, which subsequently becomes available to the host animal.[1] This symbiotic relationship with rumen microorganisms allows for the conversion of simple nitrogenous compounds into essential amino acids.[1] Urea has traditionally been the most common NPN source used in ruminant diets due to its high nitrogen content and economic advantages.[2] However, its rapid hydrolysis to ammonia in the rumen can lead to inefficient nitrogen capture by microbes, resulting in nitrogen losses and, in acute cases, ammonia toxicity.[3][4]
This compound (CO(NH₂)₂·H₃PO₄) has emerged as a promising alternative that mitigates the risks associated with conventional urea. Its formulation as a salt of urea and phosphoric acid results in a more stable molecule that is less susceptible to rapid enzymatic degradation by urease in the rumen.[5] This characteristic leads to a more synchronized release of ammonia with the availability of energy from carbohydrate fermentation, enhancing microbial protein synthesis and overall nitrogen utilization.[3][5] Furthermore, this compound concurrently supplies phosphorus, an essential mineral for microbial growth and various metabolic functions in the host animal.[6] This dual-nutrient contribution makes it a particularly valuable supplement in diets based on low-quality forages, which are often deficient in both nitrogen and phosphorus.
Metabolism and Mechanism of Action
The efficacy of this compound as an NPN source is rooted in its chemical stability and its influence on the rumen environment. Unlike feed-grade urea, which is rapidly hydrolyzed by microbial urease to ammonia and carbon dioxide, this compound dissociates more slowly.
The acidic nature of the phosphate component is thought to inhibit urease activity in the immediate vicinity of the molecule, contributing to a more gradual release of ammonia.[6] This slower rate of ammonia production allows for a more efficient capture by rumen microbes for the synthesis of amino acids and, subsequently, microbial protein.[3] The synchronized availability of nitrogen and phosphorus from this compound further supports microbial growth and fermentation activity.[5]
Signaling Pathway of this compound Utilization in the Rumen
Caption: Metabolism of this compound in the Rumen.
Effects on Rumen Fermentation and Nutrient Utilization
Supplementation with this compound has been shown to favorably modulate rumen fermentation parameters and improve nutrient digestibility. The slower release of ammonia helps to maintain a more stable rumen pH and a continuous supply of nitrogen for microbial growth.
Quantitative Data on Rumen Fermentation
| Parameter | Control (No NPN) | Urea | This compound | Reference |
| Rumen pH | - | Decreased then Increased | More Stable | [6] |
| Rumen Ammonia-N (mg/dL) | - | Rapid Peak | Slower, Sustained Peak | [6] |
| Total VFA (mM) | - | Increased | Increased | [7] |
| Microbial Protein Synthesis | - | Increased | Enhanced | [3] |
Note: Specific values can vary significantly based on the basal diet, animal species, and experimental conditions. The table represents general trends observed in the literature.
Quantitative Data on Nutrient Digestibility
| Parameter | Control (No NPN) | Urea | This compound | Reference |
| Dry Matter Digestibility (%) | - | Increased | Increased | [8] |
| Crude Protein Digestibility (%) | - | Increased | Increased | [8][9] |
| Neutral Detergent Fiber (NDF) Digestibility (%) | - | Variable | Increased | [10] |
| Phosphorus Utilization (%) | Basal Level | - | High | [6] |
Note: The phosphorus in this compound has been found to be as well utilized as that from dicalcium phosphate.[6]
Animal Performance
The improvements in rumen fermentation and nutrient utilization associated with this compound supplementation generally translate into enhanced animal performance, including increased milk production and improved growth rates.
Quantitative Data on Animal Performance
| Parameter | Control (No NPN) | Urea | This compound | Reference |
| Milk Yield ( kg/day ) | - | Increased | Increased | [11] |
| Average Daily Gain ( kg/day ) | - | Increased | Increased | [8] |
| Feed Efficiency (Gain:Feed) | - | Improved | Improved | [12] |
| Nitrogen Retention (%) | - | Improved | Improved | [6] |
Note: At high inclusion levels, this compound has been reported to potentially depress feed intake and cause looser feces.[6]
Toxicity and Safety
A significant advantage of this compound over conventional urea is its lower risk of toxicity. Urea toxicity in ruminants is caused by the rapid absorption of ammonia from the rumen into the bloodstream, overwhelming the liver's capacity to detoxify it back into urea.[4] The slower ammonia release from this compound significantly reduces this risk.
Studies have shown that a higher dose of this compound is required to induce toxicity compared to urea.[6] For instance, one study reported that 25 grams of urea per 45.4 kg of live weight was lethal to lambs, whereas 40 grams of this compound were required to produce toxic effects.[6] Despite its improved safety profile, it is crucial to adhere to recommended inclusion levels and ensure proper mixing into the ration to prevent accidental overconsumption.[13]
Experimental Protocols
To facilitate further research in this area, this section outlines a typical experimental design for evaluating the efficacy of this compound in ruminants.
Experimental Workflow for Evaluating NPN Sources
References
- 1. NONPROTEIN NITROGEN IN THE NUTRITION OF RUMINANTS [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. animalnutrition.graincorp.com.au [animalnutrition.graincorp.com.au]
- 5. This compound enhances rumen bacterial fermentation [watersupp.com]
- 6. academic.oup.com [academic.oup.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Effects of urea supplementation on ruminal fermentation characteristics, nutrient intake, digestibility, and performance in sheep: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veterinaryworld.org [veterinaryworld.org]
- 10. Urea improves fiber digestion and reduces feed costs in dairy heifers [dellait.com]
- 11. njap.org.ng [njap.org.ng]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
The Pivotal Role of Urea Phosphate in Plant Nutrition and Soil Science: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Urea phosphate, a crystalline solid synthesized from urea and phosphoric acid, is emerging as a highly efficient source of nitrogen and phosphorus for plant nutrition. Its unique chemical properties, particularly its high solubility and acidic nature, offer distinct advantages in various agricultural applications, including fertigation and foliar feeding. This technical guide provides a comprehensive overview of the role of this compound in plant nutrition and soil science, detailing its impact on crop yield, soil properties, and underlying plant physiological mechanisms.
Chemical and Physical Properties
This compound (CO(NH₂)₂·H₃PO₄) is a water-soluble fertilizer with a typical NPK (Nitrogen-Phosphorus-Potassium) formula of 17-44-0.[1][2] This indicates that it contains 17% nitrogen (in the form of urea) and 44% phosphorus (as phosphate).[1][3] Its high solubility in water makes it readily available for plant uptake through both roots and leaves.[1][4][5] A key characteristic of this compound is the acidic solution it forms upon dissolving, with a pH typically around 2.0.[3] This acidity plays a crucial role in its efficacy, particularly in alkaline and calcareous soils.
| Property | Value | References |
| NPK Formula | 17-44-0 | [1][2] |
| Urea Nitrogen (N-NH₂) | ~17.5% | [3] |
| Soluble Phosphate (P₂O₅) | ~44% | [3] |
| pH (1% solution) | ~2.0 | [3] |
| Appearance | White crystalline solid | [1][3] |
| Solubility in water | High | [1][4][5] |
Impact on Soil Science
The application of this compound significantly influences soil chemistry and biology.
Soil pH Modification
The most notable effect of this compound on soil is its ability to lower the pH of the soil solution in the immediate vicinity of application.[3][6] This acidification is particularly beneficial in alkaline and calcareous soils, where high pH levels often limit the availability of essential nutrients, especially phosphorus and micronutrients like zinc and iron. By creating a more acidic microenvironment, this compound can enhance the solubility and availability of these nutrients for plant uptake.[7][8][9][10]
Nutrient Availability and Uptake
This compound's acidity directly counters the precipitation of phosphate with calcium and magnesium in alkaline soils, a common issue that renders phosphorus unavailable to plants.[2][7] This leads to a higher concentration of soluble phosphorus in the soil solution, readily accessible by plant roots. Furthermore, the acidification can also help to dissolve existing soil minerals, releasing previously unavailable nutrients. Studies have shown that this compound application can significantly increase the concentration of available phosphorus in the soil.
Interaction with Soil Microorganisms
The impact of this compound on soil microbial communities is complex. The localized acidification can initially inhibit the activity of some microorganisms.[6] However, the increased availability of nutrients can also stimulate microbial growth and activity in the long run.[5] Research has shown that urea application can influence the diversity and composition of soil bacteria and fungi.[10] For instance, some studies indicate that while this compound might have an inhibitory effect on urease activity, it can have a positive effect on the growth and development of certain crops.[6] Further research is needed to fully elucidate the long-term effects of this compound on the soil microbiome.
Role in Plant Nutrition
This compound serves as an excellent dual-nutrient fertilizer, supplying both nitrogen and phosphorus in readily available forms.
Nitrogen Source
The nitrogen in this compound is in the form of urea, which is rapidly taken up by plants.[1] Urea can be absorbed directly by the roots or converted to ammonium by the enzyme urease in the soil.[11]
Phosphorus Source
The phosphate component is crucial for numerous plant processes, including root development, energy transfer (ATP), and photosynthesis.[1][12][13] The high availability of phosphorus from this compound, especially in alkaline soils, makes it a more efficient P source compared to other phosphate fertilizers like diammonium phosphate (DAP) under certain conditions.[8]
Application Methods
This compound's high water solubility makes it ideal for modern application techniques:
-
Fertigation: Application through irrigation systems allows for precise and uniform distribution of nutrients to the root zone, minimizing losses.[14] Its acidic nature also helps to prevent the clogging of irrigation lines by dissolving bicarbonates.[2][3]
-
Foliar Application: this compound can be applied directly to the leaves, providing a rapid nutrient boost, especially during critical growth stages or when root uptake is limited.[1][6]
Quantitative Effects on Crop Performance
Numerous studies have demonstrated the positive effects of this compound on crop growth and yield.
Maize (Zea mays L.)
A study on maize investigated the effects of different doses and application methods of this compound. The results, summarized in the table below, show that soil application and fertigation generally yielded better outcomes compared to foliar application.[1]
| Treatment (Rate) | Application Method | Plant Height (cm) | Number of Leaves per Plant |
| Control (No UP) | - | - | - |
| 50% Recommended Rate | Foliar | +16.6% vs Control | - |
| 75% Recommended Rate | Foliar | +21% vs Control | - |
| Recommended Rate | Fertigation | - | +38% vs Control |
| Recommended Rate | Soil Application | - | +24% vs Control |
Data adapted from a study on maize.[1]
Sugarcane
In a study on sugarcane grown in calcareous soils, the application of this compound significantly increased the quantitative and qualitative yield.[3]
| This compound (kg ha⁻¹) | Millable Cane Yield (ton ha⁻¹) | % Increase vs Control |
| 0 (Control) | - | - |
| 20 | 61.3 | 18.2% |
| 40 | - | 10.5% |
Data adapted from a study on sugarcane.[3]
Wheat
Research comparing this compound with DAP in calcareous soil for wheat cultivation showed that this compound performed better in terms of yield.[8]
| P Source | P Level (mg P₂O₅ kg⁻¹ soil) | Grain Yield (g pot⁻¹) |
| DAP | 80 | 44.53 |
| This compound | 60 | 48.44 |
Data adapted from a study on wheat.[8]
Experimental Protocols
Protocol 1: Evaluating the Efficacy of this compound on Maize Growth
This protocol is based on a study investigating the effects of different doses and application methods of this compound on maize.[1]
1. Experimental Design:
-
A completely randomized design (CRD) with three replications.
-
Treatments:
-
Control (no this compound).
-
This compound at 50%, 75%, and 100% of the recommended rate.
-
Application Methods: Soil application, fertigation, and foliar application.
-
2. Plant Material and Growth Conditions:
-
Maize (Zea mays L.) seeds are sown in pots filled with a suitable soil mix.
-
Pots are maintained under controlled greenhouse conditions or in a field with uniform conditions.
3. Fertilizer Application:
-
Soil Application: this compound is applied to the soil surface and incorporated.
-
Fertigation: this compound is dissolved in irrigation water and applied.
-
Foliar Application: A solution of this compound is sprayed onto the leaves.
4. Data Collection:
-
Growth Parameters: Plant height, number of leaves per plant, and stem diameter are measured at regular intervals.
-
Yield Parameters: At maturity, cob length, number of grains per cob, 1000-grain weight, and total grain yield are determined.
-
Nutrient Analysis: Plant tissues (leaves, stems, grains) are collected, dried, and analyzed for nitrogen and phosphorus content.
5. Statistical Analysis:
-
Data are subjected to analysis of variance (ANOVA) to determine the significance of treatments.
-
Mean comparisons are performed using a suitable test (e.g., Tukey's HSD) at a significance level of p < 0.05.
Protocol 2: Determination of Phosphate in Fertilizer
This protocol outlines a general method for determining the phosphate content in a fertilizer sample.
1. Sample Preparation:
-
A known weight of the fertilizer sample is accurately measured.
-
The sample is dissolved in a suitable solvent, typically water or a weak acid, to extract the phosphate.
2. Colorimetric Analysis (Molybdenum Blue Method):
-
An aliquot of the sample extract is taken.
-
Ammonium molybdate solution and a reducing agent (e.g., stannous chloride or ascorbic acid) are added.
-
Phosphate reacts with molybdate in an acidic medium to form a phosphomolybdate complex, which is then reduced to a stable blue-colored complex.
-
The intensity of the blue color is proportional to the phosphate concentration.
3. Spectrophotometric Measurement:
-
The absorbance of the blue solution is measured using a spectrophotometer at a specific wavelength (typically around 660-880 nm).
-
A calibration curve is prepared using standard phosphate solutions of known concentrations.
4. Calculation:
-
The concentration of phosphate in the sample is determined by comparing its absorbance to the calibration curve.
-
The percentage of P₂O₅ in the original fertilizer sample is then calculated.
Signaling Pathways
The uptake and assimilation of nitrogen and phosphorus from this compound are regulated by complex signaling pathways within the plant.
Urea Uptake and Metabolism
Urea is primarily taken up by plant roots through high-affinity transporters, such as DUR3.[11] The expression of the DUR3 gene is often induced by the presence of urea and can be repressed by other nitrogen forms like nitrate and ammonium. Once inside the cell, urea is hydrolyzed by the enzyme urease into ammonia and carbon dioxide. The ammonia is then assimilated into amino acids via the glutamine synthetase/glutamate synthase (GS/GOGAT) pathway.
Phosphate Sensing and Signaling
Plants have evolved sophisticated mechanisms to sense and respond to changes in phosphate availability. When phosphate levels are low, a signaling cascade is initiated, leading to the increased expression of phosphate transporters and other genes involved in phosphate acquisition and remobilization. A central regulator of this response is the transcription factor PHR1. Under phosphate-sufficient conditions, SPX proteins bind to PHR1 and inhibit its activity. When phosphate levels drop, this inhibition is released, allowing PHR1 to activate the expression of phosphate starvation-induced genes.
While the individual signaling pathways for urea and phosphate are relatively well-understood, the crosstalk and integration of these pathways when this compound is the primary nutrient source is an area of active research. The simultaneous availability of both nitrogen and phosphorus from a single molecule likely triggers a coordinated regulatory response to optimize the uptake and utilization of both essential nutrients.
References
- 1. aloki.hu [aloki.hu]
- 2. ijbbku.com [ijbbku.com]
- 3. Consequences of this compound fertilizer application on the nutrient status and quantitative and qualitative yield of sugarcane [asr.urmia.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Molecular and physiological interactions of urea and nitrate uptake in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bcsrj.com [bcsrj.com]
- 7. geojournal.net [geojournal.net]
- 8. dlib.hust.edu.vn [dlib.hust.edu.vn]
- 9. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 10. chemistryjournals.net [chemistryjournals.net]
- 11. fertilizer.org [fertilizer.org]
- 12. Physiological and Molecular Investigation of Urea Uptake Dynamics in Cucumis sativus L. Plants Fertilized With Urea-Doped Amorphous Calcium Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aujssd.ethernet.edu.et [aujssd.ethernet.edu.et]
- 14. Frontiers | Physiological and Molecular Investigation of Urea Uptake Dynamics in Cucumis sativus L. Plants Fertilized With Urea-Doped Amorphous Calcium Phosphate Nanoparticles [frontiersin.org]
An In-depth Technical Guide to the Discovery and History of Urea Phosphate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea phosphate, a crystalline adduct of urea and phosphoric acid, holds a significant place in both agricultural and chemical industries. Its utility as a high-analysis fertilizer, a feed additive, and a reagent in various chemical processes has driven extensive research into its synthesis and properties. This technical guide provides a comprehensive overview of the discovery and historical development of this compound synthesis, detailing key experimental protocols, quantitative data, and the evolution of production methodologies.
Historical Development
The journey of this compound synthesis is intertwined with the broader history of organic chemistry and industrial fertilizer production. While urea was famously first synthesized from inorganic precursors by Friedrich Wöhler in 1828, marking a pivotal moment in the history of chemistry[1][2][3][4], the deliberate synthesis of this compound came much later.
The earliest documented synthesis of this compound appears to be detailed in a German patent granted to Badische Anilin and Soda-Fabrik in 1914 (German Patent No. 286,491). This initial work described the reaction of one mole of urea with one mole of a 50% phosphoric acid solution, followed by cooling to crystallize the this compound product. The patent primarily claimed the use of this new compound as a fertilizer[5].
Following this, a significant milestone in the English-speaking world was the 1921 patent by Clarkson Fuller and Joseph M. Braham (U.S. Patent No. 1,440,056)[6][7]. Their work provided a more detailed investigation into the synthesis, establishing the importance of phosphoric acid concentration for efficient crystallization and achieving comparatively high yields[6].
The following diagram illustrates the key milestones in the historical development of this compound synthesis.
Core Synthesis Chemistry
The fundamental reaction for the synthesis of this compound is an exothermic acid-base reaction between urea (a weak base) and phosphoric acid (a triprotic acid). The reaction proceeds in a 1:1 molar ratio to form the crystalline salt, this compound (CO(NH₂)₂·H₃PO₄)[5].
Reaction: CO(NH₂)₂ + H₃PO₄ → CO(NH₂)₂·H₃PO₄
The enthalpy of this reaction, when producing crystalline this compound from equimolar amounts of urea and 75% phosphoric acid at 77°F, is approximately -44 calories per gram[5].
The following diagram illustrates the basic chemical reaction for the synthesis of this compound.
Physicochemical Properties of this compound
This compound is a white, odorless, crystalline solid. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | CH₇N₂O₅P | [8] |
| Molar Mass | 158.05 g/mol | [8] |
| Appearance | Colorless rhombic crystals | [8] |
| Melting Point | 117.5 °C (decomposes) | [8] |
| Solubility in water | Highly soluble | [9][10] |
| pH of 1% solution | 1.6 - 2.4 | [9][10] |
| NPK Formula | 17-44-0 or 18-44-0 | [9][11] |
| Density | 1.0 +/- 0.2 g/cm³ | [12] |
Synthesis Methodologies and Experimental Protocols
Several methods for the synthesis of this compound have been developed, primarily differing in the source and concentration of the phosphoric acid used. The two main industrial methods are the wet process and the thermal process.
Wet Process Phosphoric Acid Method
This method utilizes "wet process" phosphoric acid, which is produced by the reaction of phosphate rock with sulfuric acid. This acid typically contains impurities that can affect the crystallization and purity of the final product.
Experimental Protocol (Representative Laboratory Scale):
-
Reactant Preparation:
-
Place a stoichiometric amount of wet process phosphoric acid (e.g., 52-54% P₂O₅) into a reaction vessel equipped with a stirrer and heating capabilities.
-
Heat the phosphoric acid to a temperature between 60 and 95 °C while stirring[13].
-
-
Reaction:
-
Gradually add a stoichiometric equivalent of solid urea to the heated and stirred phosphoric acid. The molar ratio of urea to phosphoric acid is typically maintained between 1.0 and 1.4[13].
-
Maintain the reaction temperature for a period of 0.5 to 1.5 hours with continuous stirring[13]. The reaction is exothermic, and cooling may be required to control the temperature.
-
-
Crystallization:
-
After the reaction is complete, cool the mixture to room temperature to induce crystallization of this compound[13].
-
-
Separation and Drying:
-
Separate the this compound crystals from the mother liquor by filtration (e.g., using a Buchner funnel)[14].
-
Wash the crystals with a small amount of cold water to remove residual mother liquor.
-
Dry the crystals in a desiccator or at a controlled temperature (e.g., 40 °C for 6 hours) to obtain the final product[15].
-
The following diagram illustrates the experimental workflow for the wet process synthesis of this compound.
Thermal Process Phosphoric Acid Method
This method employs thermal process phosphoric acid, which is of higher purity than wet process acid. This results in a higher purity final product with fewer downstream processing steps.
Experimental Protocol (Representative Laboratory Scale):
-
Reactant Preparation:
-
Reaction:
-
Crystallization and Product Formation:
-
Due to the low water content, dry crystalline this compound forms directly in the reaction vessel without the need for a separate crystallization step from a solution[16].
-
-
Product Recovery:
-
The resulting dry crystalline this compound is ready for use without further separation or drying steps[16].
-
The following diagram illustrates the experimental workflow for the thermal process synthesis of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis methods reported in the literature.
Table 1: Comparison of Reaction Parameters for this compound Synthesis
| Parameter | Wet Process Method | Thermal Process Method | References |
| Phosphoric Acid Concentration | 25-50% P₂O₅ (as measured weight) | >90% H₃PO₄ | [13][17] |
| Reaction Temperature | 60 - 95 °C | 60 - 90 °C (preheating) | [13][15] |
| Urea:Phosphoric Acid Molar Ratio | 1.0 - 1.4 | Stoichiometric (1:1) | [13][17] |
| Reaction Time | 0.5 - 1.5 hours | Seconds | [13][16] |
| Crystallization Temperature | Room Temperature | Not applicable (direct formation) | [13] |
| Yield | 65.29% - 79.30% | High (not always quantified in literature) | [13] |
Table 2: Product Composition and Purity from Different Synthesis Methods
| Parameter | Wet Process Product | Thermal Process Product | Theoretical Value | References |
| P₂O₅ Content (%) | 44.39 - 44.52 | ~44.9 | 44.9 | [13][15] |
| Nitrogen Content (%) | 17.59 - 17.62 | ~17.7 | 17.7 | [13][15] |
| Moisture Content (%) | Variable, requires drying | 0.3 - 0.7 | 0 | [16] |
| Purity | Lower, contains impurities from acid | High | High | [18] |
Conclusion
The synthesis of this compound has evolved from early 20th-century laboratory explorations to sophisticated industrial processes. The choice between the wet and thermal process methods depends on the desired product purity, cost considerations, and the intended application. The wet process is often favored for large-scale fertilizer production where the presence of some impurities is acceptable, while the thermal process yields a high-purity product suitable for more specialized applications. Understanding the historical development and the detailed methodologies of these synthesis routes is crucial for researchers and professionals in the chemical and pharmaceutical industries for process optimization, quality control, and the development of new applications for this versatile compound.
References
- 1. Urea - Wikipedia [en.wikipedia.org]
- 2. scitepress.org [scitepress.org]
- 3. Friedrich Wöhler - Wikipedia [en.wikipedia.org]
- 4. Vitalism and synthesis of urea. From Friedrich Wöhler to Hans A. Krebs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4461913A - Production of this compound - Google Patents [patents.google.com]
- 6. US1440056A - Method of making this compound - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. This compound [chemister.ru]
- 9. toros.com.tr [toros.com.tr]
- 10. sico.be [sico.be]
- 11. union-chemicals.com [union-chemicals.com]
- 12. eurosolids.com [eurosolids.com]
- 13. CN101318914A - Method for preparing urea phosphoric acid with wet-process phosphoric acid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. prepchem.com [prepchem.com]
- 17. US3936501A - Process for the manufacture of crystalline this compound - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Calculating the Theoretical Yield in Urea Phosphate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and methodologies for calculating the theoretical yield of urea phosphate, a compound of interest in various chemical and pharmaceutical applications. This document outlines the fundamental reaction, details experimental protocols, and presents a step-by-step guide to the calculation process, supplemented with clear data tables and logical diagrams to facilitate understanding and application in a research and development setting.
The Synthesis of this compound: A Fundamental Reaction
This compound is synthesized through a straightforward acid-base reaction between urea and phosphoric acid. The reaction proceeds in a 1:1 molar ratio to form the this compound salt. The balanced chemical equation for this synthesis is:
CO(NH₂)₂ + H₃PO₄ → CO(NH₂)₂·H₃PO₄
This reaction is typically exothermic and can be carried out under various conditions, including using different concentrations of phosphoric acid. For the purpose of a precise theoretical yield calculation, it is crucial to start with a balanced equation and accurate molar masses of the reactants and the product.
Core Components for Theoretical Yield Calculation
To accurately calculate the theoretical yield of this compound, the following quantitative data are essential.
| Component | Chemical Formula | Molar Mass ( g/mol ) |
| Urea | CO(NH₂)₂ | 60.06[1][2] |
| Phosphoric Acid | H₃PO₄ | 97.994[3][4][5] |
| This compound | CO(NH₂)₂·H₃PO₄ | 158.054 |
Step-by-Step Calculation of Theoretical Yield
The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming complete conversion and no losses. The calculation process involves the following critical steps:
-
Determine the moles of each reactant: Convert the mass of each reactant used in the experiment into moles by dividing by its molar mass.
-
Identify the limiting reactant: The limiting reactant is the reactant that will be completely consumed first in the reaction, thereby determining the maximum amount of product that can be formed. Based on the 1:1 stoichiometry of the reaction, the reactant with the fewer number of moles is the limiting reactant.
-
Calculate the theoretical yield in moles: The number of moles of the limiting reactant is equal to the theoretical number of moles of this compound that can be produced.
-
Calculate the theoretical yield in grams: Multiply the theoretical moles of this compound by its molar mass to obtain the theoretical yield in grams.
Detailed Experimental Protocols
Below are two detailed methodologies for the synthesis of this compound, which can be used as a basis for performing the reaction and subsequently calculating the theoretical yield.
Synthesis from Anhydrous Ortho-Phosphoric Acid
This protocol is adapted from a procedure utilizing anhydrous ortho-phosphoric acid for a direct and rapid synthesis.
Materials:
-
Anhydrous ortho-phosphoric acid (crystalline)
-
Urea (prills or crystalline)
-
Reaction vessel (e.g., a pug-mill type mixer or a well-stirred beaker)
-
Heating and cooling system
Procedure:
-
Gently heat the anhydrous ortho-phosphoric acid to a temperature between 60-90°C. The crystalline acid will transform into a clear, liquid solution.[6]
-
Simultaneously feed the preheated phosphoric acid and solid urea into the reaction vessel. A typical experimental scale might involve 8.5 kg of anhydrous ortho-phosphoric acid and 5.3 kg of urea.[6]
-
The exothermic reaction will commence immediately upon mixing.[6]
-
Vigorously cool the reaction mixture to maintain the temperature in the range of 85-90°C.[6]
-
As the reaction proceeds, the mixture will become a non-transparent fluid syrup from which crystalline this compound will precipitate.[6]
-
The resulting dry, crystalline this compound can be collected for use without further processing.[6]
Synthesis from 85% Phosphoric Acid
This protocol describes the synthesis using a commonly available concentration of phosphoric acid.
Materials:
-
85% Phosphoric Acid
-
Urea
-
Stirring apparatus
-
Beaker or flask
Procedure:
-
For the synthesis, one mole of phosphoric acid is required to react with one mole of urea.[7]
-
Determine the mass of 85% phosphoric acid solution that contains the desired molar amount of H₃PO₄. For example, to obtain 1 mole (97.994 g) of H₃PO₄, you would need 97.994 g / 0.85 = 115.29 g of 85% phosphoric acid solution.
-
In a suitable reaction vessel, combine the calculated mass of 85% phosphoric acid with one molar equivalent of urea (60.06 g).
-
The reaction is exothermic. Stir the mixture to ensure homogeneity and facilitate the reaction.
-
Cooling may be necessary to control the temperature, especially for larger scale reactions.
-
Upon cooling, this compound crystals will precipitate. The crystals can then be isolated by filtration and dried.
Handling Industrial-Grade Phosphoric Acid Concentrations
In many industrial and research settings, the concentration of phosphoric acid is often provided as a weight percentage of phosphorus pentoxide (P₂O₅). To accurately determine the amount of H₃PO₄ for stoichiometric calculations, a conversion is necessary.
The conversion is based on the reaction of P₂O₅ with water to form H₃PO₄:
P₂O₅ + 3H₂O → 2H₃PO₄
The molar mass of P₂O₅ is approximately 141.94 g/mol . From the stoichiometry, 141.94 g of P₂O₅ produces 2 * 97.994 g = 195.988 g of H₃PO₄.
Conversion Factor:
To convert a weight percentage of P₂O₅ to a weight percentage of H₃PO₄, you can use the following relationship:
% H₃PO₄ = % P₂O₅ × (Molar Mass of 2H₃PO₄ / Molar Mass of P₂O₅) % H₃PO₄ = % P₂O₅ × (195.988 / 141.94) ≈ % P₂O₅ × 1.3808
For example, a phosphoric acid solution with a concentration of 54% P₂O₅ would have an approximate H₃PO₄ concentration of 54% * 1.3808 ≈ 74.56%.
References
- 1. brainly.com [brainly.com]
- 2. byjus.com [byjus.com]
- 3. Phosphoric acid - Wikipedia [en.wikipedia.org]
- 4. Calculate the molar mass of H3PO4 class 11 chemistry CBSE [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. US3936501A - Process for the manufacture of crystalline this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Urea Phosphate: A Comprehensive Technical Overview of Chemical Identifiers
For researchers, scientists, and drug development professionals, a precise understanding of chemical identifiers is fundamental for accurate documentation, database searching, and regulatory compliance. This technical guide provides a detailed summary of the key chemical identifiers for urea phosphate, a compound of interest in various scientific and industrial applications.
This compound, a salt formed from urea and phosphoric acid, is utilized in applications ranging from fertilizers to laboratory reagents.[1][2] Accurate identification of this compound is crucial for experimental reproducibility and safety. The following sections detail the primary chemical identifiers for this compound, presented in a clear, tabular format for ease of reference.
Chemical Identity and Structure
This compound is a 1:1 adduct of urea and phosphoric acid.[1] Its formation involves the protonation of the carbonyl oxygen of urea by phosphoric acid. This interaction results in a crystalline solid that is highly soluble in water, producing an acidic solution.[1][3]
Tabulated Chemical Identifiers
To facilitate straightforward data retrieval and comparison, the essential chemical identifiers for this compound are summarized in the table below. These identifiers are sourced from major chemical databases and provide a standardized means of referencing this compound.
| Identifier Type | Identifier | Source / Notes |
| CAS Number | 4861-19-2 | Chemical Abstracts Service registry number, widely used for substance identification.[2][4][5][6] |
| 4401-74-5 | An alternative CAS number also assigned to this compound.[1][7][8] | |
| PubChem CID | 20994 | A unique identifier in the PubChem Substance and Compound database.[1][9] |
| EC Number | 225-464-3 | European Community number for identifying substances in the European market.[1][4][9] |
| 224-534-0 | An alternative EC number.[7][10] | |
| IUPAC Name | phosphoric acid;urea | The systematic name established by the International Union of Pure and Applied Chemistry.[1][7][11] |
| UNII | TJR09610O7 | Unique Ingredient Identifier used for regulatory submissions and drug listings.[1][9] |
| InChI | InChI=1S/CH4N2O.H3O4P/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H3,1,2,3,4) | International Chemical Identifier, a textual representation of the molecular structure.[7][12] |
| InChIKey | DZHMRSPXDUUJER-UHFFFAOYSA-N | A hashed version of the full InChI, used for database searching.[7][12] |
| SMILES | C(=O)(N)N.OP(=O)(O)O | Simplified Molecular-Input Line-Entry System, a line notation for molecular structures.[1][7] |
| Molecular Formula | CH₇N₂O₅P | Represents the elemental composition of the molecule.[1][3] |
| Molar Mass | 158.05 g/mol | The mass of one mole of the substance.[3][10] |
Logical Relationship of Identifiers
The various identifiers for this compound are interconnected, each providing a different layer of information for uniquely defining the compound. The logical flow from the common name to the specific structural representations is crucial for unambiguous chemical communication.
Caption: Logical flow from common name to specific chemical identifiers for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (CAS 4861-19-2) - Chemistry For Industry - Solvents & Chemicals - Masterchem.ee [masterchem.ee]
- 3. grokipedia.com [grokipedia.com]
- 4. chemos.de [chemos.de]
- 5. This compound | 4861-19-2 [chemicalbook.com]
- 6. valudor.com [valudor.com]
- 7. Urea phosphoric acid | CH7N2O5P | CID 20994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 4401-74-5 [m.chemicalbook.com]
- 9. This compound - Wikidata [wikidata.org]
- 10. kynoch.co.za [kynoch.co.za]
- 11. This compound | 4861-19-2 | Benchchem [benchchem.com]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
An In-depth Technical Guide to the NPK Formula of Urea Phosphate
Urea phosphate is a crystalline fertilizer produced from the reaction of urea and phosphoric acid.[1][2] It serves as a highly efficient source of nitrogen and phosphorus, two of the three primary macronutrients essential for plant growth.[3] Its high solubility in water and acidic nature make it particularly suitable for fertigation and application in alkaline soils.[4][5] This guide provides a detailed examination of its chemical properties, NPK formulation, production process, and the analytical methods used for its characterization.
Chemical and Physical Properties
This compound is an adduct formed from a 1:1 molar ratio of urea and orthophosphoric acid.[2] When dissolved in water, it freely dissociates into urea and phosphoric acid.[1] Its key properties are summarized in the table below.
| Property | Value | References |
| IUPAC Name | phosphoric acid;urea | [1] |
| Chemical Formula | CO(NH₂)₂·H₃PO₄ (or CH₇N₂O₅P) | [2][6] |
| Molar Mass | 158.05 g/mol | [2][3] |
| Appearance | White, odorless, crystalline solid | [2] |
| NPK Formula | 17-44-0 or 18-44-0 | [1][3][7] |
| Solubility in Water | Highly soluble (~960 g/L at 20 °C) | [2] |
| pH (1% solution) | 1.6 - 2.4 (Strongly acidic) | [5] |
| Melting Point | 116–118 °C (decomposes) | [2] |
| CAS Number | 4861-19-2 | [1][3] |
The NPK Formula of this compound
The NPK formula represents the percentage by weight of the three primary macronutrients available in a fertilizer: Nitrogen (N), Phosphate (P₂O₅), and Potash (K₂O).[8][9]
This compound has a standard NPK formula of 17-44-0 .[1][3][4] Some commercial grades may also be listed as 18-44-0.[7] This signifies that the fertilizer contains:
-
17% Nitrogen (N) : Derived from the urea component.
-
44% Phosphate (P₂O₅) : Derived from the phosphoric acid component.
-
0% Potash (K₂O) : this compound does not contain potassium.
The high concentration of phosphorus makes it an excellent "starter" fertilizer to promote root development in early growth stages.[3] Its acidic nature helps to prevent the clogging of drip irrigation systems and can increase the availability of micronutrients in alkaline soils.[4][5]
| Nutrient Component | Theoretical % | Typical Commercial % | Source Component |
| Nitrogen (N) | 17.7% | 17-18% | Urea (CO(NH₂)₂) |
| Phosphate (P₂O₅) | 44.9% | 44% | Phosphoric Acid (H₃PO₄) |
| Potash (K₂O) | 0% | 0% | Not Applicable |
Theoretical values are based on the molecular weights of the components.[10]
Industrial Production and Analytical Workflows
The industrial manufacturing of this compound is a direct exothermic reaction between concentrated phosphoric acid and solid urea.[2][11] The process involves reacting the components, allowing the product to crystallize, and then separating the crystals from the mother liquor via centrifugation.[12][13]
Verifying the NPK content of the final product is critical for quality control. This involves standardized laboratory procedures for fertilizer analysis.[14]
Experimental Protocols for NPK Determination
The determination of nutrient content in fertilizers follows standardized methods, such as those published by AOAC International.[15] The following outlines the principles of key analytical protocols.
Protocol 1: Determination of Total Nitrogen (N) The Kjeldahl method is a widely used standard for determining nitrogen content.[16]
-
Digestion: A sample of the fertilizer is heated with concentrated sulfuric acid and a catalyst. This process converts the ureic nitrogen into ammonium sulfate.
-
Distillation: The digested solution is made alkaline with sodium hydroxide. The ammonia is then distilled into a standard acid solution (e.g., boric acid).
-
Titration: The amount of ammonia trapped is determined by titration with a standardized acid (e.g., sulfuric or hydrochloric acid). The nitrogen content is calculated from the amount of acid used in the titration.[15]
Protocol 2: Determination of Available Phosphate (P₂O₅) Phosphate content can be determined using several methods, including precipitation titration and spectrophotometry.[16][17]
-
Sample Preparation: The fertilizer sample is dissolved in water or a suitable acid extractant to bring the phosphate into solution.
-
Analysis (Precipitation Titration): The phosphate in the solution is titrated with a standard solution of magnesium, causing the precipitation of magnesium ammonium phosphate. The endpoint of the reaction can be detected using a thermometric sensor.[16]
-
Calculation: The concentration of P₂O₅ is calculated based on the volume of the titrant used. The results are expressed as a percentage of phosphorus pentoxide (P₂O₅) by weight.[9]
Protocol 3: Determination of Water-Soluble Potash (K₂O) While this compound contains no potassium, a complete NPK analysis would include this step. Flame photometry is a common method.[15][18]
-
Extraction: The sample is dissolved in water or an ammonium oxalate solution to extract the potassium.[15]
-
Analysis (Flame Photometry): The solution is aspirated into a flame photometer. The instrument measures the intensity of the light emitted by potassium atoms at a characteristic wavelength.
-
Quantification: The light intensity is proportional to the concentration of potassium in the sample. This is compared against a calibration curve prepared from standard potassium solutions to determine the concentration. The result is expressed as a percentage of potassium oxide (K₂O).[18]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound | 4861-19-2 | Benchchem [benchchem.com]
- 4. Chemistry:this compound - HandWiki [handwiki.org]
- 5. toros.com.tr [toros.com.tr]
- 6. chembk.com [chembk.com]
- 7. union-chemicals.com [union-chemicals.com]
- 8. quora.com [quora.com]
- 9. risso-chemical.com [risso-chemical.com]
- 10. researchgate.net [researchgate.net]
- 11. US3936501A - Process for the manufacture of crystalline this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. labdepotinc.com [labdepotinc.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Quality control of NPK fertilizers – Rapid and reliable analysis by thermometric titration - FHI, federatie van technologiebranches [fhi.nl]
- 17. researchgate.net [researchgate.net]
- 18. metrohm.com [metrohm.com]
Methodological & Application
Application Notes for Urea Phosphate (17-44-0) in Agriculture
Urea phosphate is a crystalline, water-soluble fertilizer that serves as an excellent source of nitrogen and phosphorus, two primary macronutrients essential for plant growth.[1][2] With a typical NPK (Nitrogen-Phosphorus-Potassium) formula of 17-44-0, it is particularly beneficial during the initial growth stages of crops to promote robust root development, and later to support flowering and fruiting.[1][2][3] Its high solubility makes it ideal for application through fertigation and foliar spraying.[2][4] A notable characteristic of this compound is its strong acidic nature, which helps in cleaning drip irrigation systems and improving nutrient availability in alkaline and calcareous soils.[5][6][7]
Chemical and Physical Properties
This compound is formed from a 1:1 combination of urea and phosphoric acid, with the chemical formula CO(NH₂)₂·H₃PO₄.[4][8] It is an odorless, white crystalline solid.[1] The acidic nature of this compound helps to keep calcium, magnesium, and phosphorus in solution, preventing the precipitation of calcium-magnesium phosphates that can clog irrigation systems.[8]
Data Presentation
The following tables summarize the key quantitative data regarding this compound's properties and application.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| NPK Formula | 17-44-0 | [1][8] |
| Nitrogen (N) Content | 17% - 17.5% | [5][6] |
| Phosphorus (P₂O₅) Content | 44% | [5][6] |
| Appearance | White Crystalline Solid | [1][5] |
| Solubility in Water | Highly Soluble | [1][4] |
| pH (1% aqueous solution) | 1.6 - 2.4 | [5][6] |
| Insoluble Content | < 0.1% | [5] |
Table 2: Recommended Application Rates for this compound
| Application Method | Crop Type | Recommended Dosage | Reference |
| Fertigation / Drip Irrigation | Field Crops, Fruit Trees | 10 - 20 kg/ha | [7] |
| Vegetables | 10 - 15 kg/ha | [7] | |
| General | 1.5 to 2.5 gm per litre of water | [9] | |
| Foliar Application | Field Crops, Fruit Trees | 2 - 3 Litres per 1000L of water per hectare | [7] |
| General | 0.5% to 1.0% solution (5 to 10 gm per litre of water) | [9] | |
| Rice | 1% to 2% spray at panicle initiation | [10] | |
| Root Treatment | General | 10 gm per litre of water | [9] |
Note: Application rates should be adjusted based on crop cycle, soil type, and specific nutrient requirements.[9]
Application Protocols
Protocol 1: Fertigation (Drip Irrigation)
This method allows for the precise delivery of nutrients directly to the plant's root zone, enhancing uptake and minimizing waste.[2]
Objective: To supply nitrogen and phosphorus to crops efficiently through the irrigation system.
Materials:
-
This compound (17-44-0) fertilizer
-
Water source
-
Fertilizer tank / injector system
-
Drip irrigation system
-
pH meter (optional, for monitoring water pH)
-
Personal Protective Equipment (PPE): gloves, goggles
Procedure:
-
System Check: Before preparing the solution, ensure the drip irrigation system is functioning correctly and is free from major blockages. The acidic nature of this compound will help clean minor pipe encrustations.[5][8]
-
Calculate Requirement: Based on the crop, growth stage, and area of cultivation, calculate the total amount of this compound needed using the rates in Table 2.
-
Prepare Stock Solution:
-
Partially fill the fertilizer tank with water.
-
Slowly add the pre-weighed this compound to the water while agitating to ensure it dissolves completely. This compound is highly soluble in water.[4]
-
Top up the tank with the remaining water to reach the final desired concentration.
-
-
Injection: Inject the this compound solution into the irrigation system. It is often recommended to inject the fertilizer during the middle phase of the irrigation cycle to ensure even distribution and to flush the lines with clean water at the end.
-
Post-Application: After the fertilizer solution has been applied, continue to run the irrigation system with fresh water for a short period to flush any remaining fertilizer from the pipes and emitters.
Caution: Do not mix this compound with fertilizers containing calcium nitrate or magnesium sulfate in the same stock tank, as this may cause precipitation.[5]
Protocol 2: Foliar Application
Foliar application provides rapid nutrient absorption through the leaves and is beneficial when soil conditions limit nutrient uptake or during periods of high nutrient demand.[1]
Objective: To deliver a quick supply of nitrogen and phosphorus directly to the plant foliage.
Materials:
-
This compound (17-44-0) fertilizer
-
Water
-
Sprayer (backpack, boom, etc.)
-
Mixing tank
-
Wetting agent/surfactant (optional, to improve leaf coverage)
-
PPE: gloves, goggles, mask
Procedure:
-
Optimal Timing: Apply foliar sprays during the cooler parts of the day, such as early morning or late evening, to maximize absorption and minimize the risk of leaf burn.
-
Solution Preparation:
-
Calculate the required amount of this compound and water based on a 0.5% to 1.0% concentration (5 to 10 grams of this compound per liter of water).[9]
-
Fill the mixing tank with half the required volume of water.
-
Add the calculated amount of this compound and mix until fully dissolved.
-
If using a wetting agent, add it to the solution as per the manufacturer's instructions.
-
Add the remaining water to reach the final volume.
-
-
Application:
-
Calibrate the sprayer to ensure an even application rate.
-
Spray the foliage to the point of runoff, ensuring thorough coverage of both the upper and lower leaf surfaces.
-
-
Frequency: Repeat applications as needed based on crop response and specific recommendations. For rice, spraying at the panicle initiation stage has been shown to be effective.[10]
Experimental Protocols
Protocol 3: Evaluating the Efficacy of this compound Fertilizer
This protocol outlines a methodology for conducting a replicated field trial to assess the impact of this compound on crop yield and soil properties.
Objective: To determine the effect of different application rates and methods of this compound on crop growth, yield, nutrient uptake, and soil pH compared to a control group.
Materials:
-
This compound (17-44-0)
-
Test crop seeds/seedlings
-
Standard farming equipment for field preparation, planting, and harvesting
-
Plot marking materials (stakes, flags)
-
Calibrated equipment for fertilizer application (spreader, sprayer, fertigation system)
-
Data collection tools (soil sampler, plant tissue collection bags, yield measurement scales)
-
Laboratory access for soil and plant tissue analysis
Experimental Design:
-
Design: A Randomized Complete Block Design (RCBD) is recommended to account for field variability.[11]
-
Treatments: Define the treatments to be tested. For example:
-
T1: Control (No fertilizer)
-
T2: Standard N&P fertilizer practice (e.g., using Urea and DAP)
-
T3: this compound via Fertigation (at Rate X)
-
T4: this compound via Fertigation (at Rate Y)
-
T5: this compound via Foliar Spray (at Rate Z)
-
-
Replication: Each treatment should be replicated at least 3-4 times to ensure statistical validity.[11][12]
-
Plot Size: Plots should be of a uniform size and shape, large enough to minimize edge effects and allow for representative sampling and yield measurement.[13]
Procedure:
-
Site Selection & Baseline Sampling:
-
Select a uniform experimental site.
-
Collect composite soil samples from the entire area before applying any treatments. Analyze for baseline pH, organic matter, N, P, K, and other relevant nutrients.
-
-
Field Preparation and Layout:
-
Prepare the field according to standard practice for the chosen crop.
-
Lay out the experimental plots according to the RCBD, clearly marking each plot with its corresponding treatment and replicate number.[13]
-
-
Fertilizer Application:
-
Apply the defined fertilizer treatments at the appropriate time and with calibrated equipment to ensure accuracy. For this compound, follow the fertigation or foliar protocols described above.
-
-
Crop Management: Manage all plots uniformly throughout the growing season (e.g., irrigation, pest control) so that the only variable is the fertilizer treatment.
-
Data Collection:
-
Plant Growth Parameters: At key growth stages, measure parameters like plant height, number of leaves/tillers, and biomass.
-
Nutrient Uptake: Collect leaf or whole plant tissue samples at specific growth stages for N and P analysis.
-
Yield Data: At harvest, measure the total yield (e.g., grain weight, fruit weight) from a designated area within the center of each plot.
-
Soil Analysis: Collect soil samples from each plot after harvest to assess changes in soil pH and nutrient status.[11]
-
-
Data Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
-
Evaluate the economic viability of each treatment.
-
Visualizations
Caption: Workflow for a field trial evaluating this compound efficacy.
Caption: Mechanism of this compound action in the soil environment.
Caption: Decision flowchart for this compound application method.
References
- 1. kelewell.de [kelewell.de]
- 2. Understanding the Benefits of Water Soluble this compound Fertilizers for Optimal Plant Growth and Nutrition [hhfertilizer.com]
- 3. Calaméo - Application Of this compound Fertilizer In Agriculture [calameo.com]
- 4. This compound [hhfertilizer.com]
- 5. toros.com.tr [toros.com.tr]
- 6. chematephosphates.com [chematephosphates.com]
- 7. padenafertilizer.com [padenafertilizer.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound Water Soluble Fertilizer - IFFCO [iffco.in]
- 10. researchgate.net [researchgate.net]
- 11. Best Practices for Fertilizer Trials [quicktrials.com]
- 12. nutrientstar.org [nutrientstar.org]
- 13. cgspace.cgiar.org [cgspace.cgiar.org]
Application Notes and Protocols for Foliar Feeding of Crops with Urea Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foliar feeding with urea phosphate is a highly effective method for delivering essential nitrogen and phosphorus directly to plant leaves. This technique can supplement soil-applied fertilizers, correct nutrient deficiencies rapidly, and enhance crop growth, particularly during critical developmental stages.[1][2][3][4] Urea, with its small, uncharged molecules, exhibits high permeability through the leaf cuticle, facilitating rapid absorption.[5] The acidic nature of this compound can also improve the uptake of other micronutrients. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Data Presentation: Efficacy of this compound Foliar Application
The following tables summarize quantitative data from various studies on the impact of this compound and urea foliar sprays on crop yield and nutrient uptake.
Table 1: Effect of this compound and Urea Foliar Spray on Cereal Crops
| Crop | Treatment | Application Timing | Key Findings | Reference |
| Wheat | 4% urea solution | Tillering, stem elongation, and boot stage | 32% increase in grain yield. | [6] |
| Wheat | 5% urea solution | Not specified | Increased plant height, number of tillers, spike length, and grain yield. | [5][7] |
| Wheat | 2% urea spray | - | Increased number of effective tillers, spikelets per spike, grains per spike, and grain yield. | [8] |
| Wheat | 4% and 6% urea solution | Heading stage | Most effective concentrations for improving quantitative and qualitative traits. | [9][10] |
| Rice | 1% and 2% this compound (UP) with 100% Recommended Dose of Fertilizers (RDF) | Twice during the growing season | 2% UP with 100% RDF resulted in the highest grain and straw yield. | |
| Maize | 1.5% urea foliar spray (3 applications) with reduced soil N | 30, 45, and 60 days after sowing | Compensated for reduced soil N application without significant yield loss. | [11] |
Table 2: Effect of this compound and Urea Foliar Spray on Legumes and Horticultural Crops
| Crop | Treatment | Application Timing | Key Findings | Reference |
| Soybean | 2% this compound spray | Flower initiation and pod formation | On par with 2% DAP spray in increasing grain yield. | [12] |
| Soybean | 1.5% urea spray (3 applications) | Reproductive stages | Increased seed yield. | [13] |
| Tomato | 10000 ppm (1%) urea solution | Not specified | Increased plant height, number of leaves, and fruit yield. | [14] |
| Broccoli | 0.8% and 1.0% urea solutions | Not specified | Resulted in larger and weightier heads. | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Foliar Solution
Objective: To prepare a stable and effective this compound solution for foliar application in experimental trials.
Materials:
-
This compound (technical grade)
-
Distilled water
-
pH meter
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
-
Adjuvant/surfactant (non-ionic surfactant recommended)[9][16][17][18]
-
Personal Protective Equipment (PPE): gloves, safety glasses
Procedure:
-
Calculate the required amount of this compound:
-
To prepare a 1% (w/v) solution, dissolve 10 g of this compound in 1 liter of distilled water.
-
Adjust the mass of this compound based on the desired concentration and final volume.
-
-
Dissolution:
-
Fill a beaker with approximately 80% of the final volume of distilled water.
-
Place the beaker on a stir plate and add the magnetic stir bar.
-
Slowly add the calculated amount of this compound to the water while stirring continuously until it is fully dissolved.
-
-
pH Measurement and Adjustment:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the this compound solution. The optimal pH range for foliar absorption is generally between 5.0 and 8.0.[1] this compound solutions are naturally acidic, which can be beneficial for nutrient uptake.[2] If adjustment is needed, use a suitable acid or base dropwise while monitoring the pH.
-
-
Addition of Adjuvant/Surfactant:
-
Final Volume Adjustment:
-
Transfer the solution to a graduated cylinder and add distilled water to reach the final desired volume.
-
-
Storage:
-
Use the prepared solution immediately for best results. If short-term storage is necessary, keep it in a cool, dark place for no more than 24 hours.
-
Protocol 2: Field Trial for Evaluating this compound Foliar Application
Objective: To assess the impact of foliar-applied this compound on crop growth, yield, and nutrient status under field conditions.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) is recommended to account for field variability.[19]
-
Treatments: Include a control (no foliar spray), a water-only spray control, and several concentrations of this compound solution (e.g., 0.5%, 1.0%, 1.5%, 2.0%).
-
Replications: A minimum of three to four replications per treatment is advised for statistical validity.[19]
-
Plot Size: The size of individual plots will depend on the crop and available land area, but should be sufficient to obtain representative yield data and minimize edge effects.
Procedure:
-
Site Selection and Preparation: Choose a uniform field area with consistent soil type and fertility. Conduct a baseline soil analysis to determine initial nutrient levels.
-
Planting and Crop Management: Follow standard agronomic practices for the selected crop, ensuring uniform plant density and management across all plots.
-
Foliar Application:
-
Timing: Apply the foliar sprays at critical growth stages for the specific crop, such as tillering, booting, and heading in cereals, or flowering and pod/fruit development in legumes and horticultural crops.[20]
-
Application Method: Use a calibrated backpack sprayer or a small plot sprayer to ensure uniform coverage. Apply the solution to the point of runoff, ensuring both adaxial and abaxial leaf surfaces are wetted.
-
Environmental Conditions: Apply during the early morning or late evening when temperatures are cooler and humidity is higher to maximize absorption and minimize evaporation and potential leaf burn.[21] Avoid application during windy or rainy conditions.
-
-
Post-Application Monitoring:
-
Visual Assessment: Regularly inspect the plants for any signs of phytotoxicity (leaf burn) or visual improvements in growth and color.
-
Data Collection:
-
Growth Parameters: At regular intervals, measure plant height, leaf area index, and biomass.
-
Physiological Parameters: Use a SPAD meter for non-destructive chlorophyll estimation.
-
Nutrient Analysis: Collect leaf tissue samples before and after foliar application (e.g., 24, 48, and 72 hours post-application, and at key growth stages) for laboratory analysis of nitrogen and phosphorus content.[6][22][23][24][25]
-
Yield and Yield Components: At maturity, harvest the central rows of each plot to determine grain/fruit yield, thousand-grain/fruit weight, and other relevant yield components.
-
-
Data Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) appropriate for the experimental design (RCBD).
-
Use a mean separation test (e.g., Tukey's HSD) to identify significant differences between treatment means.
Signaling Pathways and Experimental Workflows
Signaling Pathways for Urea and Phosphate Uptake
The uptake of foliar-applied urea and phosphate involves complex transport and signaling pathways within the plant leaf.
-
Urea Uptake and Metabolism: Urea is primarily transported across the plasma membrane by high-affinity transporters like DUR3 and through aquaporins.[16][19][26] Once inside the cell, urea is hydrolyzed by the enzyme urease into ammonia and carbon dioxide. The resulting ammonia is then assimilated into amino acids via the GS-GOGAT cycle.
-
Phosphate Uptake and Transport: Phosphate ions (Pi) are taken up by phosphate transporters (PHT) located in the plasma membrane. The uptake can occur through the cuticle, stomata, and trichomes.[21] Once inside the cell, Pi is transported to various cellular compartments and can be incorporated into organic molecules or stored in the vacuole.
Diagram 1: Simplified Signaling Pathway for Foliar Urea and Phosphate Uptake
Caption: Simplified pathway of urea and phosphate uptake through the leaf surface.
Experimental Workflow
The following diagram illustrates a typical workflow for a research project investigating the efficacy of this compound foliar feeding.
Diagram 2: Experimental Workflow for this compound Foliar Feeding Research
Caption: A standard workflow for conducting research on foliar fertilization.
References
- 1. wellyoutech.com [wellyoutech.com]
- 2. integratedsoils.com [integratedsoils.com]
- 3. attra.ncat.org [attra.ncat.org]
- 4. researchgate.net [researchgate.net]
- 5. projekter.seges.dk [projekter.seges.dk]
- 6. routledge.com [routledge.com]
- 7. scionresearch.com [scionresearch.com]
- 8. Frontiers | Combining Seed Dressing and Foliar Applications of Phosphorus Fertilizer Can Give Similar Crop Growth and Yield Benefits to Soil Applications Together With Greater Recovery Rates [frontiersin.org]
- 9. omexcanada.com [omexcanada.com]
- 10. bcsrj.com [bcsrj.com]
- 11. Foliar Fertilization: Scientific Principles and Field Practices - Fertilizer [fertilizer.org]
- 12. new-nutri.com [new-nutri.com]
- 13. Institute of Soil & Environmental Sciences [se.org.pk]
- 14. Making and applying foliar fertiliser and pesticide solutions [protocols.io]
- 15. Enhancing Wheat Yield and Quality Through Late-Season Foliar Nitrogen Application: A Global Meta-Analysis | MDPI [mdpi.com]
- 16. no-tillfarmer.com [no-tillfarmer.com]
- 17. The Timing of Application and Inclusion of a Surfactant Are Important for Absorption and Translocation of Foliar Phosphoric Acid by Wheat Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crop Protection Network [cropprotectionnetwork.org]
- 19. Best Practices for Fertilizer Trials [quicktrials.com]
- 20. Agriculture News - The Andersons Nutrient & Industrial Group [andersonsplantnutrient.com]
- 21. veggieconcept.ng [veggieconcept.ng]
- 22. Handbook of Reference Methods for Plant Analysis - Google 圖書 [books.google.com.tw]
- 23. researchgate.net [researchgate.net]
- 24. Scientific Publishers | guide-laboratory-establishment-plant-nutrient-analysis [scientificpubonline.com]
- 25. cabidigitallibrary.org [cabidigitallibrary.org]
- 26. soilsforlife.org.au [soilsforlife.org.au]
Application Notes and Protocols for Urea Phosphate in Drip Irrigation Systems to Prevent Clogging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing urea phosphate for the prevention of clogging in drip irrigation systems. The information is intended for a scientific audience and includes detailed protocols for application and efficacy evaluation.
Introduction
Clogging of emitters is a critical issue in drip irrigation systems, leading to non-uniform water and nutrient distribution, which can negatively impact crop health and yield. The primary causes of clogging are physical (e.g., sand, silt), biological (e.g., algae, bacterial slime), and chemical precipitation. Chemical clogging, often caused by the precipitation of calcium and magnesium salts, is particularly problematic in areas with hard water.
This compound (CO(NH₂)₂·H₃PO₄) is a highly soluble, acidic fertilizer with an NPK formula of 17-44-0.[1][2] Its acidic nature makes it an effective agent for preventing the precipitation of calcium and magnesium carbonates, thereby mitigating a common cause of chemical-based emitter clogging.[1][3] When dissolved in water, this compound lowers the pH of the irrigation water, keeping these sparingly soluble salts in solution.[4][5]
Chemical and Physical Properties
A summary of the key properties of this compound is presented in Table 1.
| Property | Value | Reference |
| NPK Formula | 17-44-0 | [1][2] |
| Appearance | White, odorless, crystalline solid | [2] |
| Molecular Formula | CO(NH₂)₂·H₃PO₄ | [2] |
| Molecular Weight | 158.05 g/mol | [2] |
| Solubility in Water | ~960 g/L at 20 °C | [2] |
| pH of 1% solution | 1.6 - 2.4 | [3][6] |
Mechanism of Clogging Prevention
The primary mechanism by which this compound prevents clogging is through the acidification of irrigation water. Hard water often contains high concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) cations, along with bicarbonate (HCO₃⁻) anions. Under normal pH conditions, these ions can precipitate as calcium carbonate (CaCO₃) and magnesium carbonate (MgCO₃), which are primary components of scale and can block drip emitters.
This compound, being a combination of urea and phosphoric acid, dissociates in water to release H⁺ ions, thereby lowering the pH.[1] This acidic environment shifts the carbonate equilibrium, converting bicarbonate and carbonate ions into more soluble carbonic acid (H₂CO₃) and ultimately carbon dioxide (CO₂) and water. This prevents the formation of carbonate precipitates.
The following diagram illustrates this chemical pathway:
References
Application Notes and Protocols for Utilizing a Urea-Phosphate System in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein crystallization is a critical bottleneck in structural biology and structure-based drug design. The identification of conditions that yield well-diffracting crystals often requires extensive screening of various precipitants, buffers, and additives. While traditional precipitants like ammonium sulfate and polyethylene glycols are widely used, novel crystallization agents and combinations can provide unique pathways to successful crystallization.
This document outlines the principles and protocols for employing a combined urea-phosphate system for the crystallization of proteins. This system leverages the distinct physicochemical properties of both phosphate and urea. Phosphate is a well-established precipitating agent and an effective buffer across multiple pH ranges.[1] Urea, at sub-denaturing concentrations, can modulate protein-protein interactions and increase protein solubility, which can favor the growth of well-ordered crystals over amorphous precipitate by allowing crystallization at lower supersaturation levels.[2] The systematic exploration of the interplay between urea and phosphate concentrations, alongside pH, offers a valuable addition to the crystallographer's toolkit.
Principle of Action
The use of a urea-phosphate system in protein crystallization is based on the synergistic effects of its components:
-
Phosphate: As a salt, phosphate acts as a precipitant by "salting out" the protein. It competes for water molecules, reducing protein solubility and promoting the formation of a supersaturated state necessary for crystallization.[1][3] Furthermore, phosphate buffers are effective in maintaining a stable pH, a critical parameter influencing a protein's surface charge and its ability to form ordered crystal contacts.[3][4]
-
Urea: In this context, urea is not used at denaturing concentrations (typically ≤ 2 M). Instead, it acts as a solubilizing agent that can fine-tune the kinetics of crystallization. By weakening non-specific protein-protein attractions, urea can prevent premature precipitation and amorphous aggregation, thereby expanding the parameter space conducive to crystal nucleation and growth.[2]
By combining these two reagents, it is possible to independently modulate the thermodynamics (solubility, driven by phosphate) and kinetics (nucleation and growth, influenced by urea) of the crystallization process.
Experimental Protocols
I. Preparation of Stock Solutions
Freshly prepared, high-purity reagents are essential for reproducible crystallization experiments. It is recommended to prepare fresh urea solutions for each set of experiments, as urea in solution can degrade to ammonium cyanate, which can modify the protein.[5]
Table 1: Stock Solution Recipes
| Stock Solution | Components | Preparation Steps |
| 2.0 M Sodium/Potassium Phosphate Buffer (various pH) | - Sodium Phosphate Monobasic (NaH₂PO₄) - Sodium Phosphate Dibasic (Na₂HPO₄) OR - Potassium Phosphate Monobasic (KH₂PO₄) - Potassium Phosphate Dibasic (K₂HPO₄) | 1. Prepare 2.0 M solutions of both the monobasic and dibasic phosphate salts. 2. To prepare a buffer of a specific pH, mix the monobasic and dibasic solutions according to the Henderson-Hasselbalch equation or a standard buffer recipe table until the desired pH is reached. 3. Filter sterilize the final solution using a 0.22 µm filter. |
| 8.0 M Urea | - Ultra-pure Urea | 1. Dissolve solid urea in high-purity water to a final volume. Note that this process is endothermic and the solution will become cold. 2. Do not heat the solution above 35°C to dissolve the urea, as this can accelerate the formation of isocyanic acid. 3. Filter sterilize using a 0.22 µm filter. Prepare this solution fresh before setting up crystallization trials. |
II. Initial Screening using the Urea-Phosphate System
An initial screen should systematically vary the concentrations of both urea and phosphate across a range of pH values. The hanging drop or sitting drop vapor diffusion methods are suitable for this initial screen.
Methodology: Sitting Drop Vapor Diffusion
-
Plate Setup: Use a 96-well sitting drop crystallization plate.
-
Reservoir Preparation: In each well of the reservoir, prepare a 100 µL solution with varying concentrations of phosphate and urea as outlined in the screening table below (Table 2).
-
Protein Preparation: The protein sample should be purified (>95% purity), stable, and concentrated, typically between 5-25 mg/mL.[6] The protein should be in a low ionic strength buffer.
-
Drop Dispensing: In the drop post corresponding to each reservoir well, mix 1 µL of the protein solution with 1 µL of the reservoir solution.
-
Sealing and Incubation: Seal the plate and incubate at a constant temperature (e.g., 20°C).
-
Observation: Regularly inspect the drops for crystal growth over a period of several weeks.
III. Data Presentation: Initial Screening Conditions
The following table provides a recommended set of conditions for an initial 24-well screen. This can be expanded to a 96-well format for a more comprehensive screen.
Table 2: Example 24-Well Initial Screen for Urea-Phosphate System
| Well | Phosphate Concentration (M) | Urea Concentration (M) | pH |
| A1 | 0.8 | 0.0 | 5.6 |
| A2 | 1.2 | 0.0 | 5.6 |
| A3 | 1.6 | 0.0 | 5.6 |
| A4 | 0.8 | 0.5 | 5.6 |
| A5 | 1.2 | 0.5 | 5.6 |
| A6 | 1.6 | 0.5 | 5.6 |
| B1 | 0.8 | 0.0 | 6.8 |
| B2 | 1.2 | 0.0 | 6.8 |
| B3 | 1.6 | 0.0 | 6.8 |
| B4 | 0.8 | 0.5 | 6.8 |
| B5 | 1.2 | 0.5 | 6.8 |
| B6 | 1.6 | 0.5 | 6.8 |
| C1 | 0.8 | 0.0 | 7.8 |
| C2 | 1.2 | 0.0 | 7.8 |
| C3 | 1.6 | 0.0 | 7.8 |
| C4 | 0.8 | 0.5 | 7.8 |
| C5 | 1.2 | 0.5 | 7.8 |
| C6 | 1.6 | 0.5 | 7.8 |
| D1 | 0.8 | 1.0 | 6.8 |
| D2 | 1.2 | 1.0 | 6.8 |
| D3 | 1.6 | 1.0 | 6.8 |
| D4 | 0.8 | 1.5 | 6.8 |
| D5 | 1.2 | 1.5 | 6.8 |
| D6 | 1.6 | 1.5 | 6.8 |
Note: The choice of pH should ideally bracket the isoelectric point (pI) of the target protein. It is often beneficial to screen at pH values both above and below the pI.[7][8]
IV. Optimization of Initial Hits
Once initial crystals or promising precipitate are observed, further optimization is required to improve crystal size and quality.
Table 3: Optimization Strategies
| Parameter | Strategy | Rationale |
| Precipitant Concentration | Narrow the grid screen around the hit condition in 0.1 M increments for phosphate. | Fine-tunes the level of supersaturation. |
| Urea Concentration | Vary the urea concentration in 0.1 M or 0.2 M increments. | Modulates nucleation and growth kinetics. Increasing urea may lead to fewer, larger crystals. |
| pH | Screen in 0.1 pH unit increments around the hit condition. | Small changes in pH can significantly alter crystal packing by changing surface charges. |
| Temperature | Set up identical plates at different temperatures (e.g., 4°C and 20°C). | Affects protein solubility and the kinetics of crystal growth. |
| Protein Concentration | Vary the protein concentration used in the drop. | Directly impacts the starting point on the phase diagram. |
| Additives | Introduce small molecules, salts (e.g., NaCl), or detergents from additive screens. | Can stabilize the protein or provide crucial lattice contacts. |
Visualizations
Caption: Experimental workflow for protein crystallization using a urea-phosphate system.
Caption: Logical relationship of urea and phosphate in controlling protein crystallization.
References
- 1. Crystallization of Proteins that bind phosphate moieties [chem.gla.ac.uk]
- 2. Tailored solution environment for protein crystallization: tuning solubility, nucleation, and growth by urea and salt - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urea - Wikipedia [en.wikipedia.org]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. biolscigroup.us [biolscigroup.us]
- 8. Using isoelectric point to determine the pH for initial protein crystallization trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Urea as a Denaturing Agent in Polyacrylamide Gel Electrophoresis
Introduction
Polyacrylamide gel electrophoresis (PAGE) is a widely used technique for the separation of biological macromolecules like proteins and nucleic acids. In denaturing PAGE, the goal is to separate these molecules based on their molecular weight, independent of their native secondary or tertiary structures. Urea is a commonly employed denaturing agent in PAGE, particularly for the analysis of nucleic acids (RNA and single-stranded DNA) and for certain protein applications, such as the separation of histone variants.[1][2][3][4][5] By disrupting the hydrogen bonds that stabilize these structures, urea ensures that the migration of molecules through the gel matrix is primarily a function of their size.[6]
While urea is the standard, the term "urea phosphate" as a direct denaturing agent in published PAGE protocols is not prevalent. It is possible that "this compound" is used in specific, non-standard laboratory protocols or that it refers to a urea-based system with a phosphate buffer. These application notes will focus on the well-established use of urea as a denaturing agent in PAGE.
Mechanism of Denaturation by Urea
Urea disrupts the secondary and tertiary structures of proteins and nucleic acids through both direct and indirect mechanisms.[7][8][9]
-
Direct Interaction: Urea molecules can form hydrogen bonds with the polar residues and the peptide backbone of proteins, as well as the bases of nucleic acids.[9] This direct interaction competes with and weakens the intramolecular hydrogen bonds that are essential for maintaining the native folded structure.[9]
-
Indirect Effect: Urea alters the structure and dynamics of the surrounding water molecules.[7][8] This disruption of the water network diminishes the hydrophobic effect, which is a major driving force for the folding of proteins and the stability of nucleic acid structures.[7] This makes it energetically more favorable for hydrophobic regions of the macromolecules to become exposed to the solvent, leading to unfolding.
Advantages of Urea in Denaturing PAGE
-
Resolution: By eliminating secondary structures, urea allows for the high-resolution separation of nucleic acids differing by as little as a single nucleotide.[5][10]
-
Analysis of Post-Translational Modifications: In proteomics, acid-urea (AU) PAGE is particularly useful for separating proteins with similar molecular weights but different charges due to post-translational modifications like phosphorylation and acetylation.[2][11][12]
-
Versatility: Urea-PAGE can be adapted for various applications, including nucleic acid sequencing, purification of oligonucleotides, and analysis of protein isoforms.[10][13]
Data Presentation: Urea-PAGE Conditions
The following table summarizes typical quantitative parameters for urea-PAGE experiments.
| Parameter | Nucleic Acid Analysis | Protein Analysis (Acid-Urea PAGE) |
| Urea Concentration | 6-8 M[4][5] | 6-9 M[11][14] |
| Acrylamide Concentration | 4-20% (depending on fragment size)[10][13] | 12-15%[14] |
| Running Buffer | 0.5x - 1x TBE (Tris-Borate-EDTA) or TAE (Tris-Acetate-EDTA) | 5% Acetic Acid[14] |
| Running Voltage | 5-6 V/cm (constant voltage)[15] | 120-250 V[14] |
| Running Temperature | 45-70°C[10][15] | Room Temperature or Cold Room |
| Sample Loading Buffer | Formamide, EDTA, Bromophenol Blue, Xylene Cyanol | 9M Urea, 5% Acetic Acid, Methyl Green[14] |
Experimental Protocols
Protocol 1: Denaturing Urea-PAGE for Nucleic Acid (RNA/ssDNA) Analysis
This protocol is adapted for the separation of single-stranded nucleic acid fragments.
Materials:
-
Acrylamide/Bis-acrylamide solution (e.g., 40% stock, 19:1 or 29:1)
-
Urea, ultrapure
-
10x TBE Buffer (Tris-Borate-EDTA)
-
Ammonium persulfate (APS), 10% (w/v)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized, RNase-free water
-
Sample Loading Buffer (e.g., 95% formamide, 5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)
-
Glass plates, spacers, and combs for gel casting
-
Electrophoresis apparatus and power supply
Procedure:
-
Gel Preparation (for a 10% denaturing gel):
-
In a beaker, dissolve 4.8 g of urea in 2.5 ml of 40% acrylamide/bis-acrylamide solution and 1 ml of 10x TBE buffer.
-
Add deionized water to a final volume of 10 ml.
-
Gently warm the solution to 37°C and stir to completely dissolve the urea.[5]
-
Degas the solution for 15-20 minutes.
-
Assemble the gel casting apparatus.
-
Initiate polymerization by adding 100 µl of 10% APS and 10 µl of TEMED. Mix gently but thoroughly.
-
Immediately pour the solution between the glass plates, insert the comb, and allow the gel to polymerize for at least 30-60 minutes.
-
-
Sample Preparation:
-
Electrophoresis:
-
Assemble the electrophoresis unit and fill the upper and lower reservoirs with 1x TBE buffer.
-
Pre-run the gel for at least 30 minutes at a constant voltage (e.g., 200V) to heat the gel to its running temperature (around 50°C).[15]
-
Flush the wells with running buffer to remove any urea that has leached out.
-
Load the denatured samples into the wells.
-
Run the gel at a constant voltage until the tracking dye has migrated to the desired position.
-
-
Visualization:
-
After electrophoresis, carefully disassemble the plates.
-
Stain the gel using a suitable method, such as ethidium bromide, SYBR Green, or silver staining, to visualize the nucleic acid bands.
-
Protocol 2: Acid-Urea (AU) PAGE for Histone Protein Analysis
This protocol is designed for the separation of histone variants based on charge.
Materials:
-
Acrylamide/Bis-acrylamide solution (e.g., 30% stock, 30:0.8)
-
Urea, ultrapure
-
Glacial Acetic Acid
-
Ammonium persulfate (APS), 10% (w/v)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Sample Loading Buffer (9M Urea, 5% Acetic Acid, Methyl Green)
-
Running Buffer (5% Acetic Acid)
Procedure:
-
Gel Preparation (for a 15% resolving gel):
-
In a beaker, dissolve 6.4 g of urea in 10.66 ml of 30% acrylamide/bis-acrylamide solution and 2.66 ml of water.
-
Add 2.66 ml of a 43% (v/v) acetic acid solution.
-
Gently warm and stir to dissolve the urea completely.
-
Initiate polymerization by adding 400 µl of 10% APS and 60 µl of TEMED. Mix gently.
-
Pour the resolving gel, leaving space for a stacking gel if desired, and overlay with water-saturated butanol. Allow it to polymerize.
-
For a stacking gel (7.5%), dissolve 1.2 g of urea in 1 ml of 30% acrylamide/bis-acrylamide and 1.5 ml of water. Add 0.5 ml of 43% acetic acid. Polymerize with 150 µl of 10% APS and 30 µl of TEMED.
-
-
Sample Preparation:
-
Extract histone proteins using an appropriate method.
-
Dissolve the histone pellet in the sample loading buffer.
-
-
Electrophoresis:
-
Assemble the electrophoresis apparatus and fill the reservoirs with 5% acetic acid running buffer.
-
Important: For cationic proteins like histones, the polarity of the electrophoresis is reversed (run from anode to cathode, red to black).[14]
-
Pre-electrophorese the gel for 1-2 hours for mini-gels or overnight for larger gels at a constant voltage (e.g., 150V) to remove acetate ions.[14]
-
Replace the running buffer with fresh 5% acetic acid.
-
Load the samples into the wells.
-
Run the gel at a constant voltage (e.g., 120-150V for mini-gels) until the methyl green tracking dye runs off the bottom.[14]
-
-
Visualization:
-
After electrophoresis, stain the gel with a protein stain like Coomassie Brilliant Blue or proceed with Western blotting for immunodetection.
-
Visualizations
Caption: Experimental workflow for Urea-PAGE.
Caption: Mechanism of denaturation by urea.
References
- 1. youtube.com [youtube.com]
- 2. Acid-Urea Gel Electrophoresis and Western Blotting of Histones | Springer Nature Experiments [experiments.springernature.com]
- 3. Gel electrophoresis - Wikipedia [en.wikipedia.org]
- 4. Denaturing urea polyacrylamide gel electrophoresis (Urea PAGE). | Semantic Scholar [semanticscholar.org]
- 5. Denaturing Urea Polyacrylamide Gel Electrophoresis (Urea PAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. The molecular basis for the chemical denaturation of proteins by urea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nutrisoil.com.au [nutrisoil.com.au]
- 9. sciencing.com [sciencing.com]
- 10. researchgate.net [researchgate.net]
- 11. Resolving Acetylated and Phosphorylated Proteins by Neutral Urea Triton-Polyacrylamide Gel Electrophoresis, NUT-PAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acid-Urea Gel Electrophoresis and Western Blotting of Histones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Denaturing 7M Urea Polyacrylamide gel electrophoresis nucleic acids synthetic oligonucleotides [biosyn.com]
- 14. Acid-Urea Gel Electrophoresis - Hancock Lab [cmdr.ubc.ca]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Protocol Online: Denaturing Urea-Polyacrylamide Gel Electrophoresis (PAGE) Based Microsatellite Analysis [protocol-online.org]
Application Notes and Protocols for the Synthesis of Urea Phosphate Using Wet-Process Phosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of urea phosphate from industrial-grade, wet-process phosphoric acid (WPA). This process serves as a crucial initial step in purifying WPA for applications requiring higher purity, such as in the production of food additives, metal finishing agents, and certain pharmaceutical intermediates. The resulting this compound crystals effectively sequester phosphoric acid, leaving a significant portion of metallic and other impurities in the mother liquor.
Application Notes
The synthesis of this compound via this method is a robust process that leverages the reaction between urea and orthophosphoric acid to form a crystalline adduct, CO(NH₂)₂·H₃PO₄. A key advantage of this method is the simultaneous production of a valuable nitrogen-phosphorus compound and the purification of phosphoric acid. Wet-process phosphoric acid, derived from phosphate rock, typically contains a variety of impurities that can be detrimental to downstream applications.
The formation of this compound crystals physically separates the phosphate from the dissolved impurities. Upon crystallization and separation, it is reported that only about 15% to 20% of the initial objectionable impurities, such as iron, aluminum, and magnesium, are incorporated into the this compound crystals, with the majority remaining in the mother liquor.[1][2] This makes the process an effective and economical purification step. The mother liquor, containing the balance of the nutrients and impurities, can be repurposed for use in agricultural applications like suspension or solid fertilizers.[1]
Key Process Parameters:
-
Stoichiometry: A molar ratio of approximately 1:1 between urea and phosphoric acid is generally considered optimal for achieving a good balance between product yield and purity.[2][3] However, some protocols suggest a slight excess of urea (up to a 1.4 molar ratio) may be used.[4]
-
Temperature: The reaction is typically conducted at an elevated temperature, ranging from 50°C to 95°C, to ensure the complete dissolution of urea and to facilitate the reaction.[4] An optimal reaction temperature is often cited as 50°C.[5]
-
Reaction Time: The duration of the reaction at the elevated temperature is crucial for ensuring the reaction goes to completion. Typical reaction times range from 60 to 90 minutes.[1][5]
-
Crystallization: Controlled cooling of the reaction mixture is essential for maximizing the yield and obtaining well-defined crystals. Crystallization is usually performed by cooling the mixture to a temperature between 10°C and room temperature over 60 to 120 minutes.[1][4][6]
-
Agitation: Continuous stirring throughout the reaction and crystallization phases is necessary to ensure homogeneity and promote crystal growth.
Data Presentation
Table 1: Typical Composition of Reactants
| Component | Wet-Process Phosphoric Acid (WPA) | Solid Urea |
| Primary Constituent | 52-54% P₂O₅ | ~46% N |
| Impurities | Iron (Fe), Aluminum (Al), Magnesium (Mg), Calcium (Ca), Sulfates (SO₄²⁻), Fluorine (F), Cadmium (Cd), Uranium (U) | Biuret, Moisture |
Table 2: Summary of Optimized Reaction Conditions
| Parameter | Value | Reference |
| Urea:H₃PO₄ Molar Ratio | 1:1 | [2] |
| Reaction Temperature | 50°C | [5] |
| Reaction Time | 90 minutes | [5] |
| Stirring Speed | 150 rpm | |
| Crystallization Temperature | 10°C - 15°C | [1][6] |
| Crystallization Time | 60 - 120 minutes | [1][6] |
Table 3: Typical Product Characteristics
| Parameter | Value | Reference |
| Product Grade (N-P₂O₅-K₂O) | 17-44-0 | [1][5] |
| P₂O₅ Content | ~44.7% | [2] |
| Nitrogen Content | ~17.4% | [2] |
| Yield | 73% - 75% | [1][4] |
| Impurity Removal Efficiency | 80% - 85% of impurities remain in mother liquor | [1] |
Experimental Protocols
Protocol 1: Synthesis of Crystalline this compound
1. Materials and Equipment:
-
Wet-Process Phosphoric Acid (52-54% P₂O₅)
-
Solid Urea (prilled or granular)
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Heating/cooling circulator
-
Buchner funnel and vacuum flask
-
Filter paper
-
Drying oven or desiccator
2. Procedure:
-
Charging the Reactor: Add a stoichiometric amount of wet-process phosphoric acid to the jacketed glass reactor. For example, to react with 60g of urea (1 mole), approximately 98g of pure H₃PO₄ is needed. Given a WPA concentration of 54% P₂O₅ (which corresponds to ~74.5% H₃PO₄), charge approximately 131.5g of WPA.
-
Heating and Agitation: Begin stirring the phosphoric acid at a constant rate (e.g., 150 rpm) and heat the reactor to the target reaction temperature of 50°C using the circulator.[5]
-
Addition of Urea: Once the acid reaches the target temperature, slowly add the stoichiometric amount of solid urea. The reaction is exothermic, but external heating is required to ensure complete dissolution of the urea prills.[5]
-
Reaction: Maintain the reaction mixture at 50°C under constant stirring for 90 minutes.[5]
-
Crystallization: After the reaction period, cool the mixture to 15°C.[6] The cooling should be gradual to promote the growth of larger crystals. Continue stirring during the cooling and hold at the final temperature for at least 2 hours.[6]
-
Separation: Filter the resulting slurry of this compound crystals using a Buchner funnel under vacuum. The mother liquor, containing the majority of the impurities, is collected in the vacuum flask.
-
Drying: Wash the crystals on the filter with a minimal amount of cold water if higher purity is desired, though this may reduce yield. Transfer the crystalline product to a drying dish and dry in a desiccator or a low-temperature oven until a constant weight is achieved.[5]
Protocol 2: Characterization of this compound
1. Determination of P₂O₅ and Nitrogen Content:
-
The concentrations of amide nitrogen (Namide) and phosphorus pentoxide (P₂O₅) can be determined using standard fertilizer analysis methods, such as Kjeldahl method for nitrogen and spectrophotometric or gravimetric methods for phosphate.[2][3]
2. Analysis of Impurities:
-
The concentration of metallic impurities (e.g., Fe, Al, Ca, Mg) in both the final product and the mother liquor can be quantified using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).[2][3]
3. Structural and Physical Characterization:
-
Crystallinity: Confirm the crystalline structure of the product using X-ray Diffraction (XRD) analysis.[3]
-
Functional Groups: Identify the characteristic functional groups of this compound using Fourier Transform Infrared (FTIR) spectroscopy.[3]
-
Thermal Stability: Evaluate the thermal stability of the synthesized this compound using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).[3][5]
-
Morphology: Observe the crystal size and shape using Scanning Electron Microscopy (SEM) or optical microscopy.[3]
Visualizations
Caption: Workflow for the synthesis of this compound from wet-process phosphoric acid.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101318914A - Method for preparing urea phosphoric acid with wet-process phosphoric acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Production of Crystalline this compound using the Untreated Jordanian Wet Process Phosphoric Acid | Semantic Scholar [semanticscholar.org]
Application Notes: Urea Phosphate as a pH Regulator in the Animal Rumen
Introduction
Maintaining a stable pH in the rumen is critical for the health and productivity of ruminant animals such as cattle and sheep. The rumen is a complex fermentation chamber where a diverse microbial population breaks down plant matter into volatile fatty acids (VFAs), the primary energy source for the animal.[1][2] Diets high in concentrates can lead to rapid fermentation and an overproduction of VFAs, causing a drop in ruminal pH. This condition, known as acidosis, can impair fiber digestion, reduce feed intake, and negatively impact animal performance. Urea phosphate has emerged as a valuable feed additive that not only provides essential nutrients but also helps regulate and stabilize the rumen environment.[1]
Mechanism of Action
This compound (CO(NH₂)₂·H₃PO₄) is a compound that supplies both non-protein nitrogen (NPN) and phosphorus to the rumen microbiome.[3] Its primary advantage over traditional urea lies in its stability and slow-release properties.[1][3]
-
Slow Release of Nitrogen: Unlike conventional urea, which is rapidly hydrolyzed to ammonia by the urease enzyme, this compound is more stable in the rumen.[1][4] This prevents a sudden spike in ammonia concentration, reducing the risk of toxicity and ensuring a more consistent supply of nitrogen for microbial protein synthesis.[1][5] This synchronization of nitrogen availability with carbohydrate fermentation enhances the efficiency of microbial growth.[6][7]
-
pH Buffering: The phosphoric acid component of the molecule acts as a buffering agent. It helps to neutralize the excess VFAs produced during the fermentation of high-grain diets, thereby resisting a sharp drop in ruminal pH.[5] This buffering capacity helps maintain a pH range optimal for the growth and activity of cellulolytic (fiber-digesting) bacteria, which are sensitive to acidic conditions.
-
Nutrient Supply: this compound provides a readily available source of both nitrogen and phosphorus, two essential nutrients for the proliferation of beneficial rumen microbes.[1] Enhanced microbial growth leads to improved digestion of feedstuffs and greater production of microbial protein, a key source of amino acids for the host animal.[1][8]
Applications and Benefits
This compound is particularly beneficial for:
-
High-Producing Dairy Cows: Often fed energy-dense, high-concentrate diets that increase the risk of acidosis.
-
Feedlot Cattle: Rations are typically high in grain to maximize weight gain.
-
Ruminants on Low-Quality Forage: Provides necessary nitrogen and phosphorus to improve the digestion and utilization of poor-quality feedstuffs.[1]
Key Benefits:
-
Stabilization of Rumen pH: Mitigates the risk of sub-acute and acute acidosis.
-
Safe and Efficient NPN Source: Reduces the risk of ammonia toxicity compared to feed-grade urea.[1][5]
-
Improved Nutrient Utilization: Enhances microbial protein synthesis and feed digestibility.[1][8]
-
Increased Animal Performance: Studies have shown potential for increased milk yield in dairy cows and improved growth rates.[9]
Logical Flow of this compound Action in the Rumen
Caption: Mechanism of this compound in the rumen.
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound on Rumen Fermentation
This protocol describes an in vitro experiment using a continuous culture system (e.g., RUSITEC) to assess the impact of this compound on rumen fermentation dynamics.
Objective: To quantify the effects of this compound on ruminal pH, ammonia-nitrogen (NH₃-N) concentration, volatile fatty acid (VFA) production, and microbial protein synthesis compared to other nitrogen sources.
Materials:
-
Rumen fluid collected from two ruminally cannulated donor animals (e.g., Holstein cows).
-
Dietary substrate (e.g., Total Mixed Ration, TMR) with a 60:40 forage-to-concentrate ratio.
-
This compound.
-
Feed-grade urea.
-
Soybean meal (as a positive control).
-
RUSITEC apparatus (8 fermenters).
-
Nylon bags (100 µm pore size).
-
Artificial saliva/buffer solution.
-
¹⁵N-labeled ammonium sulfate ((¹⁵NH₄)₂SO₄) for microbial protein synthesis measurement.
Methodology:
-
Treatment Preparation: Prepare four dietary treatments to be iso-nitrogenous:
-
CON: Control diet with no additional nitrogen supplementation.
-
UREA: Diet supplemented with feed-grade urea.
-
UP: Diet supplemented with this compound.
-
SBM: Diet supplemented with soybean meal.
-
-
Rumen Fluid Collection: Collect rumen fluid from donor animals before their morning feeding. Strain the fluid through four layers of cheesecloth into pre-warmed, insulated containers.
-
RUSITEC Setup:
-
The experiment will consist of a 14-day period: 7 days for adaptation and 7 days for sample collection.
-
Place 15 g (dry matter basis) of each dietary treatment into separate nylon bags. Two bags (one for each vessel) will be used per treatment replicate.
-
Inoculate each fermenter with the strained rumen fluid and buffer.
-
Maintain the temperature at 38°C. Infuse the buffer solution continuously.
-
-
Sample Collection and Analysis:
-
Effluent: Collect effluent daily on days 8-14. Immediately measure pH. Sub-sample and preserve for NH₃-N and VFA analysis. NH₃-N can be determined by colorimetric methods, and VFA profiles (acetate, propionate, butyrate) by gas chromatography.[10]
-
Microbial Protein: On days 12-14, infuse ¹⁵N-labeled ammonium sulfate into the fermenters. Isolate microbial pellets from the effluent by centrifugation to determine ¹⁵N enrichment and quantify microbial nitrogen synthesis.
-
Digestibility: After 48 hours of incubation, remove the nylon bags, wash, dry, and weigh them to determine dry matter and organic matter digestibility.
-
-
Statistical Analysis: Analyze the data using ANOVA with the mixed model procedure appropriate for a completely randomized design. The model should include the fixed effect of treatment.
Workflow for In Vitro RUSITEC Protocol
Caption: Experimental workflow for the in vitro RUSITEC study.
Protocol 2: In Vivo Trial in Lactating Dairy Cows
This protocol details an in vivo study to evaluate the effects of dietary this compound on the performance and metabolism of lactating dairy cows.
Objective: To assess the impact of this compound supplementation on feed intake, milk yield and composition, ruminal pH, and blood metabolites in dairy cows.
Animals and Design:
-
Sixteen multiparous, ruminally cannulated Holstein cows in mid-lactation.
-
A 4x4 Latin square design with four 21-day periods (14 days for adaptation, 7 for sampling).
Treatments:
-
Four TMR diets will be formulated to be isocaloric and iso-nitrogenous:
-
CON: A basal diet without urea or this compound.
-
UP-L: Basal diet + Low-level this compound (e.g., 0.5% of diet DM).
-
UP-H: Basal diet + High-level this compound (e.g., 1.0% of diet DM).
-
UREA: Basal diet + feed-grade urea (to match N content of UP-H).
-
Methodology:
-
Feeding and Housing: Cows will be housed in individual tie-stalls to allow for precise measurement of feed intake. Diets will be fed twice daily.
-
Data and Sample Collection (Days 15-21):
-
Feed Intake: Record daily feed offered and refused.
-
Milk Production: Record milk yield at each milking. Collect composite milk samples from each cow on three consecutive days for analysis of fat, protein, lactose, and milk urea nitrogen (MUN).
-
Rumen Fluid: On day 21, collect rumen fluid via the cannula at 0, 2, 4, 6, and 8 hours post-morning feeding. Measure pH immediately.[11] Sub-sample, preserve, and freeze for later analysis of VFA and NH₃-N concentrations.
-
Blood Samples: On day 21, collect blood samples from the coccygeal vein at the same time points as rumen fluid collection. Analyze plasma for blood urea nitrogen (BUN).
-
-
Chemical Analysis: Analyze feed, orts (refused feed), and milk samples using standard laboratory procedures.
-
Statistical Analysis: Data will be analyzed using the mixed model procedure for a Latin square design. The model will include the fixed effects of treatment, period, and the time of sampling (for rumen and blood data), and the random effect of the cow.
Workflow for In Vivo Dairy Cow Trial
Caption: Experimental workflow for the in vivo dairy cow trial.
Data Presentation
Table 1: Hypothetical Effects of this compound on In Vitro Rumen Fermentation Parameters
| Parameter | Control | Urea | This compound | SBM | P-value |
| Final pH | 6.15 | 6.35 | 6.40 | 6.25 | <0.05 |
| NH₃-N (mg/dL) | 4.5 | 15.8 | 9.5 | 8.9 | <0.01 |
| Total VFA (mM) | 95 | 105 | 110 | 108 | <0.05 |
| Acetate (mol/100mol) | 65.2 | 64.1 | 63.5 | 64.8 | >0.05 |
| Propionate (mol/100mol) | 22.1 | 23.5 | 24.5 | 23.0 | <0.05 |
| Butyrate (mol/100mol) | 9.8 | 9.5 | 9.2 | 9.4 | >0.05 |
| Acetate:Propionate Ratio | 2.95 | 2.73 | 2.59 | 2.82 | <0.05 |
| DM Digestibility (%) | 58.0 | 62.5 | 64.0 | 63.2 | <0.01 |
| Microbial N Synthesis (g/d) | 1.8 | 2.4 | 2.8 | 2.6 | <0.01 |
Table 2: Hypothetical Effects of this compound on Dairy Cow Performance and Ruminal Characteristics
| Parameter | CON | UP-L | UP-H | UREA | P-value |
| Dry Matter Intake ( kg/d ) | 23.5 | 23.8 | 24.1 | 23.6 | >0.05 |
| Milk Yield ( kg/d ) | 38.0 | 39.1 | 39.8 | 38.9 | <0.05 |
| Milk Fat (%) | 3.85 | 3.88 | 3.90 | 3.86 | >0.05 |
| Milk Protein (%) | 3.20 | 3.22 | 3.25 | 3.21 | >0.05 |
| Milk Urea Nitrogen (mg/dL) | 11.5 | 12.5 | 13.8 | 16.5 | <0.01 |
| Mean Ruminal pH | 6.05 | 6.18 | 6.25 | 6.15 | <0.05 |
| Mean Ruminal NH₃-N (mg/dL) | 5.2 | 8.9 | 12.4 | 18.1 | <0.01 |
| Blood Urea Nitrogen (mg/dL) | 12.1 | 13.5 | 15.0 | 18.9 | <0.01 |
References
- 1. This compound enhances rumen bacterial fermentation [watersupp.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. kelewell.de [kelewell.de]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. yara.com [yara.com]
- 8. Effects of urea supplementation on ruminal fermentation characteristics, nutrient intake, digestibility, and performance in sheep: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. njap.org.ng [njap.org.ng]
- 10. Effect of Different Slow-Release Urea on the Production Performance, Rumen Fermentation, and Blood Parameter of Angus Heifer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruminal pH sensing for monitoring volatile fatty acid concentrations in response to short-term dietary disruption - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Production of Polyphosphate Fertilizers Using Urea Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of urea phosphate in the production of both solid and liquid polyphosphate fertilizers. The information is intended to guide laboratory-scale synthesis and process optimization.
Introduction
Polyphosphate fertilizers are a crucial component of modern agriculture, offering high nutrient concentration, improved nutrient availability, and the ability to chelate micronutrients. A common and efficient method for their production involves the thermal condensation of this compound. This process typically begins with the synthesis of crystalline this compound from urea and phosphoric acid, often utilizing wet-process phosphoric acid (WPA), a cost-effective but impurity-rich starting material. The subsequent pyrolysis of this compound yields a mixture of ammonium polyphosphates.
The initial crystallization of this compound serves as a purification step, as a significant portion of metallic impurities and other contaminants present in WPA remain in the mother liquor.[1][2][3] The urea in this compound acts as a condensing agent during pyrolysis, facilitating the formation of polyphosphate chains.[4] This two-step process allows for the production of high-quality liquid and solid polyphosphate fertilizers.[5]
Chemical Principles
The overall process can be summarized in two main stages:
Stage 1: this compound Crystallization
Urea reacts with orthophosphoric acid in an exothermic reaction to form crystalline this compound.[6]
CO(NH₂)₂ + H₃PO₄ → CO(NH₂)₂·H₃PO₄
Stage 2: Pyrolysis of this compound to Ammonium Polyphosphate
Upon heating, this compound undergoes thermal decomposition and condensation to form ammonium polyphosphates of varying chain lengths. This reaction is complex and involves the elimination of water and ammonia.
n[CO(NH₂)₂·H₃PO₄] → (NH₄)ₙ₊₂PₙO₃ₙ₊₁ + (n-1)CO(NH₂)₂ + ...
Data Presentation
Optimal Conditions for this compound Synthesis
The synthesis of high-purity crystalline this compound is critical for the quality of the final polyphosphate fertilizer. The following table summarizes the optimal conditions for this process.
| Parameter | Optimal Value | Source(s) |
| Molar Ratio (Phosphoric Acid:Urea) | 1.0:1.0 | [7] |
| Reaction Temperature | 50 °C | [8] |
| Reaction Time | 90 minutes | [8] |
| Crystallization Temperature | 20 °C | [7] |
| Crystallization Time | 60 - 120 minutes | [7] |
Pyrolysis Conditions for Polyphosphate Production
The conversion of this compound to polyphosphate is highly dependent on the pyrolysis temperature and duration. The following table presents optimized conditions from different studies.
| Process | Reactant Molar Ratio | Temperature (°C) | Time (min) | Polymerization Degree | Source(s) |
| Phosphoric Acid-Urea | [H₃PO₄]:[CO(NH₂)₂] = 1:1.7 | 180 | 60 | ~3.2 | [9][10] |
| Monoammonium Phosphate-Urea | [NH₄H₂PO₄]:[CO(NH₂)₂] = 1.6:1 | 130 | 45 | ~4.7 | [9][10] |
Impurity Reduction through this compound Crystallization
A key advantage of this method is the removal of impurities from wet-process phosphoric acid.
| Impurity | Concentration in Purified this compound (%) | Source(s) |
| Aluminium | 0.02 | [3] |
| Iron | 0.08 | [3] |
| Calcium | 0.08 | [3] |
| Magnesium | 0.22 | [3] |
| Sulphur | 0.008 | [3] |
| Silicon | 0.003 | [3] |
Experimental Protocols
Protocol for Synthesis of Crystalline this compound
This protocol is based on the optimized conditions for producing high-purity this compound from industrial-grade phosphoric acid and urea.
Materials:
-
Wet-Process Phosphoric Acid (e.g., 54% P₂O₅)
-
Solid Urea (prilled or granular)
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Cooling bath
-
Büchner funnel and vacuum flask
-
Filter paper
-
Drying oven
Procedure:
-
Reaction Setup: In a jacketed glass reactor, add a stoichiometric amount of wet-process phosphoric acid.
-
Reactant Addition: While stirring, slowly add an equimolar amount of solid urea to the phosphoric acid. The reaction is exothermic, and the temperature should be monitored.[6]
-
Reaction: Maintain the reaction mixture at 50°C for 90 minutes with continuous stirring.[8]
-
Crystallization: After the reaction is complete, cool the mixture to 20°C using a cooling bath and continue stirring for 60-120 minutes to allow for complete crystallization.[7]
-
Filtration: Separate the this compound crystals from the mother liquor by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold distilled water to remove any remaining mother liquor.
-
Drying: Dry the purified this compound crystals in an oven at a temperature below 60°C to a constant weight.
Protocol for Pyrolysis of this compound to Produce Ammonium Polyphosphate
This protocol describes the thermal conversion of this compound into a mixture of ammonium polyphosphates.
Materials:
-
Dry, crystalline this compound
-
High-temperature reactor (e.g., a muffle furnace with temperature control or a stirred-pot reactor)
-
Off-gas scrubbing system (to handle ammonia and other potential emissions)
-
Quenching solution (e.g., water or an aqueous ammonia solution)
Procedure:
-
Reactor Setup: Place a known amount of dry this compound into the reactor.
-
Heating Profile:
-
For a process analogous to the Phosphoric Acid-Urea method, heat the reactor to 180°C and maintain this temperature for 60 minutes.[9][10]
-
For a process analogous to the Monoammonium Phosphate-Urea method, heat the reactor to 130°C and maintain for 45 minutes.[9][10]
-
A rapid exothermic reaction can be expected around 126°C.[4]
-
-
Reaction: During the pyrolysis, orthophosphate is converted to polyphosphate.
-
Product Recovery (for liquid fertilizer): After the specified reaction time, the molten product can be carefully dissolved in a controlled amount of water or aqueous ammonia to produce a liquid fertilizer of the desired grade (e.g., 14-29-0).[1]
-
Product Recovery (for solid fertilizer): The solid product can be cooled and milled to the desired particle size.
Protocol for Analysis of Polyphosphate Content
This protocol outlines a method for quantifying the different phosphate species in the final product. Ion chromatography is the preferred method for detailed speciation.[5][11]
Materials:
-
Ion chromatograph with a suitable anion-exchange column
-
Eluent (e.g., a gradient of potassium hydroxide)
-
Standard solutions of orthophosphate, pyrophosphate, and tripolyphosphate
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Accurately weigh a sample of the polyphosphate fertilizer and dissolve it in a known volume of deionized water.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter.
-
Chromatographic Analysis: Inject the filtered sample into the ion chromatograph.
-
Quantification: Identify and quantify the orthophosphate, pyrophosphate, tripolyphosphate, and longer-chain polyphosphate peaks by comparing their retention times and peak areas to those of the standard solutions.
-
Calculation: The percentage of each phosphate species can be calculated based on the total phosphorus content of the sample.
Visualizations
Caption: Experimental workflow for polyphosphate fertilizer production.
Caption: Chemical pathway from orthophosphate to polyphosphate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. US4461913A - Production of this compound - Google Patents [patents.google.com]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Optimization and Characterization of Polyphosphate Fertilizers by Two Different Manufacturing Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Urea Phosphate Fertilizer Efficacy
Introduction
Urea phosphate is a crystalline fertilizer that supplies both nitrogen and phosphorus to plants. Its acidic nature can be particularly beneficial in neutral to alkaline soils, where it can help to improve the availability of phosphorus and micronutrients. These application notes provide a comprehensive guide for researchers and scientists to design and execute experiments aimed at evaluating the efficacy of this compound fertilizer. The protocols outlined below cover experimental design, application, data collection, and analysis to ensure robust and reproducible results.
Experimental Design Considerations
A well-designed experiment is crucial for accurately assessing fertilizer efficacy. Key considerations include defining treatment levels, establishing proper controls, and ensuring adequate replication and randomization.[1]
-
Treatments: The experimental design should include a range of this compound application rates. Typically, 4 to 5 different rates plus a zero-fertilizer control are sufficient to model the crop response.[2] The rates should be selected based on existing literature, soil test recommendations, and the specific crop's nutrient requirements.
-
Controls: A negative control (no fertilizer) is essential to establish a baseline for plant growth and nutrient uptake.[1] A positive control, such as a standard nitrogen and phosphorus fertilizer (e.g., urea and diammonium phosphate), can also be included for comparison.
-
Replication: Each treatment should be replicated multiple times (a minimum of three to four replications is recommended) to account for variability within the experimental area.[3]
-
Randomization: Treatments should be randomly assigned to experimental plots to minimize the effects of spatial variability in soil and environmental conditions.
A tiered framework for field trials can be adopted, starting with the experimental design and core metadata, followed by crop and soil measurements, and finally, environmental loss assessments.[4]
Experimental Protocols
Protocol 1: Site Selection and Baseline Soil Analysis
-
Site Selection: Choose a representative field or greenhouse space with uniform soil conditions. Avoid areas with significant variations in slope, drainage, or previous cropping history.
-
Soil Sampling: Collect composite soil samples from the experimental area before applying any treatments.[5] Samples should be taken from a depth of 0-20 cm and 20-40 cm.[6] It is recommended to take 10 to 12 subsamples from different areas to create a representative composite sample.[7]
-
Soil Analysis: Analyze the baseline soil samples for key fertility parameters.[8] This should include:
Protocol 2: Fertilizer Application
-
Timing: For many crops, this compound can be applied before sowing or transplanting.[10] It is crucial to incorporate the fertilizer into the soil immediately after application to prevent nitrogen loss through ammonia volatilization, especially in warm weather.[11][12]
-
Application Methods:
-
Broadcasting: The fertilizer is spread uniformly over the soil surface and then incorporated into the soil through tillage.[13]
-
Banding: The fertilizer is applied in a concentrated band near the seed row. This method is often more efficient, particularly for phosphorus.
-
Fertigation: The fertilizer is dissolved in irrigation water and applied through a drip irrigation system.
-
Foliar Spray: this compound can be dissolved in water and sprayed directly onto the leaves of some crops.[11] The concentration of the spray solution should be carefully controlled to avoid leaf burn. A study on rice used 1% and 2% this compound solutions for foliar application.[14]
-
-
Dosage: The application rate will vary depending on the crop, soil fertility, and yield goals.[10] Calculate the precise amount of this compound needed for each plot based on the treatment plan.
Protocol 3: Plant Growth and Yield Measurement
-
Data Collection: Monitor and record plant growth parameters at regular intervals throughout the growing season. This may include:
-
Biomass Sampling: At key growth stages and at final harvest, collect above-ground plant biomass from a defined area within each plot.
-
Yield and Yield Components: At maturity, harvest the crop from the central rows of each plot to avoid edge effects. Measure the total yield and key yield components (e.g., number of grains per panicle, 1000-grain weight for cereals).[15]
Protocol 4: Plant Tissue Analysis
-
Sampling: Collect representative plant tissue samples (e.g., the most recently matured leaves) at specific growth stages.
-
Sample Preparation: Wash the samples with deionized water to remove any soil or dust particles. Dry the samples in an oven at 65-70°C until a constant weight is achieved. Grind the dried tissue into a fine powder.
-
Nutrient Analysis: Analyze the ground plant tissue for nitrogen and phosphorus concentrations using standard laboratory methods such as Kjeldahl digestion for nitrogen and spectrophotometry for phosphorus. This will help determine the nutrient uptake by the plant.[14]
Protocol 5: Post-Harvest Soil Analysis
-
Sampling: After the final harvest, collect soil samples from each plot in the same manner as the baseline sampling.
-
Analysis: Analyze the post-harvest soil samples for the same parameters as the baseline analysis to determine the effect of the different fertilizer treatments on soil nutrient status.
Data Presentation
Quantitative data should be summarized in clear and well-structured tables to facilitate comparison between treatments.
Table 1: Experimental Design Summary
| Treatment ID | Fertilizer | Application Rate ( kg/ha ) | Application Method | Number of Replications |
| T1 | Control | 0 | - | 4 |
| T2 | This compound | 50 | Broadcasting | 4 |
| T3 | This compound | 100 | Broadcasting | 4 |
| T4 | This compound | 150 | Broadcasting | 4 |
| T5 | This compound | 200 | Broadcasting | 4 |
| T6 | Standard N+P | 100 N + 50 P | Broadcasting | 4 |
Table 2: Baseline Soil Characteristics (0-20 cm depth)
| Parameter | Unit | Value | Method |
| pH | - | 6.8 | 1:2.5 soil:water suspension |
| EC | dS/m | 0.45 | Saturated paste extract |
| Organic Matter | % | 1.2 | Walkley-Black |
| Total N | % | 0.08 | Kjeldahl digestion |
| Available P | mg/kg | 15 | Olsen P |
| Exchangeable K | mg/kg | 120 | Ammonium acetate extraction |
| CEC | cmol(+)/kg | 18 | Ammonium acetate method |
Table 3: Plant Growth and Yield Parameters
| Treatment | Plant Height (cm) | Above-ground Biomass (t/ha) | Grain Yield (t/ha) | 1000-Grain Weight (g) |
| T1 | ||||
| T2 | ||||
| T3 | ||||
| T4 | ||||
| T5 | ||||
| T6 |
Table 4: Plant Tissue Nutrient Content (at flowering stage)
| Treatment | Nitrogen (%) | Phosphorus (%) |
| T1 | ||
| T2 | ||
| T3 | ||
| T4 | ||
| T5 | ||
| T6 |
Table 5: Post-Harvest Soil Nutrient Status (0-20 cm depth)
| Treatment | pH | Available P (mg/kg) | Total N (%) |
| T1 | |||
| T2 | |||
| T3 | |||
| T4 | |||
| T5 | |||
| T6 |
Visualizations
Caption: Overall experimental workflow for testing this compound fertilizer efficacy.
Caption: Workflow for sample collection and analysis.
Caption: Logical relationship between fertilizer application and outcomes.
References
- 1. Introduction to Experimental Design | PBGworks [pbgworks.org]
- 2. SL345/SS548: Fertilizer Experimentation, Data Analyses, and Interpretation for Developing Fertilization Recommendations—Examples with Vegetable Crop Research [edis.ifas.ufl.edu]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Soil Fertility Testing | Crop Science US [cropscience.bayer.us]
- 6. Effects of different fertilization rates on growth, yield, quality and partial factor productivity of tomato under non-pressure gravity irrigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soil Test to Determine Fertilizer Applications | Master Grazer [grazer.mgcafe.uky.edu]
- 8. cropnutrition.com [cropnutrition.com]
- 9. labdepotinc.com [labdepotinc.com]
- 10. risso-chemical.com [risso-chemical.com]
- 11. Fertilizer urea [extension.umn.edu]
- 12. fertilizerseurope.com [fertilizerseurope.com]
- 13. yarafert.com [yarafert.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Slow-Release Urea Phosphate Formulations for Improved Nitrogen Efficiency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of slow-release urea phosphate formulations designed to enhance nitrogen use efficiency in agricultural applications. The following sections detail the underlying principles, experimental protocols, and data presentation for researchers developing and assessing these advanced fertilizer technologies. While a single, stable chemical entity of "slow-release this compound" is not common, the slow release of nitrogen from urea in the presence of phosphate is achieved through various formulation strategies, including coating and the creation of composite materials.
Introduction: The Challenge of Nitrogen Use Efficiency
Conventional nitrogen fertilizers, such as urea, are highly soluble and prone to rapid dissolution in the soil. This can lead to significant nitrogen loss through ammonia volatilization, denitrification, and leaching, with nitrogen use efficiency (NUE) often below 50%.[1] These losses not only represent an economic inefficiency for agriculture but also contribute to environmental issues like water eutrophication and greenhouse gas emissions.
Slow-release and controlled-release fertilizers (SRFs and CRFs) offer a promising solution by gradually releasing nutrients in a manner that is synchronized with the plant's metabolic needs.[1][2] Formulations that incorporate both urea and a phosphate source are of particular interest, as phosphorus is another essential macronutrient for plant growth. The interaction between urea and phosphate can be leveraged to create fertilizers with improved nutrient delivery profiles.
Formulation Strategies for Slow-Release Urea and Phosphate
Several approaches are employed to create slow-release fertilizers containing both urea and phosphate. These primarily involve physical modifications rather than the synthesis of a single slow-release chemical compound.
-
Coating of Urea or this compound Granules: A common method involves encapsulating granules of urea or commercially available this compound (a water-soluble fertilizer with an NPK formula of 17-44-0) with a protective layer.[3][4] This coating acts as a physical barrier, regulating the diffusion of water into the granule and the subsequent release of dissolved nutrients.
-
Urea-Phosphate Composites and Nanohybrids: In this approach, urea is incorporated into a phosphate-containing matrix. A notable example is the development of urea-hydroxyapatite (HA) nanohybrids.[5][6][7] Hydroxyapatite, a form of calcium phosphate, serves as a carrier for urea and is also a source of phosphorus. The high surface area of nanoparticles allows for a high loading of urea, which is then released slowly.[5][7]
-
Inherently Slow-Releasing Nitrogen and Phosphate Compounds: Certain crystalline structures, such as struvite (magnesium ammonium phosphate), naturally exhibit slow-release properties due to their low water solubility.[8][9][10] While not a direct "this compound" formulation, struvite provides both nitrogen (as ammonium) and phosphate in a slow-release manner.
Data Presentation: Comparative Performance of Formulations
The following tables summarize quantitative data on the nutrient release and agronomic performance of various slow-release formulations containing urea and phosphate.
Table 1: Nitrogen Release Characteristics of Coated Urea and Urea Composite Formulations
| Formulation | Coating/Matrix Material | Nitrogen Release in Water | Reference |
| Coated Urea | Polymer | ~90% release in 110 days | [11] |
| Coated Urea | Sulfur + Polymer | ~57% release in 19 days | [12] |
| Urea-Hydroxyapatite Nanohybrid | Hydroxyapatite | 12 times slower release than pure urea | [5][13] |
| Coated Urea | Starch-based polymer nanocomposite | 49.46% decrease in release rate compared to polymer without nanoparticles (at pH 2) | [14] |
| Coated Urea | Paraffin wax, rosin, CaHPO4 | >130 days for 80% release in soil | [15] |
Table 2: Agronomic Performance of Slow-Release Formulations
| Formulation | Crop | Key Finding | Reference |
| Polymer-Coated Urea | Maize | 20% higher grain yield compared to traditional fertilizer at the same N dose. | [16] |
| Urea-Hydroxyapatite Nanohybrid | Wheat | 4-fold increase in biological yield over control with foliar application. | [6] |
| Struvite | Spring Wheat | Equivalent yield and P uptake to DAP at harvest. | [10][17] |
| Coated Diammonium Phosphate | Wheat | Significantly increased soil available phosphorus content. | [18] |
| Polymer-Coated Urea | Spinach | 47% increase in dry foliage yield compared to uncoated urea. | [19] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of slow-release this compound formulations are provided below.
Protocol for Synthesis of Polymer-Coated this compound
This protocol describes a general method for coating commercially available this compound granules with a polymer.
Materials:
-
This compound granules (NPK 17-44-0)
-
Polymer (e.g., polyurethane, polylactic acid)
-
Solvent for the polymer (e.g., acetone, chloroform)
-
Plasticizer (optional, to improve coating flexibility)
-
Fluidized bed coater or pan coater
Procedure:
-
Prepare the Coating Solution: Dissolve the polymer and any optional additives (e.g., plasticizer) in the appropriate solvent to create a solution of the desired concentration.
-
Preheat the Granules: Place the this compound granules in the coating apparatus and preheat them to the temperature recommended for the specific polymer and solvent system. This helps in the adhesion of the coating.
-
Coating Application: Spray the polymer solution onto the fluidized or tumbling this compound granules. The spray rate and air temperature should be carefully controlled to ensure uniform coating and efficient solvent evaporation.
-
Drying: After the desired coating thickness is achieved, continue to pass warm, dry air over the coated granules to ensure the complete removal of the solvent.
-
Curing (if required): Some polymers may require a curing step at a specific temperature and time to achieve their final properties.
-
Cooling and Sieving: Cool the coated granules to room temperature and sieve them to remove any agglomerates.
Protocol for Synthesis of Urea-Hydroxyapatite (HA) Nanohybrids
This protocol outlines the in-situ synthesis of urea-HA nanohybrids for slow nitrogen and phosphorus release.[5][7]
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Di-ammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Urea (CO(NH₂)₂)
-
Ammonium hydroxide (NH₄OH) solution (for pH adjustment)
-
Deionized water
Procedure:
-
Prepare Precursor Solutions:
-
Prepare an aqueous solution of calcium nitrate tetrahydrate.
-
Prepare an aqueous solution of di-ammonium hydrogen phosphate and urea.
-
-
In-situ Precipitation:
-
Slowly add the calcium nitrate solution to the di-ammonium hydrogen phosphate and urea solution under vigorous stirring.
-
Maintain the pH of the mixture at approximately 10-11 by adding ammonium hydroxide solution dropwise. This will induce the precipitation of hydroxyapatite nanoparticles with urea incorporated into the structure.
-
-
Aging: Continue stirring the suspension for several hours to allow for the aging of the precipitate, which helps in improving the crystallinity of the hydroxyapatite.
-
Washing: Centrifuge the suspension to collect the solid nanohybrid. Wash the precipitate multiple times with deionized water to remove any unreacted precursors and by-products.
-
Drying: Dry the washed urea-HA nanohybrid in an oven at a low temperature (e.g., 60°C) to obtain a fine powder. Flash drying can also be used for better preservation of the nanostructure.[5]
Protocol for Determining Nutrient Release Kinetics in Water
This protocol describes a laboratory method to evaluate the rate of nitrogen and phosphorus release from slow-release formulations in an aqueous environment.
Materials:
-
Slow-release this compound formulation
-
Deionized water
-
Conical flasks or beakers
-
Shaking incubator or water bath
-
Syringes and filters (0.45 µm)
-
Spectrophotometer or other analytical instrument for N and P quantification
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the slow-release fertilizer (e.g., 1 gram) and place it in a conical flask.
-
Incubation: Add a specific volume of deionized water (e.g., 200 mL) to the flask. Place the flask in a shaking incubator set to a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), withdraw an aliquot of the solution (e.g., 5 mL). Immediately filter the aliquot to remove any suspended particles.
-
Volume Replacement: After each sampling, replenish the flask with an equal volume of fresh deionized water to maintain a constant total volume.
-
Nutrient Analysis: Analyze the concentration of nitrogen (e.g., as urea or ammonium) and phosphorus (as phosphate) in the filtered aliquots using appropriate analytical methods (e.g., colorimetric assays, ion chromatography).
-
Data Calculation: Calculate the cumulative amount of nitrogen and phosphorus released at each time point, accounting for the amount removed during previous samplings.
Protocol for Agronomic Evaluation in a Pot Study
This protocol provides a framework for assessing the impact of slow-release this compound formulations on plant growth and nutrient uptake in a controlled environment.
Materials:
-
Test crop (e.g., wheat, maize)
-
Pots of uniform size
-
Growth medium (e.g., soil, sand, or a mixture) with known nutrient content
-
Slow-release this compound formulation
-
Conventional (soluble) urea and phosphate fertilizers (for comparison)
-
Control group (no fertilizer)
-
Plant growth chamber or greenhouse with controlled light, temperature, and humidity
Procedure:
-
Experimental Design: Set up a randomized complete block design with multiple replications for each treatment (e.g., control, conventional fertilizer, and different application rates of the slow-release fertilizer).
-
Potting and Sowing: Fill each pot with an equal amount of the growth medium. Sow a predetermined number of seeds of the test crop in each pot.
-
Fertilizer Application: Apply the respective fertilizers to each pot according to the experimental design. The fertilizer can be mixed with the growth medium or applied in a band.
-
Growth Conditions: Maintain optimal growth conditions (light, temperature, water) for the duration of the experiment.
-
Data Collection:
-
Germination Rate: Record the number of germinated seeds in each pot.
-
Plant Height and Biomass: At regular intervals and at the end of the experiment, measure plant height and harvest the above-ground biomass. Dry the biomass in an oven to determine the dry weight.
-
Nutrient Analysis: Analyze the nitrogen and phosphorus content in the dried plant tissue to determine nutrient uptake.
-
Soil Analysis: At the end of the experiment, collect soil samples from each pot to analyze the residual nitrogen and phosphorus content.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between the treatments.
Visualizations of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts related to slow-release this compound formulations.
Caption: Workflow for the synthesis of polymer-coated this compound.
Caption: Mechanism of nutrient release from a coated fertilizer granule.
Caption: Workflow for the agronomic evaluation of slow-release fertilizers.
References
- 1. Controlled Release Fertilizers: A Review on Coating Materials and Mechanism of Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HS1255/HS1255: Controlled-Release and Slow-Release Fertilizers as Nutrient Management Tools [edis.ifas.ufl.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Urea-Hydroxyapatite Nanohybrids for Slow Release of Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Struvite: a slow-release fertiliser for sustainable phosphorus management? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soilsmatter.wordpress.com [soilsmatter.wordpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Nitrogen Release Characteristics of a Polymer Coated Urea Used for Potato Production. [scisoc.confex.com]
- 12. Nitrogen release from urea with different coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ureaknowhow.com [ureaknowhow.com]
- 14. Synthesis of Slow-release Urea Fertilizer Using Starch-based Polymer Nanocomposite Coating and Investigation of Its Effect on Tomato Growth [ijswr.ut.ac.ir]
- 15. risso-chemical.com [risso-chemical.com]
- 16. Agronomic Assessment of a Controlled-Release Polymer-Coated Urea-Based Fertilizer in Maize [mdpi.com]
- 17. Struvite: a slow-release fertiliser for sustainable phosphorus management? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Biodegradable Polymer Coated Granular Urea Slows Down N Release Kinetics and Improves Spinach Productivity - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Investigation of Urea Uptake from Urea Phosphate Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea phosphate nanoparticles (UPNPs) are emerging as promising carriers for the targeted delivery of urea, a molecule of significant physiological importance. In mammals, urea transport across cell membranes is a finely regulated process mediated by specific urea transporter proteins (UTs), primarily belonging to the UT-A (SLC14A2) and UT-B (SLC14A1) families.[1][2][3] Understanding the molecular mechanisms of urea uptake from UPNPs is crucial for their development as therapeutic agents, particularly in applications requiring modulation of cellular urea levels. These application notes provide a comprehensive overview and detailed protocols for investigating the cellular uptake and subsequent molecular responses to UPNP treatment in mammalian cells.
Data Presentation
Table 1: Quantitative Analysis of this compound Nanoparticle Uptake
| Parameter | Method | Description | Expected Outcome/Metric | Reference |
| Cellular Uptake Efficiency | Flow Cytometry | Quantification of fluorescently-labeled UPNP uptake by measuring the percentage of fluorescent cells and the mean fluorescence intensity. | Percentage of positive cells, Molecules of Equivalent Soluble Fluorophore (MESF) values. | [4][5][6] |
| Nanoparticle Internalization | Confocal Microscopy | Visualization of the subcellular localization of fluorescently-labeled UPNPs within cells. | Qualitative and semi-quantitative analysis of nanoparticle distribution (e.g., cytoplasm, perinuclear region). | [7] |
| Urea Transporter Gene Expression | RT-qPCR | Quantification of the mRNA expression levels of urea transporter genes (e.g., SLC14A1, SLC14A2) following UPNP treatment. | Fold change in gene expression relative to untreated controls. | [8][9] |
| Urea Transporter Protein Abundance | Western Blot | Quantification of the protein levels of specific urea transporters (e.g., UT-A1, UT-B1) in response to UPNP treatment. | Relative protein abundance normalized to a loading control. | [10][11][12] |
| Cell Viability | MTT Assay | Assessment of the metabolic activity of cells after exposure to UPNPs to determine cytotoxicity. | Percentage of viable cells compared to untreated controls (IC50 value). | [13][14] |
| Membrane Integrity | LDH Assay | Measurement of lactate dehydrogenase (LDH) release from damaged cells as an indicator of cytotoxicity. | Percentage of LDH release relative to a positive control (lysis buffer). | [13] |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles (UPNPs)
This protocol is adapted from methods used for the synthesis of UPNPs for agricultural applications.[15][16]
Materials:
-
Calcium chloride (CaCl₂)
-
Di-sodium hydrogen phosphate (Na₂HPO₄)
-
Urea (CO(NH₂)₂)
-
Ultrapure water
-
Ethanol
Procedure:
-
Prepare a 0.2 M aqueous solution of CaCl₂.
-
Prepare a 0.12 M aqueous solution of Na₂HPO₄ containing the desired concentration of urea (e.g., 1 M).
-
Slowly add the CaCl₂ solution to the Na₂HPO₄-urea solution dropwise while stirring vigorously at room temperature.
-
A milky white suspension of UPNPs will form. Continue stirring for 2-4 hours to ensure complete reaction and encapsulation of urea.
-
Collect the nanoparticles by centrifugation at 10,000 x g for 15 minutes.
-
Wash the nanoparticle pellet three times with ultrapure water and once with ethanol to remove unreacted precursors.
-
Resuspend the final UPNP pellet in the desired buffer or cell culture medium for subsequent experiments.
-
Characterize the synthesized UPNPs for size, zeta potential, and urea loading efficiency using appropriate techniques (e.g., Dynamic Light Scattering, Transmission Electron Microscopy, and a urea assay).
Protocol 2: Quantification of UPNP Uptake by Flow Cytometry
This protocol is based on established methods for quantifying the uptake of fluorescently labeled nanoparticles.[4][5][6]
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, or a specific kidney cell line)
-
Complete cell culture medium
-
Fluorescently-labeled UPNPs (e.g., FITC-labeled)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a series of dilutions of the fluorescently-labeled UPNPs in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the UPNP-containing medium. Include a negative control of untreated cells.
-
Incubate the cells with the UPNPs for a defined period (e.g., 4, 12, or 24 hours).
-
After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.
-
Harvest the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
Gate the live cell population based on forward and side scatter.
-
Determine the percentage of fluorescently positive cells and the mean fluorescence intensity for each treatment group.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol follows standard procedures for assessing cell viability.[13][14]
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
UPNPs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of UPNPs for 24-48 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 4: Analysis of Urea Transporter Gene Expression by RT-qPCR
This protocol outlines the steps for quantifying changes in urea transporter gene expression.[8][17]
Materials:
-
Mammalian cells treated with UPNPs
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., SLC14A1, SLC14A2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Treat cells with UPNPs for a specific duration (e.g., 6, 12, or 24 hours).
-
Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in UPNP-treated cells relative to untreated controls.
Protocol 5: Analysis of Urea Transporter Protein Abundance by Western Blot
This protocol details the procedure for detecting and quantifying urea transporter proteins.[10][11][18]
Materials:
-
Mammalian cells treated with UPNPs
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against urea transporters (e.g., anti-UT-A1, anti-UT-B1) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with UPNPs for a desired time period (e.g., 24 or 48 hours).
-
Lyse the cells in RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the molecular investigation of urea uptake from UPNPs.
Caption: Proposed mechanism of urea uptake from UPNPs and subsequent cellular response.
Caption: Logical relationship between UPNP treatment and molecular/cellular outcomes.
References
- 1. Urea transporter - Wikipedia [en.wikipedia.org]
- 2. Mammalian urea transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mammalian urea transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative RT-PCR Comparison of the Urea and Nitric Oxide Cycle Gene Transcripts in Adult Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Regional investigation of UT-B urea transporters in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 14. OPG [opg.optica.org]
- 15. Functionalization of Amorphous and Crystalline Calcium Phosphate Nanoparticles with Urea for Phosphorus and Nitrogen Fertilizer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of the Process Parameters on the Synthesis of this compound and the Properties of the Obtained Product | MDPI [mdpi.com]
- 17. PM2.5 Exposure Induces Glomerular Hyperfiltration in Mice in a Gender-Dependent Manner [mdpi.com]
- 18. Aging increases UT‐B urea transporter protein abundance in brains of male mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Urea Phosphate Crystallization in Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the crystallization of urea phosphate in solutions. Uncontrolled crystallization can compromise experimental results, impact product stability, and lead to manufacturing challenges. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you manage and prevent unwanted this compound crystallization.
Troubleshooting Guide
Unexpected crystallization of this compound can disrupt experiments and affect product quality. This guide provides a systematic approach to identifying and resolving common issues.
Table 1: Troubleshooting this compound Crystallization
| Problem | Potential Cause | Recommended Solution |
| Crystals form unexpectedly during storage at room temperature. | Supersaturation: The initial concentration of this compound was too high for the storage temperature. | - Gently warm the solution while stirring to redissolve the crystals. - Dilute the solution to a concentration known to be stable at room temperature. - Before storing, filter the solution to remove any undissolved micro-crystals that could act as nucleation sites. |
| Crystallization occurs when the solution is cooled. | Temperature-dependent solubility: this compound is significantly less soluble at lower temperatures.[1][2] | - Maintain the solution at a temperature where this compound remains soluble.[3] - If cooling is necessary, control the cooling rate. Slow, controlled cooling is less likely to cause rapid, uncontrolled crystallization. - Consider using a co-solvent system to improve solubility at lower temperatures. |
| Precipitate forms after adding other components to the solution. | pH shift: The addition of acidic or basic compounds can alter the pH of the solution, affecting this compound solubility.[1] Common ion effect: The presence of other phosphate or urea-containing compounds can reduce solubility. Reaction with impurities: Metal ions (e.g., Al³⁺, Fe³⁺, Mg²⁺) can interact with phosphate and promote precipitation.[4] | - Buffer the solution to a stable pH range, typically between 4 and 8 for urea-containing solutions.[5] - When formulating mixtures, add components gradually while monitoring for any signs of precipitation. - Use high-purity reagents and solvents to minimize the presence of ionic impurities. |
| Solution appears hazy or cloudy, with fine particles. | Micronucleation: Presence of dust, undissolved particles, or impurities acting as nucleation sites. | - Filter the solution through a 0.22 µm or 0.45 µm filter to remove particulate matter. - Ensure all glassware is scrupulously clean before use. |
| Rapid, uncontrolled crystal growth. | High degree of supersaturation and/or rapid cooling. | - Reduce the concentration of the this compound solution. - Employ a slower, more controlled cooling process. - Introduce seed crystals at a slightly supersaturated state to control crystal growth.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water at different temperatures?
A1: this compound is highly soluble in water, and its solubility increases significantly with temperature. For instance, at 10°C, the solubility is 71.7 g/100 g of water, which increases to 202 g/100 g of water at 46°C.[7]
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor for stability. Urea is generally more stable in a pH range of 4 to 8.[5] Highly acidic or alkaline conditions can lead to the degradation of urea and may also affect the solubility of the phosphate component, potentially leading to precipitation.
Q3: What are common impurities in this compound, and how do they affect crystallization?
A3: Common impurities can originate from the raw materials, such as phosphoric acid and urea. Metal ions like aluminum (Al³⁺), iron (Fe³⁺), and magnesium (Mg²⁺) are known to affect crystallization.[4][8] These ions can prolong crystallization time and, in some cases, alter the crystal morphology.[4] Using purified reagents can help minimize these effects.
Q4: Can co-solvents be used to prevent this compound crystallization?
A4: Yes, co-solvents can be employed to enhance the solubility of this compound and prevent crystallization. This compound has good solubility in alcohols like methanol and ethanol.[7] The choice of co-solvent will depend on the specific application and its compatibility with other components in the solution.
Q5: Are there any additives that can inhibit this compound crystallization?
A5: While specific crystallization inhibitors for this compound are not widely documented in readily available literature, general principles of crystallization inhibition can be applied. The use of certain polymers or small molecules that can adsorb to the surface of growing crystals can sometimes inhibit or modify crystal growth.[9] Additionally, maintaining a stable pH with buffering agents can prevent pH-induced precipitation.[10]
Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol outlines a method for determining the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, buffer solution)
-
Isothermal shaker or magnetic stirrer with a hot plate
-
Calibrated thermometer
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters, 0.22 µm)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Place the container in an isothermal shaker or on a stirring hot plate set to the desired temperature.
-
Allow the solution to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Collection and Filtration:
-
Once equilibrated, carefully draw a sample of the supernatant using a pre-warmed syringe to avoid premature crystallization upon cooling.
-
Immediately filter the sample through a pre-warmed syringe filter into a clean, pre-weighed vial.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of this compound) until a constant weight of the dried solid is achieved.
-
The solubility can be calculated as grams of this compound per 100 g of solvent.
-
Alternatively, the concentration of this compound in the filtered supernatant can be determined using a validated analytical method such as HPLC.
-
Protocol 2: Characterization of this compound Crystals
This protocol describes methods for characterizing the physical and chemical properties of this compound crystals.
1. X-Ray Diffraction (XRD)
-
Purpose: To determine the crystalline structure and identify the phase of the solid material.
-
Methodology:
-
Finely grind a small sample of the this compound crystals.
-
Mount the powdered sample on the sample holder of the XRD instrument.
-
Collect the diffraction pattern over a specified 2θ range.
-
Compare the resulting diffraction pattern with a reference pattern for this compound (e.g., from the JCPDS database) to confirm its identity and assess its crystallinity.[11][12]
-
2. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Purpose: To identify the functional groups present in the molecule and confirm the formation of the this compound salt.
-
Methodology:
-
Prepare the sample, typically by mixing a small amount of the crystals with KBr powder and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the infrared spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analyze the spectrum for characteristic absorption bands of urea and phosphate groups to confirm the compound's identity.[13]
-
3. Scanning Electron Microscopy (SEM)
-
Purpose: To visualize the morphology and size of the crystals.
-
Methodology:
-
Mount a representative sample of the crystals onto an SEM stub using conductive adhesive.
-
Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.
-
Image the sample in the SEM at various magnifications to observe the crystal shape, size distribution, and surface features.
-
Quantitative Data
Table 2: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |
| Water | 10 | 71.7 | [7] |
| Water | 18 | 91.9 | [7] |
| Water | 32 | 135 | [7] |
| Water | 46 | 202 | [7] |
| Ethanol | 18 | 11.6 | [7] |
| Ethanol | 46 | 39 | [7] |
| Methanol | 18 | 43.3 | [7] |
| Methanol | 46 | 112.3 | [7] |
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound [chemister.ru]
- 8. mdpi.com [mdpi.com]
- 9. WO2020049433A1 - Crystallization inhibitors in agricultural formulations - Google Patents [patents.google.com]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. epubl.ktu.edu [epubl.ktu.edu]
optimizing reaction temperature for urea phosphate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of urea phosphate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for this compound synthesis?
The optimal reaction temperature for this compound synthesis can vary depending on the specific method and the purity of the reactants. For the wet process using industrial-grade phosphoric acid, a temperature of 50°C has been identified as optimal.[1] In processes utilizing anhydrous or highly concentrated ortho-phosphoric acid (above 90% H3PO4), a preheating temperature of 60°C to 90°C is recommended to initiate a spontaneous reaction with solid urea.[2][3][4] For thermal processes, a reaction temperature of 80°C has been found to be optimal.[5] One study suggests that the optimal reaction temperature is around 45°C, noting that lower temperatures result in slightly reduced recovery and smaller crystal size.[3]
Q2: What is the ideal stoichiometric ratio of urea to phosphoric acid?
A stoichiometric molar ratio of 1:1 of urea to phosphoric acid is generally considered optimal for the synthesis of high-quality this compound.[3][6] Using an excess of phosphoric acid can lead to a final product with a high concentration of phosphorus pentoxide (P2O5) and a low concentration of amide nitrogen. Conversely, an excess of urea results in a product with low P2O5 and high amide nitrogen content.[3][6]
Q3: What is the expected yield and purity of the synthesized this compound?
Under optimal conditions, high-purity crystalline this compound can be synthesized. For instance, a study using a wet process at 50°C reported a high-purity product.[1] A thermal process at 80°C yielded a product with a purity of 99.7%, with mass fractions of P2O5 and N at 44.8% and 17.6%, respectively.[5] The theoretical concentrations of nitrogen and P2O5 in pure this compound are 17.7% and 44.9%, respectively.[3]
Q4: How does the purity of phosphoric acid affect the synthesis?
The purity of the phosphoric acid used significantly impacts the final product. Wet-process phosphoric acid (WPA) often contains impurities such as fluorine, arsenic, calcium, iron, and aluminum, which can lead to the formation of fine, oily, or sticky crystals that are difficult to dry.[3][6] Using purified wet-process phosphoric acid (PWPA) or high-purity ortho-phosphoric acid results in a cleaner product with better crystal quality.[3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Suboptimal reaction temperature.- Incorrect stoichiometric ratio of reactants.- Incomplete reaction or crystallization. | - Adjust the reaction temperature to the optimal range for your specific method (e.g., 45-50°C for wet process, 60-90°C for preheating anhydrous acid).[3][4]- Ensure a 1:1 molar ratio of urea to phosphoric acid.[3]- Increase the reaction or crystallization time. Optimal reaction times have been reported to be between 60 and 90 minutes.[1][6] |
| Oily or Sticky Product | - Presence of impurities in the wet-process phosphoric acid. | - Use purified wet-process phosphoric acid (PWPA) or a higher grade of phosphoric acid.[3]- An intermediate crystallization step to produce crystalline this compound from merchant-grade WPA can help remove 80-85% of impurities. |
| Fine Crystal Size | - Low reaction or crystallization temperature. | - Increase the reaction temperature slightly. An optimal temperature of around 45°C has been suggested to improve crystal size.[3]- Control the cooling rate during crystallization; slower cooling can promote the growth of larger crystals. |
| Product Fails to Crystallize | - Incomplete dissolution of urea.- Insufficient cooling during crystallization. | - Although the reaction is exothermic, initial heating may be required to ensure complete dissolution of urea, especially in the wet process.- Ensure the mixture is cooled to the appropriate crystallization temperature (e.g., 15°C or room temperature).[3] |
| Inconsistent Product Quality | - Fluctuations in reaction parameters. | - Maintain precise control over reaction temperature, time, and stirring speed.- Use reactants of consistent quality and purity. |
Data Presentation
Table 1: Optimal Reaction Conditions for this compound Synthesis from Various Studies
| Phosphoric Acid Type | Optimal Reaction Temperature (°C) | Optimal Reaction Time (minutes) | Stoichiometric Ratio (Urea:H3PO4) | Reference |
| Industrial Wet Process | 50 | 90 | 1:1 | [1] |
| Anhydrous Ortho-phosphoric Acid | 60 - 90 (Preheating) | A few seconds | Not specified | [2][4] |
| Purified Wet Process | ~45 | Not specified | 1:1 | [3] |
| Untreated Jordanian Wet Process | 50 | 60 | Not specified | [6][7] |
| Thermal Process | 80 | 35 | 1:1 | [5] |
Experimental Protocols
1. Wet Process Synthesis using Industrial Phosphoric Acid
This protocol is based on the methodology for synthesizing high-purity crystalline this compound from untreated industrial phosphoric acid.[1]
-
Materials: Industrial grade phosphoric acid (e.g., 54% P2O5), solid urea (e.g., 46% N).
-
Procedure:
-
Measure stoichiometric amounts of phosphoric acid and urea in a 1:1 molar ratio.
-
Combine the reactants in a reaction vessel with constant stirring (e.g., 150 rpm).
-
Heat the mixture to 50°C to accelerate the dissolution of urea and the reaction.
-
Maintain the reaction at 50°C for 90 minutes under constant stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature to facilitate the precipitation of this compound crystals.
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Filter the resulting crystals using a Buchner funnel.
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Dry the collected crystals in a desiccator until a constant weight is achieved.
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2. Synthesis using Anhydrous Ortho-Phosphoric Acid
This protocol is adapted from the process describing the reaction with substantially anhydrous ortho-phosphoric acid.[2][4]
-
Materials: Concentrated ortho-phosphoric acid (>90% H3PO4), solid urea.
-
Procedure:
-
Preheat the concentrated ortho-phosphoric acid to a temperature between 60°C and 90°C.
-
Add solid urea to the preheated acid.
-
The reaction is exothermic and proceeds rapidly. Vigorous cooling is necessary to control the reaction temperature.
-
The reaction is complete within a few seconds, yielding dry crystalline this compound.
-
No further drying is typically required.
-
Visualizations
Caption: Workflow for the wet process synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. mdpi.com [mdpi.com]
- 4. US3936501A - Process for the manufacture of crystalline this compound - Google Patents [patents.google.com]
- 5. Study on technology of producing this compound by thermal process phosphoric acid [wjygy.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
influence of crystallization time on urea phosphate crystal size
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of crystallization time on urea phosphate crystal size.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound crystallization experiments.
Q1: What is the expected impact of increasing crystallization time on the size of this compound crystals?
A1: Generally, increasing the crystallization time allows for more growth of the crystals, leading to a larger final crystal size. In a two-stage crystallization process, increasing the retention time in each stage from 0.5 to 2 hours has been shown to progressively increase the crystal size from an average of 515 µm to 830 µm. For single-stage processes, a crystallization time of 60 minutes has been found to be sufficient to produce orthorhombic crystals of about 400–500 µm.[1][2] Extending the time beyond this may not significantly increase the size as the primary growth phase may be complete.[1]
Q2: My this compound crystals are too small. What are the potential causes and solutions?
A2: Small crystal size can be attributed to several factors:
-
Insufficient Crystallization Time: The crystals may not have had enough time to grow. Refer to the table below for the expected influence of time on crystal size and consider extending your crystallization period.
-
Suboptimal Temperature: The reaction and crystallization temperatures play a crucial role. A reaction temperature of around 45-50°C is often considered optimal.[1][3] Temperatures below this may lead to smaller crystals.[1]
-
Presence of Impurities: Certain impurities can hinder crystal growth or alter the crystal morphology, sometimes resulting in smaller or irregular crystals.[3] Using purified reagents can mitigate this issue.
-
Rapid Cooling: Cooling the reaction mixture too quickly can lead to rapid nucleation and the formation of many small crystals instead of the growth of larger ones. A controlled, slower cooling process is recommended.
Q3: How do impurities affect the crystallization time and the final crystal morphology?
A3: Impurities can have a significant impact on the crystallization process. The presence of ions such as Al³⁺, Fe³⁺, Mg²⁺, and SO₄²⁻ can prolong the crystallization time.[3] Furthermore, impurities can alter the crystal shape. For instance, Al³⁺ and Fe³⁺ may cause irregular crystal morphology, while Mg²⁺ and SO₄²⁻ can lead to crystals with better dispersion and a more regular shape.[3]
Q4: What is a standard procedure for synthesizing and crystallizing this compound to study the effect of time on crystal size?
A4: A detailed experimental protocol is provided in the "Experimental Protocols" section below. The general steps involve reacting stoichiometric amounts of urea and phosphoric acid, controlling the reaction temperature, followed by a cooling and crystallization phase at a controlled temperature for varying durations.
Q5: After crystallization, my product is oily or sticky. What could be the cause?
A5: An oily or sticky product can be a result of using wet-process phosphoric acid with a high concentration of impurities.[4] These impurities can interfere with the crystallization process, leading to very fine crystals that are difficult to dry properly.[4]
Data Presentation
The following table summarizes the influence of crystallization time on this compound crystal size based on available research.
| Crystallization Time | Average Crystal Size (µm) | Crystal Morphology | Notes |
| 30 minutes | Smaller than at 60 min | Orthorhombic | Initial growth phase.[1] |
| 60 minutes | 400 - 500 | Orthorhombic, smooth surface | Considered sufficient time for optimal crystal formation in some studies.[1] |
| 90 minutes | Similar to 60 min | Orthorhombic | Little change in primary nutrient concentration observed after 60 minutes.[1] |
| 120 minutes | Similar to 60 min | Orthorhombic | Minimal changes in moisture content and chemical composition after 60 minutes.[1] |
| 0.5 to 2 hours (Two-stage process) | 515 to 830 | Not specified | Demonstrates a progressive increase in size with time in a specific two-stage process. |
Experimental Protocols
Methodology for Investigating the Influence of Crystallization Time on this compound Crystal Size
This protocol outlines a typical procedure for synthesizing this compound and studying the effect of varying crystallization times.
-
Reaction Setup:
-
Prepare a stoichiometric mixture of urea and phosphoric acid (1:1 molar ratio) in an aqueous solution.
-
Place the mixture in a reaction vessel equipped with a stirrer and a temperature control system.
-
-
Reaction:
-
Heat the mixture to a constant temperature of 50°C while stirring continuously (e.g., 150 rpm).
-
Maintain these conditions for a reaction time of 90 minutes to ensure the complete dissolution and reaction of urea.
-
-
Crystallization:
-
Crystal Recovery:
-
After the designated crystallization time, filter the crystals from each sample using a Buchner funnel.
-
Dry the collected crystals in a desiccator or at a controlled temperature (e.g., 40°C for 6 hours).[1]
-
-
Analysis:
Mandatory Visualization
Caption: Experimental workflow for this compound crystallization.
References
Technical Support Center: Managing Soil Acidity from Urea Phosphate Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing urea phosphate in their experiments. The following information is designed to help you anticipate and manage soil acidity to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause soil acidity?
A1: this compound (CO(NH₂)₂·H₃PO₄) is a crystalline fertilizer produced by reacting urea with phosphoric acid, with a typical NPK formula of 17-44-0. It is highly soluble in water and creates a strongly acidic solution upon dissolution.[1][2] This initial acidity is the first phase of soil pH reduction.
The second phase of acidification occurs through the biological process of nitrification. The urea component is hydrolyzed by soil enzymes (urease) to form ammonium (NH₄⁺). Soil microbes then convert this ammonium to nitrate (NO₃⁻), releasing hydrogen ions (H⁺) in the process and further lowering the soil pH.[3][4]
Q2: How does the acidifying effect of this compound compare to other nitrogen fertilizers?
A2: The acidification potential of nitrogen fertilizers varies. Ammonium-based fertilizers are generally more acidifying than nitrate-based ones.[4] While specific comparative studies on this compound are limited, the initial acidic nature of its solution sets it apart from urea, which can cause a temporary increase in pH upon hydrolysis before the acidifying nitrification process begins.[5] The overall acidifying effect will depend on the nitrification of the ammonium produced from the urea component.
Q3: What are the signs of soil acidity affecting my experiment?
A3: Visual cues in plants can indicate soil acidity issues, including stunted growth, yellowing or purpling of leaves, and poor root development.[6] Below a pH of 5.5, the availability of essential nutrients like phosphorus, calcium, and magnesium decreases, while the solubility of potentially toxic elements like aluminum and manganese increases, which can hinder plant growth and interfere with experimental results.[7]
Q4: How can I prevent or correct soil acidity from this compound application?
A4: The most common and effective method to counteract soil acidity is the application of liming materials, such as agricultural limestone (calcium carbonate, CaCO₃) or dolomitic limestone (calcium-magnesium carbonate).[8] These materials neutralize soil acidity. Regular soil testing is crucial to determine the need for and the appropriate rate of lime application.[9]
Troubleshooting Guide
Issue 1: Sudden drop in soil pH immediately after this compound application.
-
Cause: this compound is highly soluble and forms a strongly acidic solution upon contact with water. This can cause a rapid decrease in the pH of the soil solution, sometimes referred to as "acid shock."
-
Solution:
-
Pre-application buffering: If you anticipate a strong acidic reaction, you can pre-buffer the soil by applying a light application of a fast-acting liming material before applying this compound.
-
Dilution: Apply this compound in a more dilute solution to lessen the immediate acidic impact.
-
Split applications: Divide the total required amount of this compound into smaller, more frequent applications.
-
Issue 2: Poor seed germination or seedling stress after applying this compound.
-
Cause: This can be due to two main factors:
-
Troubleshooting Steps:
-
Check soil pH: Immediately test the soil pH in the affected area.
-
Flush with water: If the issue is high localized concentration, gently flushing the area with pH-neutral water can help dilute the fertilizer.
-
Corrective liming: A light top-dressing of a fine, fast-acting lime can help to neutralize the surface acidity.
-
-
Preventative Measures:
-
Incorporate this compound into the soil rather than leaving it on the surface to ensure it is not concentrated around the seeds.
-
Avoid placing this compound in direct contact with seeds.[12]
-
Consider a starter fertilizer with a lower salt index and less acidifying potential for sensitive seedlings.
-
Issue 3: Reduced microbial activity or changes in microbial community composition.
-
Cause: Significant shifts in soil pH can alter the soil microbial environment. While some microbes are adapted to acidic conditions, a rapid drop in pH can inhibit the activity of others, including beneficial nitrogen-cycling bacteria.[1][13][14] Long-term application of urea-based fertilizers can lead to a decrease in bacterial diversity.[15]
-
Mitigation Strategies:
-
Maintain optimal pH: Regularly monitor and maintain the soil pH within the optimal range for your experimental conditions through judicious liming.
-
Organic matter amendment: Incorporating organic matter can enhance the soil's buffering capacity and support a more diverse microbial community.
-
Monitor microbial indicators: For sensitive experiments, consider monitoring microbial biomass and functional diversity as part of your experimental parameters.
-
Data Presentation
Table 1: Potential Soil pH Drop from Urea and DAP Application
| Fertilizer | Application Rate ( kg/ha ) | Initial Soil pH | pH Drop (units) | Reference |
| Urea | 40 | 5.2 | -0.160 | [16] |
| Urea | 80 | 5.2 | -0.193 | [16] |
| DAP | 100 | 5.2 | -0.073 | [16] |
| DAP | 200 | 5.2 | -0.286 | [16] |
| This compound | Full P application | - | -0.15 to -0.28 |
Table 2: Lime Requirement to Neutralize Acidity from Urea and DAP
| Fertilizer | kg of CaCO₃ required per kg of N applied | Reference |
| Urea | 3.6 | |
| DAP | 5.4 |
Note: Specific lime requirement for this compound will depend on the soil's buffering capacity and the extent of nitrification.
Experimental Protocols
1. Protocol for Measuring Soil pH
This protocol provides a standardized method for determining soil pH in a laboratory setting.
-
Materials:
-
Dried and sieved soil sample
-
Distilled water
-
Beakers or cups
-
Stirring rod
-
Calibrated pH meter or pH paper
-
-
Procedure:
-
Mix the dried and sieved soil with distilled water in a 1:1 ratio (e.g., 20g of soil to 20mL of water).
-
Stir the mixture vigorously for 30 seconds.
-
Let the suspension stand for at least 30 minutes to allow for equilibration.
-
Calibrate the pH meter using standard buffer solutions.
-
Insert the pH electrode into the supernatant (the clearer liquid above the settled soil) and record the pH reading. If using pH paper, dip the paper into the supernatant and compare the color to the chart.
-
Repeat the measurement for a total of three replicates per sample to ensure accuracy.
-
2. Protocol for Determining Soil Lime Buffer Capacity (LBC)
This protocol is used to determine the amount of lime required to change the soil pH by one unit.
-
Principle: A known amount of a basic solution (e.g., calcium hydroxide) is added to a soil suspension, and the resulting change in pH is measured. This indicates the soil's resistance to pH change.
-
Procedure (Conceptual Overview):
-
Prepare a soil suspension as in the soil pH measurement protocol.
-
Measure the initial pH of the soil suspension.
-
Add a precise volume of a standard calcium hydroxide solution to the soil suspension.
-
Stir the mixture and allow it to equilibrate for a set period (e.g., 30 minutes).
-
Measure the final pH of the suspension.
-
The Lime Buffer Capacity is calculated based on the change in pH and the amount of base added.
-
-
Calculation: The lime requirement can then be calculated using formulas that incorporate the initial pH, target pH, and the measured lime buffer capacity. A general formula is:
-
Lime Requirement = LBC × (Target pH - Current pH)
-
Mandatory Visualizations
Caption: Chemical breakdown of this compound in soil.
Caption: Troubleshooting workflow for soil acidity issues.
Caption: Impact of soil acidity on nutrient uptake.
References
- 1. Urea Amendment Decreases Microbial Diversity and Selects for Specific Nitrifying Strains in Eight Contrasting Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rngr.net [rngr.net]
- 3. mdpi.com [mdpi.com]
- 4. sico.be [sico.be]
- 5. cdn.environment.sa.gov.au [cdn.environment.sa.gov.au]
- 6. This compound , UP 17-44-0,Water Soluble Fertilizer-Shifang Hua Rong Chemical Co., Ltd. [schuarong.com]
- 7. Elimination of the adverse effects of urea fertilizer on seed germination, seedling growth, and early plant growth in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Urea treatment affects safe rates of seed placed nitrogen in Saskatchewan [harvest.usask.ca]
- 10. biodiversity-science.net [biodiversity-science.net]
- 11. researchgate.net [researchgate.net]
- 12. Long-term urea fertilization alters the composition and increases the abundance of soil ureolytic bacterial communities in an upland soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comparison of Methods to Determine Lime Requirement [udel.edu]
- 14. alluvialsoillab.com [alluvialsoillab.com]
- 15. Agronomic Services - Soil Testing - Lime and Fertilizer Requirements | NC Agriculture [ncagr.gov]
- 16. purdue.edu [purdue.edu]
Technical Support Center: Improving Nitrogen Use Efficiency of Urea Phosphate in Alkaline Soils
This technical support center provides researchers, scientists, and agricultural professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the nitrogen use efficiency (NUE) of urea phosphate in alkaline soil experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the application of this compound in alkaline soils, providing potential causes and actionable solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Nitrogen Uptake / Poor Plant Growth | High ammonia volatilization due to surface application on high pH soil. | Solution: Incorporate this compound into the soil rather than applying it to the surface. Studies have shown that mixing this compound with the soil significantly reduces ammonia-N loss compared to surface application.[1] For instance, in a study on alkaline soils, surface application of urea resulted in significantly higher N loss as volatilized ammonia compared to when it was mixed with the soil.[1] |
| Inadequate soil moisture to dissolve fertilizer granules. | Solution: Apply this compound before a planned irrigation event or rainfall. Adequate water helps move the dissolved fertilizer into the soil profile, reducing surface volatilization and making it more available for root uptake. | |
| Competition with soil microbes for available nitrogen (Immobilization). | Solution: Ensure a balanced carbon-to-nitrogen ratio in the soil. High organic residue can lead to microbial immobilization of nitrogen. Consider split applications of this compound to match crop nitrogen demand throughout the growing season. | |
| Inconsistent or Lower than Expected Crop Yield | Sub-optimal application rate for the specific crop and soil conditions. | Solution: Conduct dose-response trials to determine the optimal application rate. For example, a study on maize showed that different rates of this compound applied via soil, fertigation, and foliar methods had varying effects on plant height and leaf number.[2] |
| Phosphorus availability is still limited despite the use of this compound. | Solution: While this compound is acidic and improves P availability, in highly calcareous soils, phosphorus fixation can still occur.[3][4][5] Test soil for available phosphorus and consider supplemental applications of other soluble phosphorus sources if necessary. The acidic nature of this compound has been shown to increase the availability of iron, manganese, and zinc in calcareous soils, which can also contribute to improved yield.[3] | |
| Symptoms of Ammonia Toxicity in Seedlings (e.g., leaf burn, inhibited root growth) | High concentration of ammonia around the germinating seed due to improper placement. | Solution: Avoid placing this compound in direct contact with seeds. Banding the fertilizer to the side and below the seed row is a safer application method that prevents seedling injury while ensuring nutrient availability. |
| Clogging of Fertigation or Drip Irrigation Systems | Precipitation of insoluble salts, especially when using hard water with high bicarbonate content. | Solution: The acidic nature of this compound helps to reduce the bicarbonate content in irrigation water, which can prevent the blockage of pipes and nozzles.[6] A 1% solution of this compound has a pH of approximately 1.6-2.0, making it effective in keeping irrigation systems clean.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is ammonia volatilization a major concern with urea-based fertilizers in alkaline soils?
A1: In alkaline soils (high pH), the urea in this compound is hydrolyzed by the urease enzyme to form ammonium (NH₄⁺) and bicarbonate.[7][8] The high pH environment shifts the equilibrium from the stable ammonium ion (NH₄⁺) to ammonia gas (NH₃).[7][9] This ammonia gas can then be lost to the atmosphere, a process called ammonia volatilization, which significantly reduces the amount of nitrogen available to the crop.[1][10][11]
Q2: How does this compound help to reduce nitrogen loss in alkaline soils compared to standard urea?
A2: this compound has an acidic reaction in the soil.[3][6] A 1% solution has a pH of about 1.6-2.0.[6] This acidity temporarily lowers the pH of the soil microenvironment around the fertilizer granule, which slows down the conversion of ammonium to ammonia gas, thereby reducing volatilization losses.[1] Studies have demonstrated that ammonia-N loss is lower from this compound applications compared to urea under the same alkaline conditions.[1]
Q3: What is the dual benefit of using this compound in alkaline soils?
A3: this compound serves as a source of both nitrogen (17%) and phosphorus (44%).[6] Its acidic nature not only reduces nitrogen loss but also increases the availability of phosphorus. In alkaline and calcareous soils, phosphorus is often "locked up" in insoluble calcium phosphate compounds.[5][12] The acidity of this compound helps to dissolve these compounds, making the phosphorus more available for plant uptake.[12][13][14]
Q4: What are the recommended application methods for this compound in experimental settings?
A4: The best application method depends on the experimental goals.
-
Soil Incorporation: Mixing this compound with the soil is highly effective at minimizing ammonia volatilization.[1] This is a recommended method for baseline studies on nutrient uptake.
-
Fertigation/Drip Irrigation: Since this compound is fully water-soluble, it is ideal for application through irrigation systems.[15] This method delivers nutrients directly to the root zone and the acidity of this compound helps keep irrigation lines clean.[6]
-
Foliar Application: this compound can be applied as a foliar spray, which allows for rapid nutrient absorption through the leaves.[6][15] The presence of urea can facilitate the penetration of other nutrients when applied in a tank mix.[6]
Q5: Can I mix this compound with other fertilizers or pesticides?
A5: Yes, but with caution. Due to its acidity, mixing this compound can lower the pH of the tank solution. This can be beneficial as it may increase the availability of some micronutrients and improve the stability of certain pesticides.[6] However, it is crucial to conduct a compatibility test (jar test) before mixing large quantities to ensure there are no adverse reactions, such as precipitation or inactivation of active ingredients.
Data Presentation
Table 1: Effect of this compound on Soil Properties and Maize Yield in Saline-Alkaline Soil
| Treatment | Soil pH Reduction | Increase in Available P (%) | Increase in Phosphatase Activity (%) | Increase in Root Length Density (%) | Maize Yield Increase (%) | P Utilization Efficiency Increase (%) |
| This compound (UP) | 0.15 - 0.28 units | 21.25 - 58.90 | 8.21 - 10.46 | 26.19 - 28.97 | 13.55 - 18.89 | 7.09 - 7.21 |
Data synthesized from a two-year field experiment on maize in coastal calcareous saline-alkali soils.[13][14][16]
Table 2: Comparative Ammonia (NH₃) Volatilization from Urea and this compound (UP) in different soil types
| Soil Type | Fertilizer | Application Method | N Application Rate (ppm) | Cumulative NH₃-N Loss (% of applied N) |
| Hayhook SL (neutral to acidic, low CaCO₃) | Urea | Surface | 200 | Highest Loss Observed |
| Hayhook SL (neutral to acidic, low CaCO₃) | UP | Surface | 200 | Lowest Loss Observed |
| Laveen L (alkaline, higher CaCO₃) | Urea | Surface | 200 | Moderate Loss |
| Laveen L (alkaline, higher CaCO₃) | UP | Surface | 200 | Lower than Urea |
| Latene L (alkaline, higher CaCO₃) | Urea | Surface | 200 | Moderate Loss |
| Latene L (alkaline, higher CaCO₃) | UP | Surface | 200 | Lower than Urea |
| All Soils | Urea/UP | Mixed with Soil | 200 | Significantly Lower Loss than Surface Application |
This table summarizes findings from a study comparing ammonia volatilization from urea and this compound. The general trend showed higher N loss with surface application and increasing rates of N application.[1]
Experimental Protocols
Protocol 1: Measurement of Ammonia Volatilization using a Closed Dynamic Airflow System
Objective: To quantify and compare the rate of ammonia volatilization from urea and this compound in a controlled laboratory setting.
Materials:
-
Incubation chambers (e.g., sealed containers)
-
Alkaline soil samples, sieved (<2mm)
-
Urea and this compound fertilizers
-
Air pump and flow meters
-
Acid traps (bubblers containing a known concentration of sulfuric or boric acid)
-
Tubing to connect the system
-
Titration equipment or an ammonia-selective electrode
Methodology:
-
Soil Preparation: Place a standardized amount of air-dried, sieved alkaline soil into each incubation chamber.
-
Fertilizer Application: Apply the selected fertilizer (Urea or this compound) at a predetermined rate (e.g., 100-200 ppm N). For a "surface application" simulation, place the fertilizer on the soil surface. For an "incorporated" treatment, thoroughly mix the fertilizer into the soil. Include an unfertilized control.
-
System Assembly: Seal the chambers. Connect the air pump to the chamber inlet via tubing. Connect the chamber outlet to the acid trap. Ensure a consistent, slow airflow (e.g., 3.5 liters per minute) through each chamber to sweep any volatilized ammonia into the acid trap.
-
Incubation: Place the entire setup in a temperature-controlled incubator.
-
Sampling: At regular intervals (e.g., 6, 12, 24, 48, 72 hours, and daily thereafter for up to two weeks), remove the acid traps and replace them with fresh ones.
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Analysis: Analyze the amount of ammonia captured in the acid traps. This can be done by titrating the remaining acid with a standard base or by measuring the ammonium concentration directly using an ion-selective electrode.
-
Calculation: Calculate the cumulative ammonia loss over time as a percentage of the total nitrogen applied.
Protocol 2: Determination of Nitrogen Use Efficiency (NUE) - Difference Method
Objective: To calculate the NUE of this compound in a pot or field experiment.
Materials:
-
Experimental plots or pots with alkaline soil
-
This compound fertilizer
-
Crop seeds (e.g., maize, wheat)
-
Plant harvesting and drying equipment (oven)
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Laboratory for total nitrogen analysis of plant tissue (e.g., Kjeldahl or combustion method)
Methodology:
-
Experimental Setup: Establish two treatment groups:
-
Fertilized (NF): Plants grown in soil receiving a specific rate of this compound.
-
Unfertilized Control (NC): Plants grown in the same soil without any nitrogen fertilizer application. Replicate each treatment adequately.
-
-
Growth and Harvest: Grow the plants to maturity. At harvest, collect all above-ground biomass (grain and stover) from a defined area or from each pot.
-
Sample Preparation: Dry the plant material in an oven at 60-70°C to a constant weight to determine the total dry matter yield. Grind the dried samples to a fine powder.
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Nitrogen Analysis: Analyze the total nitrogen concentration (%) in the ground plant tissue for both the fertilized and control groups.
-
Calculations:
-
Total N Uptake ( kg/ha ):
-
N Uptake (NF) = Total Dry Matter Yield (NF) × N Concentration (%) (NF)
-
N Uptake (NC) = Total Dry Matter Yield (NC) × N Concentration (%) (NC)
-
-
Percent Fertilizer Recovery (PFR) / NUE (%):
-
NUE (%) = [ (Total N Uptake in Fertilized Plots) - (Total N Uptake in Unfertilized Plots) ] / (Rate of Fertilizer N Applied) × 100.[7]
-
-
Visualizations
References
- 1. Reactions of this compound in calcareous and alkaline soils: Ammonia volatilization and effects on soil sodium and salinity. [repository.arizona.edu]
- 2. aloki.hu [aloki.hu]
- 3. ijbbku.com [ijbbku.com]
- 4. Optimizing Available Phosphorus in Calcareous Soils Fertilized with Diammonium Phosphate and Phosphoric Acid Using Freundlich Adsorption Isotherm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Color Contrast & Visual Design Standards - Web Standards Commission [wsc.us.org]
- 7. Nitrogen Use Efficiency Definition, Nitrogen Use Efficiency Defined [nue.okstate.edu]
- 8. Measuring Volatilization Losses from Nitrogen Fertilizer Applications | Pioneer® Seeds [pioneer.com]
- 9. utia.tennessee.edu [utia.tennessee.edu]
- 10. ccafs.cgiar.org [ccafs.cgiar.org]
- 11. New Method for Quantification of Ammonia Volatilization from Agricultural Field Plots | PlaNNet | Washington State University [plannet.wsu.edu]
- 12. uwdiscoveryfarms.org [uwdiscoveryfarms.org]
- 13. How to calculate nitrogen use efficiency on-farm - Farmers Weekly [fwi.co.uk]
- 14. Application of this compound to Increase Soil Phosphorus Supply Intensity, Maize yield, and Phosphate Fertilizer Utilization Efficiency in Saline-Alkaline Soil | CoLab [colab.ws]
- 15. Nitrogen-Use Efficiency | Grow the Future | Yara UK [yara.co.uk]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Production of High-Purity Urea Phosphate from Industrial Phosphoric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of urea phosphate from industrial-grade phosphoric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in industrial wet-process phosphoric acid (WPA) that can affect the quality of this compound?
Industrial wet-process phosphoric acid (WPA) typically contains a variety of impurities that originate from the phosphate rock used in its production. These impurities can significantly impact the color, viscosity, and purity of the final this compound product. The most common impurities include:
-
Metallic Cations: Iron (Fe³⁺), Aluminum (Al³⁺), Magnesium (Mg²⁺), and Calcium (Ca²⁺).[1][2]
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Organic Matter: Humic and fulvic acids, which can color the acid.[4][5]
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Heavy Metals: Cadmium (Cd) and others in trace amounts.[6]
Q2: How do metallic ion impurities affect the crystallization and final product of this compound?
Metallic ions can have several detrimental effects on the this compound production process:
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Increased Crystallization Time: Impurities such as Al³⁺, Mg²⁺, and Fe³⁺ can prolong the time required for this compound crystals to form.[1]
-
Reduced Yield: The presence of these metallic ions generally decreases the overall yield of the this compound product.[1]
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Product Quality: High levels of impurities can lead to the formation of fine, oily, or sticky crystals that are difficult to dry and handle.[7] Magnesium, in particular, can increase the viscosity of the reaction mixture.
Q3: What are the primary methods for purifying industrial phosphoric acid before reacting it with urea?
Several methods can be employed to purify wet-process phosphoric acid. The choice of method often depends on the desired purity of the final product and the specific impurities present. The main purification techniques include:
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Solvent Extraction: This is a widely used method for producing industrial and food-grade phosphoric acid.[8] It involves using an organic solvent to selectively extract phosphoric acid, leaving many impurities behind in the aqueous phase.[9][10] Common solvents include alcohols, ketones, and phosphate esters like tri-n-butyl phosphate (TBP).[9][10]
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Chemical Precipitation: This method involves adding specific reagents to precipitate impurities, which are then removed by filtration.[3] For example, ammoniation can be used to precipitate complex metal salts containing magnesium, aluminum, and fluorine.[11][12]
-
Crystallization: The synthesis of this compound itself is a purification step, as the majority of impurities remain in the mother liquor after the this compound crystals are formed.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound Crystals | High concentration of metallic impurities (Fe³⁺, Al³⁺, Mg²⁺) in the phosphoric acid.[1] | - Pretreat the industrial phosphoric acid using solvent extraction or chemical precipitation to remove metallic ions.[9][11] - Optimize the crystallization temperature and time. A lower crystallization temperature can improve recovery.[13] |
| Discolored (e.g., Yellowish or Brownish) this compound Crystals | Presence of organic matter in the industrial phosphoric acid.[5] | - Treat the phosphoric acid with an adsorbent like activated carbon to remove organic impurities.[3] |
| Fine, Oily, or Sticky Crystals | High impurity levels in the phosphoric acid, making the crystals difficult to dry.[7] | - Improve the purification of the phosphoric acid before the reaction.[7] - Control the cooling rate during crystallization; slower cooling can promote the growth of larger crystals. |
| High Metallic Impurity Content in Final Product | Inefficient separation of crystals from the mother liquor. | - Ensure efficient filtration and washing of the this compound crystals. Washing with a small amount of cold, pure water can help remove adhering mother liquor. |
| Co-precipitation of impurities. | - Adjust the pH during the reaction. Maintaining an acidic pH helps to keep most metallic impurities dissolved in the mother liquor.[14] |
Quantitative Data Tables
Table 1: Chemical Composition of Untreated vs. Purified Wet-Process Phosphoric Acid (WPA)
| Component | Untreated WPA (wt%) | Purified WPA (PWPA) (wt%)[7] |
| P₂O₅ | 52.33 | 44.18 |
| SO₄ | 3.12 | - |
| CaO | 0.04 | - |
| Na₂O | 0.15 | - |
| K₂O | 0.01 | - |
| SiO₂ | 0.12 | - |
| Al | - | <1 |
| Fe | - | <1 |
| Ca | - | <1 |
| Mg | - | 1.34 |
| S | - | <1 |
| Si | - | <1 |
Note: '-' indicates data not available in the cited source.
Table 2: Impurity Reduction in this compound Crystals Compared to Initial Phosphoric Acid
| Impurity | Reduction in this compound (%) |
| SO₄ | 94.24 |
| CaO | 92.35 |
| Na₂O | 92.83 |
| K₂O | 90.48 |
| SiO₂ | 91.32 |
| Fe₂O₃ | 94.83 |
| Al₂O₃ | 92.59 |
| MgO | 88.46 |
| Cd | 89.47 |
| Cr | 92.31 |
Experimental Protocols
1. Synthesis of Crystalline this compound from Untreated Industrial Phosphoric Acid
This protocol is based on the direct reaction of industrial phosphoric acid with urea, followed by crystallization.
-
Materials:
-
Industrial phosphoric acid (e.g., 52-54% P₂O₅)
-
Solid urea (granular)
-
Stirring hotplate
-
Beaker or reaction vessel
-
Buchner funnel and filter paper
-
Desiccator
-
-
Procedure:
-
Place a stoichiometric amount (1:1 molar ratio) of industrial phosphoric acid into a beaker.
-
Begin stirring the phosphoric acid at a constant rate (e.g., 150 rpm).
-
Gradually add the stoichiometric amount of solid urea to the acid.
-
Heat the mixture to approximately 50°C while continuing to stir. The reaction is exothermic, but heating helps to dissolve the urea completely.
-
Maintain the reaction at 50°C for about 90 minutes to ensure the reaction is complete.
-
After the reaction period, turn off the heat and allow the mixture to cool to room temperature. This compound crystals will precipitate.
-
Filter the crystals using a Buchner funnel.
-
Wash the crystals with a small amount of cold distilled water to remove the adhering mother liquor.
-
Dry the collected crystals in a desiccator at ambient temperature until a constant weight is achieved.
-
2. Purification of Wet-Process Phosphoric Acid by Solvent Extraction
This protocol provides a general procedure for purifying WPA using a solvent mixture, as described in various studies.[9]
-
Materials:
-
Wet-process phosphoric acid (WPA)
-
Organic solvent mixture (e.g., Tri-n-butyl phosphate (TBP) and Methyl isobutyl ketone (MIBK))
-
Separatory funnel
-
Shaker
-
Distilled water
-
-
Procedure:
-
Extraction:
-
In a separatory funnel, combine the WPA and the organic solvent mixture at a specified volume ratio (e.g., a solvent to WPA ratio of 3.5).[9]
-
Shake the mixture vigorously for approximately 20 minutes to ensure thorough mixing and mass transfer.[9]
-
Allow the phases to separate. The upper layer will be the solvent (extract) containing the purified phosphoric acid, and the lower layer will be the aqueous phase (raffinate) with the majority of the impurities.
-
-
Washing:
-
Collect the extract phase.
-
Wash the extract with a small amount of distilled water (e.g., 5% by weight) to remove any entrained impurities.[9]
-
-
Stripping:
-
Transfer the washed extract to a clean separatory funnel.
-
Add distilled water (e.g., 20% by weight) to the extract to strip the phosphoric acid back into an aqueous phase.[9]
-
Mix vigorously for about 15 minutes.
-
Allow the phases to separate. The aqueous phase is now the purified phosphoric acid.
-
-
Analysis:
-
Analyze the purified phosphoric acid for P₂O₅ content and impurity levels using appropriate analytical techniques such as ICP-OES.
-
-
Visualizations
Caption: Workflow for the production of high-purity this compound.
Caption: Logical pathways for impurity removal during this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. webofjournals.com [webofjournals.com]
- 4. matec-conferences.org [matec-conferences.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Heavy metals input with phosphate fertilizers used in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phosphoric Acid Purification Separation - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 9. gct.com.tn [gct.com.tn]
- 10. US4394361A - Method of purifying phosphoric acid - Google Patents [patents.google.com]
- 11. US4500502A - Process for removing impurities from wet process of phosphoric acid - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Production of Crystalline this compound using the Untreated Jordanian Wet Process Phosphoric Acid | Semantic Scholar [semanticscholar.org]
- 14. epubl.ktu.edu [epubl.ktu.edu]
Technical Support Center: Troubleshooting Urea Phosphate Precipitation in Nutrient Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing urea phosphate precipitation in nutrient solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in nutrient solutions?
This compound (CO(NH₂)₂·H₃PO₄) is a crystalline compound formed from urea and phosphoric acid.[1] It is highly soluble in water and serves as an excellent source of both nitrogen (17%) and phosphorus (44% as P₂O₅).[1][2] Its acidic nature helps to lower the pH of the nutrient solution, which can prevent the precipitation of other salts, such as calcium and magnesium phosphates, thereby keeping these nutrients available for uptake.[1]
Q2: What are the primary causes of this compound precipitation?
The precipitation of this compound and other salts in nutrient solutions is primarily influenced by several factors:
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pH: High pH levels (generally above 6.5) can significantly decrease the solubility of phosphate compounds, leading to precipitation.[3][4]
-
Temperature: The solubility of this compound is highly dependent on temperature. Lower temperatures reduce its solubility, increasing the risk of precipitation.[1]
-
Concentration: Exceeding the maximum solubility of this compound or other nutrient salts at a given temperature will cause them to precipitate out of the solution.[5]
-
Presence of other ions: High concentrations of calcium and magnesium ions can react with phosphates to form insoluble precipitates like calcium phosphate and magnesium phosphate, especially at elevated pH.[3][4]
-
Improper Mixing: The order and method of mixing concentrated stock solutions can lead to localized high concentrations of incompatible ions, causing precipitation.[6]
Q3: How does temperature affect the solubility of this compound?
This compound's solubility in water is directly proportional to the temperature. As the temperature increases, more this compound can be dissolved. Conversely, a decrease in temperature can lead to a supersaturated solution and cause precipitation.
Data Presentation
This compound Solubility in Water at Different Temperatures
| Temperature (°C) | Temperature (°F) | Solubility ( g/100 g of solvent) |
| 10 | 50 | 71.7 |
| 18 | 64.4 | 91.9 |
| 32 | 89.6 | 135 |
| 46 | 114.8 | 202 |
Source:[2]
Troubleshooting Guides
Problem 1: A white precipitate forms in my nutrient solution after adding this compound.
This is a common issue that can be resolved by following a systematic troubleshooting approach.
Troubleshooting Workflow: Identifying and Resolving Precipitates
References
- 1. How does temperature affect the solubility of this compound in water? - Blog [topfert.net]
- 2. This compound [chemister.ru]
- 3. Experiment 4: Phosphate Precipitation – PROCTECH 2EC3 Lab Manual [ecampusontario.pressbooks.pub]
- 4. Experimental and computer modelling speciation studies of the effect of pH and phosphate on the precipitation of calcium and magnesium salts in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. customhydronutrients.com [customhydronutrients.com]
- 6. Interactions That Can Form Precipitates | Maintenance of Microirrigation Systems [ucanr.edu]
Technical Support Center: Optimization of Urea to Phosphoric Acid Molar Ratio in Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of urea to phosphoric acid in synthesis experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of products such as urea phosphate and nitrogen-doped carbon dots.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Suboptimal Molar Ratio: An incorrect urea to phosphoric acid molar ratio can lead to incomplete reaction. For this compound synthesis, a 1:1 molar ratio is generally optimal.[1][2][3][4][5] | Molar Ratio Adjustment: Start with a stoichiometric 1:1 molar ratio of urea to phosphoric acid. Systematically vary the ratio in small increments (e.g., 1:0.9, 1:1.1) to find the optimal condition for your specific reaction. |
| Reaction Temperature Too Low: The reaction may be too slow at lower temperatures. | Temperature Optimization: For this compound synthesis, a reaction temperature of around 50°C is often effective. For nitrogen-doped carbon dots, higher temperatures (e.g., 190°C) may be required.[6] | |
| Insufficient Reaction Time: The reaction may not have had enough time to go to completion. | Time Optimization: Experiment with increasing the reaction time. For this compound, 90 minutes has been shown to be effective. | |
| Impure Product | Non-Stoichiometric Molar Ratio: An excess of either reactant will remain in the final product. For instance, an excess of phosphoric acid in this compound synthesis results in a high concentration of phosphorus pentoxide (P₂O₅) and low amide nitrogen (Namide).[1][2][3][7] | Precise Molar Ratio Control: Carefully calculate and measure the molar quantities of urea and phosphoric acid to achieve the desired stoichiometric ratio. |
| Use of Impure Reagents: Using wet-process phosphoric acid can introduce impurities like iron, aluminum, and magnesium into the final product.[1] | Reagent Purification: If possible, use purified phosphoric acid. Alternatively, the synthesis process itself can act as a purification step, as many impurities remain in the mother liquor after crystallization of this compound.[4] | |
| Undesirable Product Characteristics (e.g., poor crystallinity, incorrect particle size) | Incorrect Molar Ratio: The molar ratio can influence the crystal growth and morphology of the product. | Fine-Tuning the Molar Ratio: Even slight deviations from the optimal molar ratio can affect product characteristics. A systematic study of the molar ratio's effect on these properties is recommended. |
| Suboptimal Crystallization Conditions: The temperature and duration of crystallization play a crucial role in determining the final product's physical properties. | Optimize Crystallization: For this compound, crystallization at room temperature for a specific duration (e.g., 60 minutes) has been found to yield high-quality crystals.[2] | |
| Inconsistent Results | Variability in Reagent Concentration: The concentration of the phosphoric acid solution can vary, leading to inconsistencies in the actual molar ratio. | Standardize Reagents: Accurately determine the concentration of the phosphoric acid solution before each experiment. |
| Inadequate Mixing: Poor mixing can lead to localized areas of non-stoichiometric ratios, resulting in a heterogeneous product. | Ensure Homogeneous Mixing: Use appropriate stirring methods and rates to ensure the reactants are well-mixed throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of urea to phosphoric acid for the synthesis of this compound?
A1: For the synthesis of pure this compound, a stoichiometric molar ratio of 1:1 is generally considered optimal.[1][2][3][4][5] Deviating from this ratio can lead to an impure product with an excess of either phosphorus pentoxide (from excess phosphoric acid) or amide nitrogen (from excess urea).[1][2][3][7]
Q2: How does the molar ratio of urea to phosphoric acid affect the synthesis of nitrogen-doped carbon dots?
A2: While citric acid is more commonly used, when phosphoric acid is employed in the synthesis of nitrogen-doped carbon dots, the ratio of the carbon source (like starch) to urea (the nitrogen source) and the concentration of phosphoric acid are critical. These parameters influence the optical properties of the resulting carbon dots, such as their fluorescence quantum yield.[8][9]
Q3: What are the consequences of using an excess of phosphoric acid?
A3: In this compound synthesis, an excess of phosphoric acid will result in a product with a higher than theoretical concentration of phosphorus pentoxide (P₂O₅) and a lower concentration of amide nitrogen (Namide).[1][2][3][7] This indicates the presence of unreacted phosphoric acid in your final product.
Q4: What happens if I use an excess of urea?
A4: Conversely, using an excess of urea in this compound synthesis will lead to a final product with a higher concentration of amide nitrogen and a lower concentration of phosphorus pentoxide, indicating unreacted urea is present.[2][3]
Q5: Besides the molar ratio, what other experimental parameters are crucial for optimization?
A5: Other critical parameters to optimize include reaction temperature, reaction time, and crystallization time and temperature. For this compound, optimal conditions have been reported as a reaction temperature of 50°C for 90 minutes. For nitrogen-doped carbon dots, hydrothermal or microwave-assisted methods are often used, with temperatures around 190°C and reaction times of several hours being common.[6]
Q6: Can I use wet-process phosphoric acid for these syntheses?
A6: Yes, wet-process phosphoric acid can be used, but it's important to be aware that it contains impurities such as iron, aluminum, and magnesium, which can be incorporated into the final product.[1] However, the crystallization process of this compound can also serve as a purification step, as a significant portion of these impurities may remain in the mother liquor.[4]
Data Presentation
Table 1: Effect of Urea to Phosphoric Acid Molar Ratio on this compound Composition
| Molar Ratio (Urea:H₃PO₄) | P₂O₅ Content (%) | Namide Content (%) | Observations | Reference |
| 1:1.5 (Excess Acid) | High | Low | Product is rich in phosphorus, indicating unreacted acid. | [2][3] |
| 1:1 | 44.7 | 17.4 | Optimal stoichiometric ratio for pure this compound. | [2] |
| 1.5:1 (Excess Urea) | Low | High | Product is rich in nitrogen, indicating unreacted urea. | [2][3] |
Table 2: Optimized Parameters for Different Synthesis Products
| Product | Molar Ratio (Urea:Acid) | Acid Used | Temperature (°C) | Time | Key Outcome | Reference |
| This compound | 1:1 | Phosphoric Acid | 50 | 90 min | High purity crystalline product | |
| N-doped Carbon Dots | 1:5 (Urea:Citric Acid) | Citric Acid | 190 | 6 hours | High fluorescence quantum yield (35.08%) | [6] |
| N,P-doped Carbon Dots | Varies | Phosphoric Acid | Varies | Varies | Tunable fluorescence properties | [8][9] |
Experimental Protocols
Protocol 1: Optimization of Urea to Phosphoric Acid Molar Ratio for this compound Synthesis
-
Reaction Setup: In a temperature-controlled reactor with a stirrer, add a calculated amount of phosphoric acid (e.g., 85% solution).
-
Heating: Heat the phosphoric acid to the desired reaction temperature (e.g., 50°C) while stirring.
-
Urea Addition: Gradually add a pre-weighed amount of urea to the heated phosphoric acid to achieve the desired molar ratio (start with 1:1). The reaction is exothermic, and cooling may be necessary to maintain the set temperature.
-
Reaction: Maintain the reaction at the set temperature with continuous stirring for a specific duration (e.g., 90 minutes).
-
Crystallization: After the reaction is complete, cool the mixture to room temperature to allow for the crystallization of this compound. The duration of crystallization can also be an optimization parameter (e.g., 60 minutes).
-
Product Isolation: Filter the resulting crystals using a Buchner funnel and wash them with a small amount of cold deionized water.
-
Drying: Dry the crystals in an oven at a low temperature (e.g., 40°C) to a constant weight.
-
Analysis: Analyze the product for its P₂O₅ and nitrogen content to determine the purity and yield. Repeat the experiment with varying molar ratios, temperatures, and reaction/crystallization times to determine the optimal conditions.
Protocol 2: Synthesis of Nitrogen and Phosphorus Co-doped Carbon Dots
-
Precursor Solution: Prepare an aqueous solution containing a carbon source (e.g., starch), urea, and phosphoric acid. The molar ratio of these components is a key parameter to be optimized.
-
Hydrothermal/Microwave Reaction: Transfer the precursor solution to a Teflon-lined autoclave for hydrothermal synthesis or a microwave-safe vessel for microwave-assisted synthesis.
-
Heating: Heat the solution to the desired temperature (e.g., 180-200°C) for a set duration (e.g., 2-8 hours).
-
Cooling and Purification: After the reaction, allow the reactor to cool down to room temperature. The resulting solution may need to be centrifuged or dialyzed to remove larger particles and unreacted precursors.
-
Characterization: Characterize the synthesized N,P-doped carbon dots using techniques such as fluorescence spectroscopy (to determine quantum yield), transmission electron microscopy (for size and morphology), and X-ray photoelectron spectroscopy (to confirm elemental composition and doping).
-
Optimization: Repeat the synthesis with different molar ratios of starch, urea, and phosphoric acid, as well as varying reaction temperatures and times, to optimize the desired properties of the carbon dots (e.g., maximizing the fluorescence quantum yield).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel N-doped carbon dots derived from citric acid and urea: fluorescent sensing for determination of metronidazole and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Fluorescence Mechanism of Nitrogen-Doped Carbon Dots Utilizing Biopolymer and Urea [mdpi.com]
- 9. researchgate.net [researchgate.net]
challenges in drying crystalline urea phosphate without decomposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crystalline urea phosphate. The focus is on addressing the challenges of drying this thermally sensitive material without inducing decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when drying crystalline this compound?
A1: The primary challenge is the low thermal stability of this compound. It begins to decompose at temperatures as low as 70 °C, and this decomposition is accelerated in the presence of impurities. The melting point of this compound is approximately 117.5 °C, at which point significant decomposition occurs.[1][2] Therefore, drying must be conducted at temperatures well below this threshold to maintain the integrity of the crystalline structure and chemical composition.
Q2: What are the signs of this compound decomposition during drying?
A2: Visual signs of decomposition can include the crystalline mass becoming fluid or sticky, and the emission of ammonia gas.[3] Analytically, decomposition can be confirmed by the presence of byproducts such as biuret, cyanuric acid, and ammonium phosphate salts.[4][5]
Q3: What are the recommended drying methods for crystalline this compound?
A3: Low-temperature vacuum drying and fluidized bed drying are recommended methods.[6][7] These techniques allow for efficient moisture removal at temperatures that minimize the risk of thermal decomposition.
Q4: What is the maximum safe drying temperature for this compound?
A4: To avoid decomposition, it is crucial to dry crystalline this compound at temperatures below 70 °C.[3] For optimal safety and to preserve the material's integrity, a drying temperature in the range of 40-60 °C is often recommended.[1]
Q5: How can I determine the moisture content of my this compound sample?
A5: The Karl Fischer titration method is suitable for determining the moisture content in nitrogen and potassium-based fertilizers. For phosphate-based fertilizers like this compound, the low-temperature vacuum gravimetric method is recommended.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Crystals are clumping or becoming sticky during drying. | Drying temperature is too high, causing partial melting and decomposition. | 1. Immediately reduce the drying temperature to below 60 °C. 2. Monitor the product closely for any further signs of melting. 3. Consider using a vacuum oven to lower the boiling point of water and facilitate drying at a lower temperature. |
| A strong smell of ammonia is detected from the dryer. | Thermal decomposition of this compound is occurring, releasing ammonia gas. | 1. Stop the drying process immediately and allow the product to cool. 2. Verify the dryer's temperature settings and calibration. 3. Analyze a sample of the material for decomposition products using HPLC or other suitable analytical methods. |
| The final product has a low purity of this compound. | Decomposition during drying has led to the formation of impurities. | 1. Review and optimize the drying parameters (temperature, time, pressure). 2. Ensure the starting material is of high purity, as impurities can lower the decomposition temperature. 3. Implement a gentler drying method, such as vacuum drying at a lower temperature for a longer duration. |
| Drying is inefficient, and the product retains high moisture content. | The drying temperature is too low, or the drying time is insufficient. | 1. Gradually increase the drying temperature, ensuring it remains below the critical decomposition point (stay below 70 °C). 2. Extend the drying time. 3. If using a vacuum oven, ensure a sufficient vacuum level is achieved to promote evaporation. 4. For fluidized bed drying, optimize the fluidizing gas temperature and flow rate.[9] |
Data Presentation
Table 1: Thermal Properties of this compound
| Property | Value | Source |
| Melting Point | 117.5 °C | [2] |
| Onset of Decomposition | ~70 °C | [3] |
| Significant Decomposition Range | 116-168 °C | [1] |
Table 2: Recommended Drying Parameters
| Drying Method | Temperature | Time | Pressure | Expected Outcome | Source |
| Low-Temperature Oven Drying | 40 °C | 6 hours | Atmospheric | Low moisture content with minimal decomposition. | [3] |
| Vacuum Evaporation Crystallization Drying | 30-40 °C | 10-60 min | 0.01-0.50 MPa | Solid this compound product. | [10] |
| Fluidized Bed Drying | Inlet Air: 90-115 °C (initially), Ambient (finally) | Continuous | Atmospheric | Compact granulate with target particle size. | [9] |
Experimental Protocols
1. Low-Temperature Vacuum Oven Drying
-
Objective: To dry crystalline this compound while minimizing thermal decomposition.
-
Methodology:
-
Place the wet crystalline this compound in a shallow, clean, and dry glass or stainless steel tray.
-
Spread the crystals evenly to maximize the surface area exposed for drying.
-
Place the tray in a vacuum oven preheated to 40-50 °C.
-
Close the oven door and reduce the pressure to a vacuum level of at least 25 inHg (approximately 85 kPa).
-
Dry for 6-8 hours, or until a constant weight is achieved.
-
Once drying is complete, turn off the vacuum pump and slowly release the vacuum before opening the oven.
-
Allow the dried crystals to cool to room temperature in a desiccator before weighing and storage.
-
2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and quantify decomposition products like biuret and cyanuric acid.
-
Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of deionized water.
-
Standard Preparation: Accurately weigh and dissolve this compound, biuret, and cyanuric acid standards in deionized water to prepare stock solutions of known concentrations. Prepare a series of working standards by diluting the stock solutions.
-
Sample Preparation: Accurately weigh a sample of the dried this compound and dissolve it in a known volume of deionized water. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Cogent Bidentate C18™, 4µm, 100Å
-
Mobile Phase: 100% Deionized Water
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standards and the sample into the HPLC system. Identify and quantify the peaks based on the retention times and peak areas of the standards.[11]
-
3. Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition for a given batch of this compound.
-
Methodology:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the dried crystalline this compound into a TGA sample pan.
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature to 300 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins.[5]
-
Visualizations
Caption: Experimental workflow for drying crystalline this compound.
Caption: Simplified thermal decomposition pathway of this compound.
References
- 1. Influence of the Process Parameters on the Synthesis of this compound and the Properties of the Obtained Product [mdpi.com]
- 2. phos4green.glatt.com [phos4green.glatt.com]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Hot Sale this compound Vibrating Fluid Bed Drying Machine - this compound Dryer, this compound Fluid Bed Dryer | Made-in-China.com [m.made-in-china.com]
- 8. fertilizer.org [fertilizer.org]
- 9. fertilizer.org [fertilizer.org]
- 10. CN104003909B - The preparation method of this compound - Google Patents [patents.google.com]
- 11. Urea Analyzed by HPLC- AppNote [mtc-usa.com]
Technical Support Center: Urea Phosphate in Buffer Solutions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with urea phosphate in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties in a lab setting?
This compound is a crystalline solid composed of urea and phosphoric acid in a 1:1 molar ratio.[1] When dissolved in aqueous solutions, it freely dissociates into urea and phosphoric acid, creating a strongly acidic environment.[1] The pH of a 1% aqueous solution is approximately 1.8.[2][3] This acidity can be a key feature, for instance, by helping to keep divalent cations like calcium and magnesium in solution.[1] In biochemical applications, the urea component acts as a potent protein denaturant, while the phosphate component can serve as a buffering agent. This compound is known for being highly soluble in water.[4]
Q2: What are the primary factors that influence the dissolution of this compound crystals in a buffer?
The solubility and stability of this compound in a buffer solution are mainly influenced by three factors: temperature, pH, and the concentration of other solutes.
-
Temperature: The solubility of this compound has a strong positive dependence on temperature; it dissolves more readily at higher temperatures.[5][6] However, heating solutions containing urea above 30-35°C should be avoided to prevent its degradation.[7]
-
pH: While urea itself is most stable in a pH range of 4 to 8, this compound creates a highly acidic solution upon dissolution.[2][8] This low pH can affect the solubility of other buffer components.
-
Buffer Composition and Concentration: High concentrations of buffer salts can lead to precipitation, especially when conditions change (e.g., temperature drop, addition of organic solvents).[9] Some buffer components, like magnesium or calcium salts, can precipitate with the phosphate from this compound.[10]
Q3: My this compound buffer formed crystals after I stored it at 4°C. Can I still use it?
Yes, you can likely still use the buffer. Urea's solubility decreases significantly at lower temperatures, and it is common for concentrated urea solutions to crystallize or precipitate when stored in the cold.[11] To redissolve the crystals, allow the buffer to warm to room temperature, swirling gently.[11] It is critical to avoid heating the solution to high temperatures (above 30-35°C) to speed up this process, as this can cause the urea to degrade into isocyanic acid, which can irreversibly modify proteins through carbamylation.[7][11]
Q4: I added this compound to my buffer and the solution became cloudy. What is causing this precipitation?
Precipitation upon adding this compound can stem from several issues. The most common causes are pH shifts leading to insolubility of other buffer salts or exceeding the solubility limit of a particular component. Use the following workflow to diagnose the problem.
Caption: Troubleshooting workflow for precipitation issues.
Q5: Are there stability concerns when using this compound in buffers for protein experiments?
Yes, the primary concern is the degradation of urea. In aqueous solutions, urea is in equilibrium with ammonium cyanate, which can produce reactive isocyanic acid.[7] This species can cause carbamylation of proteins, modifying amino groups and potentially leading to aggregation, altered function, or precipitation.[7] To minimize this risk, follow these best practices.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Influence of the Process Parameters on the Synthesis of this compound and the Properties of the Obtained Product [mdpi.com]
- 3. chembk.com [chembk.com]
- 4. kelewell.de [kelewell.de]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Ammonia Volatilization from Urea Phosphate Fertilizers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on mitigating ammonia volatilization from urea phosphate fertilizers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Higher than expected ammonia volatilization from this compound. | 1. Incorrect soil pH measurement: The initial soil pH might be higher than anticipated, or the buffering capacity of the soil could be neutralizing the acidic effect of the this compound.[1][2][3] 2. Suboptimal application method: Surface application, especially on moist and warm soils, can still lead to significant ammonia loss, even with this compound.[4][5][6] 3. High urease activity in the soil: Soils with high organic matter and microbial activity can have high concentrations of the urease enzyme, leading to rapid urea hydrolysis. | 1. Verify soil pH: Re-measure the pH of the soil used in the experiment. Also, consider measuring the soil's pH buffering capacity. For highly buffered alkaline soils, the acidifying effect of this compound may be insufficient.[5][7] 2. Incorporate the fertilizer: If experimentally feasible, incorporate the this compound into the soil to a depth of at least 5 cm (2 inches).[4][8][9] This significantly reduces ammonia loss by trapping the gas within the soil matrix. 3. Assess urease activity: Measure the urease activity of your soil to understand its potential for rapid urea hydrolysis. |
| Urease inhibitor (e.g., NBPT) appears ineffective with this compound. | 1. Degradation of the urease inhibitor: N-(n-butyl)thiophosphoric triamide (NBPT) can be unstable and may degrade, especially when mixed with acidic compounds like phosphoric acid present in this compound, or during prolonged storage.[10][11] 2. Incompatible formulation: The formulation of the urease inhibitor may not be suitable for use with acidic fertilizers. Some studies have shown that mixing NBPT with phosphate fertilizers can reduce its efficacy.[10][11] | 1. Check the stability and storage of the inhibitor: Ensure the urease inhibitor is stored correctly and has not expired. When preparing mixtures, use them as soon as possible. Consider analyzing the concentration of the active ingredient in your mixture if you suspect degradation.[11] 2. Use a compatible, coated, or co-granulated product: If possible, use a commercially prepared this compound fertilizer that is co-granulated with a stabilized urease inhibitor. Alternatively, a coated this compound where the inhibitor is in the coating might prevent direct interaction with the acidic fertilizer. |
| Inconsistent or non-reproducible results in ammonia volatilization measurements. | 1. Leaks in the measurement system: For chamber-based methods, any leaks will lead to an underestimation of ammonia loss. 2. Variable environmental conditions: Fluctuations in temperature, airflow, and soil moisture between experimental runs can significantly impact the rate of ammonia volatilization.[12][13] 3. Non-homogenous application of fertilizer: Uneven spreading of the fertilizer granules can create "hot spots" of high ammonia concentration, leading to variability. | 1. System integrity check: Before each experiment, thoroughly check your measurement apparatus (e.g., chambers, tubing) for any leaks. A smoke test can be effective for this. 2. Control environmental parameters: Conduct experiments in a controlled environment chamber where temperature, humidity, and airflow can be kept constant. Ensure soil moisture is consistent across all replicates.[14] 3. Standardize application technique: Develop and adhere to a strict protocol for applying the fertilizer to the soil surface to ensure even distribution. |
| Difficulty in measuring low levels of ammonia volatilization. | 1. Insufficient sensitivity of the analytical method: The chosen method for ammonia quantification may not be sensitive enough to detect low concentrations. 2. Short measurement duration: The experimental duration might be too short to capture the full volatilization period, especially if the rate is slow. | 1. Use a more sensitive analytical method: Consider using methods like the indophenol blue colorimetric assay or ion chromatography, which have low detection limits.[15] 2. Extend the measurement period: Continue measurements for a longer duration (e.g., 14-21 days) to ensure the entire ammonia release curve is captured. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is ammonia volatilization and why is it a concern with this compound fertilizers?
Ammonia volatilization is the loss of nitrogen to the atmosphere in the form of ammonia gas (NH₃).[13] This process is a concern for all urea-containing fertilizers, including this compound, because it reduces the amount of nitrogen available to plants, thereby decreasing fertilizer efficiency and the economic return on fertilizer investment.[16] The released ammonia can also contribute to environmental issues such as air pollution and the formation of particulate matter.
Q2: How does this compound theoretically reduce ammonia volatilization compared to urea?
Urea hydrolysis, the conversion of urea to ammonium (NH₄⁺) by the urease enzyme, produces hydroxide ions (OH⁻), which increases the soil pH around the fertilizer granule.[16] This high pH environment favors the conversion of ammonium to ammonia gas, which is then lost to the atmosphere. This compound contains phosphoric acid, which has an acidic reaction in the soil. This acidity can counteract the pH increase caused by urea hydrolysis, thus keeping more of the nitrogen in the stable ammonium form and reducing the potential for ammonia volatilization.[7][8]
Q3: What are the main factors influencing the rate of ammonia volatilization from this compound?
The primary factors include:
-
Soil pH and Buffering Capacity: In alkaline soils or soils with a high capacity to resist pH changes, the acidifying effect of this compound may be less pronounced, leading to higher potential for volatilization.[5][7]
-
Temperature: Higher temperatures increase the rate of urea hydrolysis and the volatility of ammonia gas.[12][13]
-
Soil Moisture: Volatilization is often highest when urea is applied to a moist soil surface followed by a drying period without enough rain to move the fertilizer into the soil.[5][6]
-
Application Method: Surface application of this compound will have a higher risk of ammonia loss compared to subsurface placement or incorporation into the soil.[4][9]
-
Soil Type: Soils with a low cation exchange capacity (CEC), such as sandy soils, are less able to retain the positively charged ammonium ions, increasing the risk of loss.[5]
Mitigation Strategies
Q4: What are the primary strategies to mitigate ammonia volatilization from this compound?
The main strategies are:
-
Subsurface Placement: Incorporating the fertilizer into the soil is one of the most effective methods to minimize ammonia loss.[4][5]
-
Urease Inhibitors: These compounds, with N-(n-butyl)thiophosphoric triamide (NBPT) being the most common, temporarily block the active site of the urease enzyme, slowing down urea hydrolysis and giving more time for the fertilizer to move into the soil.[17][18]
-
Controlled-Release Coatings: Encapsulating this compound granules with materials like polymers or sulfur can control the rate at which urea is released, synchronizing it more closely with plant demand and reducing the concentration of ammonium at the soil surface at any given time.[19][20]
Q5: Are urease inhibitors like NBPT effective with this compound?
While urease inhibitors are proven to be effective with urea, their efficacy with this compound can be compromised.[21][22] The acidic nature of this compound can potentially lead to the degradation of NBPT.[10] Research has indicated that mixing urea treated with NBPT with phosphate fertilizers can be incompatible, reducing the inhibitor's effectiveness over time.[11] Therefore, using co-granulated products with stabilized inhibitors or coated fertilizers is recommended.
Q6: How do controlled-release coatings work to reduce ammonia loss?
Controlled-release coatings act as a physical barrier, regulating the diffusion of water into the fertilizer granule and the subsequent release of dissolved urea into the soil.[19][20] By slowing down the release of urea, these coatings prevent a rapid buildup of ammonium concentration at the soil surface, which in turn reduces the potential for ammonia volatilization. The release rate can be engineered to depend on factors like soil temperature and moisture.
Experimental and Analytical Issues
Q7: What are the common methods for measuring ammonia volatilization in a laboratory or field setting?
Common methods include:
-
Dynamic Chamber Systems: These involve placing a chamber over the soil surface and passing a continuous flow of air through it. The ammonia in the exiting air is trapped in an acid solution and then quantified.
-
Static or Semi-Open Chambers: These are simpler systems where a chamber is placed over the soil, and the ammonia that accumulates inside is captured by a passive absorbent, such as an acid-treated foam or filter paper.[23][24]
-
Micrometeorological Methods: These are field-scale techniques that measure ammonia flux in the open atmosphere without disturbing the soil surface.
-
¹⁵N Balance Method: This is a highly accurate but complex method where ¹⁵N-labeled this compound is applied, and the amount of ¹⁵N that cannot be accounted for in the soil and plant is attributed to gaseous losses, including ammonia volatilization.[24]
Q8: How can I analyze the amount of ammonia captured from my experiment?
The most common methods for quantifying the captured ammonia (as ammonium in the acid trap) are:
-
Titration: The acid trapping solution can be titrated with a standard base to determine the amount of acid neutralized by the captured ammonia.
-
Colorimetric (Photometric) Methods: The indophenol blue method is a widely used and sensitive colorimetric technique where ammonium reacts with reagents to form a blue-colored compound, the intensity of which is proportional to the ammonium concentration and is measured with a spectrophotometer.[15]
-
Ion-Selective Electrodes (ISE): An ammonia/ammonium ISE can be used for direct measurement of the ammonium concentration in the trapping solution.
-
Ion Chromatography (IC): IC can be used to separate and quantify ammonium ions in the trapping solution.
Q9: How do I prepare soil samples for ammonium analysis?
Soil samples are typically extracted with a salt solution, most commonly 2 M potassium chloride (KCl), to displace the exchangeable ammonium from the soil particles into the solution. The suspension is then shaken, allowed to settle, and filtered. The clear extract can then be analyzed for ammonium concentration using the methods described above.
Data Presentation
Table 1: Efficacy of Urease Inhibitors on Reducing Ammonia Volatilization from Urea-Based Fertilizers
Disclaimer: The following data are primarily from studies using urea, as there is limited published research on the specific efficacy of these inhibitors on this compound. The acidic nature of this compound may alter the performance of these inhibitors.
| Urease Inhibitor | Active Ingredient | Average Reduction in NH₃ Volatilization (%) | Notes |
| Agrotain® (and other NBPT products) | N-(n-butyl) thiophosphoric triamide | 53 - 61%[21][22] | The most widely studied and commercially available urease inhibitor. Its effectiveness can be influenced by soil pH and temperature.[22] |
| NBPT + NPPT | N-(n-butyl) thiophosphoric triamide + N-(n-propyl) thiophosphoric triamide | 75%[21] | A combination of two inhibitors that may offer a broader spectrum of activity. |
| 2-NPT | N-(2-nitrophenyl) phosphoric triamide | 70%[21] | Another effective phosphoramide urease inhibitor. |
| Hydroquinone (HQ) | 1,4-dihydroxybenzene | Variable, can be lower than NBPT | A less common urease inhibitor, sometimes used in combination with nitrification inhibitors.[18] |
Table 2: Efficacy of Controlled-Release Coatings on Reducing Ammonia Volatilization from Urea
| Coating Material | Type | Average Reduction in NH₃ Volatilization (%) | Mechanism of Action |
| Polymers (e.g., Polyurethane) | Synthetic Organic | 68%[25] | Forms a semi-permeable membrane that controls nutrient release based on diffusion, which is often temperature-dependent.[19] |
| Sulfur | Inorganic | Variable, often lower than polymers | Creates a physical barrier that is broken down by microbial activity and physical abrasion, releasing the urea.[19] |
| Gypsum / Minerals | Inorganic | Variable | Can be used as a coating material, sometimes in combination with other materials like sulfur to regulate urea release.[19][20] |
| Palm Stearin / Waxes | Natural Organic | 30 - 67%[26] | Biodegradable coatings that can effectively reduce ammonia loss and slow urea hydrolysis.[26] |
Experimental Protocols
Protocol 1: Measurement of Ammonia Volatilization using a Dynamic Chamber System
Objective: To quantify the rate and cumulative loss of ammonia from surface-applied this compound fertilizer under controlled laboratory conditions.
Materials:
-
Soil of interest, sieved (<2 mm)
-
This compound fertilizer
-
Incubation vessels (e.g., 2 L glass jars)
-
Dynamic chambers (airtight lids for the jars with an inlet and an outlet port)
-
Air pump and flow meters
-
Gas washing bottles (traps)
-
Acid trapping solution (e.g., 0.02 M phosphoric acid)
-
Analytical equipment for ammonium determination (e.g., spectrophotometer)
Procedure:
-
Soil Preparation: Add a known mass of air-dried soil (e.g., 500 g) to each incubation vessel.
-
Moisture Adjustment: Add deionized water to bring the soil to a desired moisture level (e.g., 60% of water-holding capacity) and pre-incubate for 24-48 hours to stabilize microbial activity.
-
Fertilizer Application: Evenly apply the this compound fertilizer to the soil surface at a rate equivalent to a typical field application. Include an unfertilized control.
-
System Assembly: Immediately seal the vessels with the dynamic chamber lids. Connect the inlet of each chamber to the air pump via a flow meter. Connect the outlet to a series of two gas washing bottles containing a known volume of the acid trapping solution.
-
Incubation: Place the entire setup in a constant temperature environment. Maintain a constant airflow (e.g., 1 L min⁻¹) through each chamber.
-
Sample Collection: At predetermined intervals (e.g., 1, 2, 4, 7, 10, 14, and 21 days), disconnect the gas washing bottles and replace them with a fresh set. Combine the contents of the two traps from each chamber for analysis.
-
Ammonia Analysis: Determine the concentration of ammonium in the trapping solution using a suitable analytical method (e.g., indophenol blue colorimetric assay).
-
Calculation: Calculate the mass of ammonia-N captured in each interval. Sum the amounts over time to determine the cumulative ammonia loss, typically expressed as a percentage of the total N applied.
Protocol 2: Analysis of Ammonium in Acid Trapping Solution (Indophenol Blue Method)
Objective: To determine the concentration of ammonium captured in the acid trapping solution from the volatilization experiment.
Materials:
-
Sample from the acid trap
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
Ammonium standard solutions
-
Spectrophotometer
Procedure:
-
Prepare Standards: Prepare a series of ammonium standards of known concentrations in the same acid matrix as the trapping solution.
-
Sample Preparation: Pipette a suitable aliquot of the sample (and standards) into a test tube. If the concentration is high, dilute the sample with the fresh acid trapping solution.
-
Color Development:
-
Add the phenol-nitroprusside reagent to the test tube and mix.
-
Add the alkaline hypochlorite reagent and mix thoroughly.
-
Allow the color to develop for a specific time at a controlled temperature (e.g., 1 hour at 25°C). A stable blue color will form.
-
-
Measurement: Measure the absorbance of the standards and samples at a wavelength of approximately 640 nm using the spectrophotometer.
-
Calibration and Calculation: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Use the equation of the calibration curve to determine the ammonium concentration in the samples.
Mandatory Visualizations
Caption: Chemical pathways of urea and this compound hydrolysis in soil.
Caption: Workflow for measuring ammonia volatilization in a lab setting.
Caption: Logical relationships of strategies to mitigate ammonia volatilization.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Keeping an Eye on Soil Properties that Influence Ammonia Loss from UAN | UT Crops News [news.utcrops.com]
- 3. researchgate.net [researchgate.net]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Ammonia loss from urea-containing fertilizers – Crops and Soils [cropsandsoils.extension.wisc.edu]
- 6. ureaknowhow.com [ureaknowhow.com]
- 7. Reactions of this compound in calcareous and alkaline soils: Ammonia volatilization and effects on soil sodium and salinity. [repository.arizona.edu]
- 8. massey.ac.nz [massey.ac.nz]
- 9. ag.purdue.edu [ag.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. Urease inhibitors technologies as strategy to mitigate agricultural ammonia emissions and enhance the use efficiency of urea-based fertilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. landresources.montana.edu [landresources.montana.edu]
- 13. pubs.ext.vt.edu [pubs.ext.vt.edu]
- 14. eu.vlsci.com [eu.vlsci.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Ammonia volatilization from urea - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. international-agrophysics.org [international-agrophysics.org]
- 19. Controlled Release Fertilizers: A Review on Coating Materials and Mechanism of Release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Controlled Release Fertilizers: A Review on Coating Materials and Mechanism of Release [syfert.net]
- 21. Frontiers | Field efficacy of urease inhibitors for mitigation of ammonia emissions in agricultural field settings: a systematic review [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. RCAAP - New methods to quantify NH3 volatilization from fertilized surface soil with urea [rcaap.pt]
- 24. cdnsciencepub.com [cdnsciencepub.com]
- 25. ecolab.cals.cornell.edu [ecolab.cals.cornell.edu]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Palatability of Animal Feed Containing Urea Phosphate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working to improve the palatability of animal feed supplemented with urea phosphate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound in animal feed.
Q1: My animals are completely refusing the feed containing this compound. What are the initial troubleshooting steps?
A1: Immediate feed refusal is often due to the bitter taste of this compound or potential neophobia (fear of new things). Here's a logical troubleshooting workflow:
-
Verify Formulation: Double-check your calculations and the mixing process to ensure the this compound concentration is correct. An accidental overdose can significantly increase bitterness and the risk of toxicity.
-
Gradual Introduction: Animals, especially ruminants, require an adaptation period to non-protein nitrogen (NPN) sources. Start with a very low concentration of this compound and gradually increase it over several days or weeks. This allows the rumen microbiome to adapt.[1][2][3]
-
Masking Agents: Introduce a highly palatable ingredient to mask the bitter taste. Molasses is a common and effective choice.[4][5][6] Sweeteners and commercial flavors can also be effective.
-
Check for Spoilage: Ensure the feed is fresh and has not spoiled, which can create additional off-flavors.
Q2: Feed intake is inconsistent and lower than expected with my this compound formulation. What factors could be at play?
A2: Inconsistent intake can be due to several factors beyond initial taste aversion.
-
Rumen Upset: Rapid hydrolysis of this compound can lead to an accumulation of ammonia in the rumen, causing discomfort and reduced appetite. While this compound is more stable than urea, this can still occur, especially at higher concentrations.[7][8]
-
Water Availability: Ensure constant access to fresh, clean water. Adequate water intake is crucial for metabolizing urea and preventing toxicity.[9][10]
-
Feeding Frequency: Increasing the frequency of feeding (e.g., from once to twice daily) can help stabilize the rumen environment and prevent slug feeding, which can exacerbate digestive upset.
-
Ingredient Sorting: Animals may be sorting the feed to avoid the less palatable this compound particles. Consider pelleting the feed or using a liquid supplement to ensure uniform consumption.
Q3: I'm observing signs of mild toxicity (e.g., excessive salivation, teeth grinding) in my experimental animals. What should I do?
A3: These are signs of urea toxicity and require immediate action.
-
Remove the Feed: Immediately withdraw the feed containing this compound.
-
Provide Fresh Feed and Water: Offer fresh, untreated feed and ensure unlimited access to clean water.
-
Veterinary Consultation: Consult with a veterinarian for appropriate treatment. Administration of acetic acid (vinegar) and cold water can help reduce ammonia absorption in the rumen.[9][10]
-
Review Formulation and Management: Once the animals have recovered, thoroughly review your feed formulation, mixing procedures, and adaptation protocols to prevent recurrence. Ensure that the total non-protein nitrogen in the diet does not exceed recommended levels.
Quantitative Data on Palatability Enhancers
The following tables summarize data from studies investigating the effects of various additives and urea levels on feed intake and animal performance.
Table 1: Effect of Molasses and Urea Supplementation on Hay Intake and Cattle Body Weight
| Treatment Group | Average Daily Body Weight Change (lbs) | Average Daily Hay Intake (lbs) | Percentage Increase in Hay Intake Compared to Control |
| Hay Only (Control) | -1.20 | Not specified | - |
| Hay + Molasses | -0.85 | Not specified | Not significant |
| Hay + Molasses + Urea | -0.09 | Increased | 38.8% |
Source: Adapted from research on supplementing low-quality hay with molasses and urea.[4]
Table 2: Effect of Increasing Urea Concentration in Molasses on Feed Intake and Live Weight Gain in Cattle
| Urea in Molasses (g/kg) | Daily Urea Intake (g) | Daily Molasses Intake (kg) | Daily Live Weight Gain (g) |
| 0 | 0 | 2.1 | 200 |
| 10 | 20 | 2.0 | 350 |
| 20 | 40 | 2.0 | 500 |
| 25 | 50 | 2.0 | 600 |
| 30 | 60 | 2.0 | 650 |
| 35 | 70 | 2.0 | 620 |
| 45 | 90 | 2.0 | 580 |
Source: Adapted from a study on the effects of different urea levels in molasses for fattening cattle.[11]
Table 3: Impact of Urea Supplementation Level on Dry Matter Intake (DMI) and Average Daily Gain (ADG) in Growing Camels
| Urea Supplementation Level | Average Daily Feed Intake ( kg/d ) | Average Daily DMI ( kg/d ) | Total Body Live Weight Gain (kg) | Average Daily Gain ( kg/d ) |
| 0% (Control) | 6.44 | 5.70 | 24.33 | 0.27 |
| 1% | 6.96 | 6.20 | 31.67 | 0.35 |
| 2% | 7.10 | 6.20 | 30.67 | 0.34 |
Source: Adapted from a study on the effects of different levels of urea supplementation in growing camels.[12]
Experimental Protocols
Protocol 1: Two-Choice Preference Test for Palatability Assessment
This protocol is designed to determine the preference of animals between two different feed formulations.
Objective: To quantify the palatability of a test diet containing this compound compared to a control diet.
Materials:
-
Test diet (with this compound)
-
Control diet (without this compound or with a known palatability enhancer)
-
Individual feeding troughs for each animal
-
Calibrated scales for weighing feed
-
Stopwatch
-
Data recording sheets
Methodology:
-
Adaptation Period: For at least 7 days prior to the test, house animals individually and provide them with a standard basal diet. This allows them to acclimate to the housing and feeding routine. For palatability assessments, an adaptation period of more than one day to the feed is necessary.[13]
-
Test Phase:
-
Fast the animals for a short period (e.g., 2-4 hours) to ensure they are motivated to eat.
-
Present each animal with two pre-weighed feed troughs, one containing the control diet and the other containing the test diet. The position of the troughs should be randomized for each animal to avoid side bias.[14]
-
Allow the animals to access the feed for a predetermined period (e.g., 15-30 minutes).[14]
-
During the test period, record the following:
-
The first choice of feed.
-
The time spent eating from each trough.
-
-
At the end of the test period, remove the troughs and weigh the remaining feed in each to calculate the amount consumed.
-
-
Data Analysis:
-
Calculate the intake of each diet for each animal.
-
Determine the preference ratio: (Intake of test diet) / (Total intake of both diets). A ratio > 0.5 indicates a preference for the test diet.
-
Statistically analyze the data (e.g., using a t-test or ANOVA) to determine if there is a significant difference in intake between the two diets.
-
Protocol 2: Measuring Feed Intake and Animal Performance
This protocol outlines the procedure for evaluating the effect of a this compound-supplemented diet on overall feed intake and animal growth over a longer period.
Objective: To assess the impact of a this compound diet on Dry Matter Intake (DMI), Average Daily Gain (ADG), and Feed Conversion Ratio (FCR).
Materials:
-
Experimental diet(s)
-
Individual pens or stalls for each animal
-
Feeding troughs
-
Calibrated scales for weighing animals and feed
-
Drying oven for determining the dry matter content of feed
Methodology:
-
Animal Selection and Allocation: Select a group of uniform animals (in terms of age, weight, and breed) and randomly assign them to different dietary treatment groups (e.g., control vs. This compound diet).
-
Adaptation Period: Allow the animals to adapt to their respective experimental diets for at least 14 days before the data collection period begins.[15]
-
Data Collection Period (minimum 21-28 days):
-
Feed Intake:
-
Provide a known amount of feed to each animal daily, ensuring ad libitum access (approximately 10-20% refusal is ideal).[16][17]
-
Collect and weigh the refused feed from the previous day for each animal before providing the new feed.
-
Daily feed intake = (Feed offered) - (Feed refused).
-
Take daily samples of the feed offered and refused to determine the dry matter content by drying them in an oven at 100-105°C until a constant weight is achieved.
-
Calculate the daily Dry Matter Intake (DMI).
-
-
Body Weight:
-
Weigh each animal at the beginning of the data collection period and at regular intervals (e.g., weekly) thereafter, at the same time of day and under the same conditions (e.g., before feeding).
-
Calculate the Average Daily Gain (ADG) for each animal.
-
-
-
Data Analysis:
-
Calculate the mean DMI, ADG, and Feed Conversion Ratio (FCR = DMI/ADG) for each treatment group.
-
Use appropriate statistical methods (e.g., ANOVA) to compare the performance parameters between the different treatment groups.
-
Visualizations
Caption: Workflow for a two-choice palatability preference test.
Caption: Logical troubleshooting flow for this compound feed refusal.
References
- 1. 7 strategies to minimise urea poisoning - FutureBeef [futurebeef.com.au]
- 2. beefcentral.com [beefcentral.com]
- 3. yara.com [yara.com]
- 4. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 5. Molasses supplement cattle [futurebeef.com.au]
- 6. Farm4Trade Suite [farm4tradesuite.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. wilmarsugar-anz.com [wilmarsugar-anz.com]
- 10. animalnutrition.graincorp.com.au [animalnutrition.graincorp.com.au]
- 11. cipav.org.co [cipav.org.co]
- 12. Effects of different levels of urea supplementation on nutrient intake and growth performance in growing camels fed roughage based complete pellet diets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to conduct flavour preference trials in dairy cows | Engormix [en.engormix.com]
- 14. researchgate.net [researchgate.net]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
- 16. Short-Term Eating Preference of Beef Cattle Fed High Forage or High Grain Diets Supplemented with 3-Nitrooxypropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tropical animal feeding A manual for research workers [fao.org]
Validation & Comparative
Urea Phosphate Outperforms Diammonium Phosphate for Wheat Growth Under Saline Conditions: A Comparative Guide
For researchers and agricultural scientists, optimizing fertilizer strategies in challenging environments is paramount to ensuring global food security. This guide provides an objective comparison of urea phosphate (UP) and diammonium phosphate (DAP), two common phosphorus fertilizers, on the growth and productivity of wheat (Triticum aestivum L.) under saline conditions, supported by experimental data.
Under saline stress, the availability and uptake of essential nutrients like phosphorus are significantly hampered, adversely affecting crop yield. The choice of phosphorus fertilizer can play a pivotal role in mitigating these effects. Experimental evidence demonstrates that this compound is a more effective phosphorus source than diammonium phosphate for wheat cultivation in saline soils, leading to superior growth, yield, and nutrient uptake.
Performance Comparison: this compound vs. Diammonium Phosphate
A pot experiment evaluating the efficiency of this compound (17% N, 44% P₂O₅) and diammonium phosphate (18% N, 46% P₂O₅) on wheat grown in saline soil (ECe 10.05 dS/m, pH 7.64) revealed the superior performance of this compound across several key growth parameters.[1]
Key Findings:
-
Higher Grain Yield with this compound: this compound applied at 60 mg P₂O₅ kg⁻¹ soil produced a higher grain yield (9.24 g/pot ) than DAP applied at a higher rate of 80 mg P₂O₅ kg⁻¹ soil (8.98 g/pot ).[1]
-
Superior Straw Biomass: The straw weights obtained with this compound (ranging from 11.93 to 16 g/pot ) were consistently higher than those with DAP (9.2 to 13.3 g/pot ).[1]
-
Enhanced Phosphorus Uptake: Phosphorus uptake in the grain was notably higher with this compound applications (9.45-13 mg/pot) compared to DAP (7.93-11.23 mg/pot).[1]
-
Increased Plant Height and Spike Length: As the application rate of both fertilizers increased, so did plant height and spike length. However, at the 80 ppm P₂O₅ application rate, this compound resulted in a 6.7% greater plant height and a 7.9% longer spike length compared to DAP at the same concentration.[1]
-
Greater Phosphorus Use Efficiency: this compound demonstrated significantly higher phosphorus fertilizer efficiency (PFE) at all application levels compared to DAP. The highest PFE of 18.95% was recorded with the lowest application rate of this compound.[1]
Quantitative Data Summary
| Fertilizer | Application Rate (mg P₂O₅ kg⁻¹ soil) | Grain Yield ( g/pot ) | Straw Weight ( g/pot ) | P Uptake in Grain (mg/pot) |
| Control | 0 | - | - | - |
| This compound | 20 | - | 11.93 | 9.45 |
| 40 | - | - | - | |
| 60 | 9.24 | - | - | |
| 80 | - | 16.00 | 13.00 | |
| Diammonium Phosphate | 20 | - | 9.20 | 7.93 |
| 40 | - | - | - | |
| 60 | 8.56 | - | - | |
| 80 | 8.98 | 13.30 | 11.23 |
Note: Dashes (-) indicate data not explicitly provided in the cited abstract for that specific parameter and application rate.
Experimental Protocols
The comparative study was conducted as a pot experiment. Below is a detailed methodology based on the available information.
Experimental Setup:
-
Soil: Bulk saline soil (loamy sand) with a pH of 7.64, electrical conductivity (ECe) of 10.05 dS/m, available phosphorus of 4.5 ppm, total nitrogen of 0.04%, and CaCO₃ of 4.85% was collected from a 0-20 cm depth. The soil was ground and passed through a 2mm sieve.
-
Pots: Each pot was filled with 10 kg of the prepared saline soil.
-
Wheat Variety: Bhakkar wheat variety was used.
-
Experimental Design: A completely randomized design was employed with three replications for each treatment.
Fertilizer Treatments:
-
Phosphorus Application: this compound and diammonium phosphate were applied at rates of 0, 20, 40, 60, and 80 mg P₂O₅ kg⁻¹ soil at the time of sowing.
-
Nitrogen Application: Urea was applied at a rate of 150 kg N ha⁻¹ in two split doses (at sowing and anthesis) to ensure nitrogen was not a limiting factor.
Planting and Growth Conditions:
-
Sowing: Six wheat seeds were sown in each pot.
-
Thinning: After germination, three seedlings were maintained in each pot until maturity.
-
Harvesting: At maturity, plants were harvested and separated into grain and straw.
-
Analysis: The dry matter yield of grain and straw was recorded after oven-drying at 70°C for 3-4 days.
Differential Mechanisms of Action
The superior performance of this compound in saline soils can be attributed to its acidic nature, which creates a more favorable microenvironment in the root zone (rhizosphere).
Caption: Differential impact of this compound and Diammonium Phosphate on wheat under salinity.
The acidic nature of this compound helps to lower the pH in the immediate vicinity of the roots. This localized acidification can increase the solubility and availability of phosphorus and essential micronutrients, which are often less available in high-pH saline soils. In contrast, diammonium phosphate has an alkaline reaction, which does not provide this acidifying benefit and may even exacerbate nutrient availability issues in already alkaline saline soils.
This improved nutrient availability with this compound likely reduces the overall stress perceived by the wheat plant. A less stressed plant can better maintain ionic homeostasis (e.g., by reducing the uptake of toxic sodium ions) and can mount a more effective antioxidant defense against the oxidative stress induced by salinity. These physiological advantages translate into better growth, development, and ultimately, higher grain and straw yields.
Conclusion
For wheat cultivation under saline conditions, this compound demonstrates clear advantages over diammonium phosphate. Its acidifying property enhances phosphorus and micronutrient availability, leading to improved nutrient uptake, better plant growth, and higher yields. These findings provide a strong basis for recommending this compound as a more efficient phosphorus fertilizer for wheat production in salt-affected agricultural systems. Further field-scale studies are warranted to validate these findings under diverse saline environments and to optimize application rates for sustainable crop management.
References
A Comparative Analysis of Urea Phosphate and Monoammonium Phosphate as Dietary Supplements
A comprehensive review for researchers, scientists, and drug development professionals in animal nutrition.
This guide provides a detailed comparative analysis of urea phosphate (UP) and monoammonium phosphate (MAP) as dietary supplements, focusing on their efficacy in ruminant and poultry nutrition. This document synthesizes experimental data on animal performance, nutrient utilization, and physiological responses, offering a valuable resource for formulation and research.
Executive Summary
This compound and monoammonium phosphate are both sources of dietary phosphorus (P), an essential nutrient for bone development, energy metabolism, and overall animal productivity. While MAP is a widely utilized inorganic phosphate source, UP offers the unique characteristic of simultaneously providing non-protein nitrogen (NPN) in the form of urea. This dual-nutrient composition makes UP a subject of interest, particularly in ruminant diets where microbial protein synthesis can utilize the provided urea.
This guide reveals that in ruminants, such as sheep, both UP and MAP have demonstrated comparable efficacy in improving phosphorus and nitrogen retention when supplementing diets deficient in these nutrients. However, in monogastric animals like poultry, the benefits of the urea component in UP are negligible and potentially detrimental, as they lack the robust rumen microbial population necessary for efficient urea utilization. For poultry, the focus remains on the bioavailability of phosphorus, where MAP is a well-established and effective option.
Comparative Performance Data
The following tables summarize key performance indicators from experimental studies involving this compound and monoammonium phosphate supplementation in livestock.
Ruminant Performance: Sheep
A direct comparative study in growing wether sheep fed diets inadequate in phosphorus and nitrogen showed that supplementation with either this compound or monoammonium phosphate resulted in similar and significant improvements in nutrient retention.[1]
| Parameter | Basal Diet (Low P & N) | + this compound | + Monoammonium Phosphate |
| Phosphorus Retention ( g/day ) | Low | Significantly Improved | Significantly Improved |
| Nitrogen Retention ( g/day ) | Low | Significantly Improved | Significantly Improved |
| Blood Phosphorus Concentration | Low | Increased | Increased |
| Blood Urea Concentration | Low | Increased | Increased |
| Urine Phosphorus Output | Low | Increased | Increased |
| Urine Nitrogen Output | Low | Increased | Increased |
| Data synthesized from a study on growing wether sheep. Both supplements provided equivalent amounts of additional phosphorus and nitrogen.[1] |
Poultry Performance: Broilers (Synthesized Data)
Direct comparative experimental data for this compound and monoammonium phosphate in poultry is limited. The following table is a synthesis of findings from separate studies on various phosphate sources, including MAP, and studies on the effects of urea in broiler diets. It is important to note that this is not a direct comparison from a single study.
| Parameter | Typical Response to Monoammonium Phosphate | Reported Effects of Urea Supplementation |
| Body Weight Gain | Increased | No significant improvement, potential decrease at higher levels |
| Feed Conversion Ratio | Improved | No significant improvement, potentially poorer |
| Bone Mineralization (e.g., Tibia Ash) | Increased | No direct data on bone mineralization with this compound |
| Phosphorus Digestibility | High | No direct data on phosphorus digestibility of this compound |
| Nitrogen Utilization | Not a primary source | Poorly utilized, can lead to increased blood urea and potential toxicity |
| This table is a synthesized representation from multiple sources and does not reflect a head-to-head comparison. The efficacy of MAP as a phosphorus source in broilers is well-documented. Studies on urea in poultry have generally shown it to be an ineffective source of non-protein nitrogen.[2][3][4] |
Experimental Protocols
Key Experiment: Nitrogen and Phosphorus Balance in Sheep
Objective: To determine the retention of nitrogen and phosphorus in sheep fed diets supplemented with this compound or monoammonium phosphate.
Methodology:
-
Animal Model: Growing wether sheep are housed in individual metabolism cages to allow for the separate collection of feces and urine.[1]
-
Acclimatization Period: Animals are adapted to the basal diet, which is formulated to be deficient in phosphorus and nitrogen, for a period of 10-14 days.
-
Experimental Periods: The study consists of multiple periods. In each period, a different dietary supplement (this compound, monoammonium phosphate, or a control) is added to the basal diet. Each period lasts for approximately 7-10 days.
-
Sample Collection: During the final 5-7 days of each experimental period, total feces and urine are collected daily. Feed intake is meticulously recorded. Blood samples are drawn at the end of each period.
-
Analysis:
-
Feed, feces, and urine samples are analyzed for their nitrogen and phosphorus content.
-
Serum samples are analyzed for phosphorus and urea concentrations.
-
Nitrogen and Phosphorus Balance Calculation:
-
Intake = Concentration in feed × Total feed intake
-
Fecal Excretion = Concentration in feces × Total fecal output
-
Urinary Excretion = Concentration in urine × Total urine output
-
Retention = Intake - (Fecal Excretion + Urinary Excretion)
-
-
Key Experiment: Phosphorus Digestibility in Broilers
Objective: To determine the pre-cecal digestibility of phosphorus from a dietary supplement in broiler chickens.
Methodology:
-
Animal Model: Broiler chickens, typically around 21 days of age, are used.
-
Diet Formulation: A basal diet low in phosphorus is formulated. The test ingredient (e.g., monoammonium phosphate) is added to the basal diet at a known concentration. An indigestible marker, such as titanium dioxide or chromic oxide, is included in the diet.
-
Feeding and Acclimatization: Birds are fed the experimental diet for an adaptation period of at least 5 days.
-
Digesta Collection: At the end of the trial, birds are euthanized, and the contents of the lower ileum (pre-cecal) are collected.
-
Analysis:
-
The experimental diet and the collected ileal digesta are analyzed for their phosphorus and indigestible marker content.
-
Apparent Pre-cecal Phosphorus Digestibility Calculation:
-
Digestibility (%) = [1 - ((Marker in Diet / Marker in Digesta) × (Phosphorus in Digesta / Phosphorus in Diet))] × 100
-
-
Signaling Pathways and Logical Relationships
The utilization of this compound and monoammonium phosphate involves distinct physiological pathways, particularly concerning nitrogen metabolism.
References
- 1. This compound and mono-ammonium phosphate as dietary supplements for sheep fed diets inadequate in phosphorus and nitrogen | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Urea and aspartic acid supplementation of low-protein broiler diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Performance of broiler chicks fed on diets containing urea ammoniated neem (Azadirachta indica) kernel cake - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Urea and Urea Phosphate on Soil pH
For researchers, scientists, and agricultural professionals, understanding the impact of nitrogen fertilizers on soil chemistry is paramount for sustainable crop production and maintaining soil health. This guide provides an objective comparison of two common nitrogen sources, urea and urea phosphate, and their distinct effects on soil pH, supported by experimental data.
Urea is the most widely used nitrogen fertilizer globally, prized for its high nitrogen content and relatively low cost. This compound, a compound containing both nitrogen and phosphorus, is recognized for its acidic properties. Their application triggers a series of chemical reactions in the soil that lead to divergent short-term and long-term pH changes.
Immediate and Long-Term Soil pH Alterations
The application of urea to soil initiates a two-step process influencing pH. Initially, the hydrolysis of urea, catalyzed by the enzyme urease, consumes hydrogen ions (H+) from the soil solution, leading to a temporary increase in pH in the immediate vicinity of the fertilizer granule.[1] This localized alkalinity can be significant, especially in soils with low buffering capacity.[1] Subsequently, the ammonium (NH₄⁺) produced from urea hydrolysis undergoes nitrification, a microbial process that releases H+ ions, ultimately causing a long-term decrease in soil pH, or acidification.[2]
In contrast, this compound is inherently acidic. Its dissolution in the soil immediately releases phosphoric acid and urea. This initial acidity can help to counteract the temporary alkaline effect of urea hydrolysis and can be beneficial in neutral to alkaline soils by increasing the availability of micronutrients. The subsequent nitrification of the ammonium derived from the urea component will further contribute to soil acidification, similar to the long-term effect of urea.
Comparative Experimental Data on Soil Acidification
Direct comparative studies quantifying the pH changes from both urea and this compound are limited. However, research comparing urea with other phosphate-containing fertilizers like Diammonium Phosphate (DAP) provides valuable insights into the acidifying potential of such compounds. The following data is from an 8-week incubation study on three different soil types.
| Fertilizer | Application Rate ( kg/ha ) | Soil Type | Initial pH | Final pH | pH Change |
| Control | 0 | Nyabisindu | 5.320 | 5.320 | 0 |
| Urea | 40 | Nyabisindu | 5.320 | 5.133 | -0.187 |
| Urea | 80 | Nyabisindu | 5.320 | 5.140 | -0.180 |
| DAP | 100 | Nyabisindu | 5.320 | 5.103 | -0.217 |
| DAP | 200 | Nyabisindu | 5.320 | 5.117 | -0.203 |
| Control | 0 | Kajondi | 4.903 | 4.903 | 0 |
| Urea | 40 | Kajondi | 4.903 | 4.743 | -0.160 |
| Urea | 80 | Kajondi | 4.903 | 4.710 | -0.193 |
| DAP | 100 | Kajondi | 4.903 | 4.830 | -0.073 |
| DAP | 200 | Kajondi | 4.903 | 4.617 | -0.286 |
| Control | 0 | Gihanga | 8.180 | 8.180 | 0 |
| Urea | 40 | Gihanga | 8.180 | 7.790 | -0.390 |
| Urea | 80 | Gihanga | 8.180 | 7.760 | -0.420 |
| DAP | 100 | Gihanga | 8.180 | 7.813 | -0.367 |
| DAP | 200 | Gihanga | 8.180 | 7.710 | -0.470 |
Data adapted from a study comparing Urea and Diammonium Phosphate (DAP). DAP serves as a proxy for a phosphate-containing acidifying fertilizer.[3][4]
Experimental Protocols
The data presented above was generated from a controlled laboratory incubation study. The general methodology is as follows:
1. Soil Collection and Preparation:
-
Representative soil samples were collected from three different locations (Nyabisindu, Kajondi, and Gihanga).
-
The soils were air-dried, crushed to pass through a 2 mm sieve, and homogenized.
-
Initial physico-chemical properties, including pH, were determined.
2. Incubation Experiment:
-
A predetermined amount of soil was placed in incubation vessels.
-
Urea and DAP were applied at rates equivalent to 40 and 80 kg/ha for urea, and 100 and 200 kg/ha for DAP. A control group with no fertilizer was also included.
-
The moisture content of the soil was adjusted to an optimal level for microbial activity.
-
The vessels were incubated under controlled temperature conditions for a period of 8 weeks.
3. Soil Analysis:
-
At the end of the incubation period, soil samples were taken from each vessel.
-
Soil pH was measured using a pH meter in a soil-water suspension.
Signaling Pathways and Experimental Workflows
To visualize the chemical transformations and experimental processes, the following diagrams are provided.
Figure 1: Chemical pathways of urea and this compound in soil and their impact on pH.
Figure 2: Generalized workflow for a soil incubation experiment comparing fertilizer effects.
Conclusion
The choice between urea and this compound can have significantly different consequences for soil pH. Urea application leads to a transient increase in pH followed by a long-term acidifying effect. This compound, being an acidic fertilizer, causes an initial decrease in soil pH upon application, which is compounded by the subsequent nitrification of its urea component.
For soils that are neutral to alkaline, the initial acidity of this compound can be advantageous for nutrient availability. In acidic soils, the acidifying nature of both fertilizers, particularly this compound, necessitates careful management and consideration of liming to maintain optimal pH for crop growth. The selection of the appropriate nitrogen source should, therefore, be guided by the specific soil conditions, crop requirements, and long-term soil health management goals.
References
A Comparative Guide to Analytical Methods for Urea Phosphate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of urea phosphate is critical for product quality control, formulation development, and research applications. This guide provides a detailed comparison of common analytical methods for this compound quantification, including High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Enzymatic Assays. The performance of each method is supported by experimental data from various studies.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on several factors, including the required sensitivity, specificity, sample matrix, available equipment, and desired throughput. The following tables summarize the key performance characteristics of the most prevalent methods.
Table 1: Performance Comparison of Analytical Methods for Urea Quantification
| Parameter | HPLC-UV | Spectrophotometry (p-dimethylaminobenzaldehyde) | Enzymatic Assay (Urease-based) |
| Principle | Separation based on polarity, followed by UV detection. | Colorimetric reaction between urea and p-dimethylaminobenzaldehyde (PDAB) in an acidic medium. | Enzymatic hydrolysis of urea to ammonia and CO2, followed by quantification of ammonia. |
| Linearity Range | 0.5 - 150 µg/mL[1] | 2.5 - 60 µg/mL[2] | 0.5 - 50 mg/L[3][4] |
| Limit of Detection (LOD) | 2 mg/kg (HPLC-FLD)[1] | ~0.1 mg/L[5] | 0.08 mg/L[3][4] |
| Limit of Quantification (LOQ) | 7 mg/kg (HPLC-FLD)[1] | ~0.5 mg/L[5] | 0.13 mg/L[3][4] |
| Precision (%RSD) | < 2%[6] | < 5%[7] | 1.45 - 3.28%[3][4] |
| Accuracy (% Recovery) | 86 - 105%[1] | 90 - 110%[7] | 84 - 92%[3][4] |
| Potential Interferences | Co-eluting impurities. | Compounds that react with PDAB. High phosphate concentrations may affect the reaction. | Substances that inhibit urease activity. Ammonium ions in the sample can cause interference. |
| Throughput | Moderate | High | High |
| Cost | High | Low | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods found in the literature.
High-Performance Liquid Chromatography (HPLC-UV)
This method provides high specificity and is suitable for the simultaneous quantification of urea and its impurities.
a. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
b. Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
Urea reference standard
-
Ultrapure water
c. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Methanol:Phosphate buffer pH 7.0 (90:5:5 v/v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 247 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
d. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve urea reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve.
-
Sample Preparation: Accurately weigh the this compound sample, dissolve it in the mobile phase, and dilute to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
e. Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Determine the urea concentration in the samples from the calibration curve.
Spectrophotometry (p-dimethylaminobenzaldehyde Method)
This colorimetric method is simple, rapid, and cost-effective for routine analysis.
a. Instrumentation:
-
UV-Vis Spectrophotometer
b. Reagents:
-
p-dimethylaminobenzaldehyde (PDAB) reagent: Dissolve PDAB in ethanol and add concentrated hydrochloric acid.
-
Ethanol
-
Urea reference standard
c. Procedure:
-
Standard Stock Solution: Prepare a stock solution of urea in water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution.
-
Sample Preparation: Dissolve the this compound sample in water and dilute as necessary.
-
Color Development: To a known volume of standard or sample solution, add the PDAB reagent and mix well. Allow the color to develop for a specified time at a controlled temperature.
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance (typically around 420-440 nm) against a reagent blank.
d. Analysis:
-
Construct a calibration curve by plotting absorbance against the concentration of the urea standards.
-
Determine the urea concentration in the samples from the calibration curve.
Enzymatic Assay (Urease-based)
This method is highly specific for urea due to the enzymatic reaction.
a. Instrumentation:
-
UV-Vis Spectrophotometer or plate reader
b. Reagents:
-
Urease enzyme solution
-
Reagents for ammonia quantification (e.g., Berthelot's reagent or Nessler's reagent)
-
Urea reference standard
c. Procedure:
-
Standard and Sample Preparation: Prepare a series of urea standards and the sample solutions in phosphate buffer.
-
Enzymatic Reaction: Add the urease solution to the standard and sample solutions. Incubate at a controlled temperature (e.g., 37°C or 50°C) for a specific time (e.g., 10-20 minutes) to allow for the complete hydrolysis of urea to ammonia.[3][4][8]
-
Ammonia Quantification: After incubation, add the reagents for ammonia detection (e.g., Berthelot's reagent) and allow the color to develop.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 630 nm for Berthelot's method).
d. Analysis:
-
Construct a calibration curve from the absorbance values of the urea standards.
-
Determine the initial urea concentration in the samples from the calibration curve.
Visualizations
The following diagrams illustrate the workflows of the described analytical methods.
Caption: Workflow for this compound Quantification by HPLC.
Caption: Workflow for Spectrophotometric Quantification of Urea.
Caption: Workflow for Enzymatic Assay of Urea.
References
- 1. Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 4. AN ENZYMATIC METHOD FOR THE DETERMINATION OF UREA IN AQUEOUS SAMPLES USING CRUDE UREASE FROM Citrullus lanatus SEEDS | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 5. Analytical methods for measuring urea in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0133681B1 - Enzymatic urea assay - Google Patents [patents.google.com]
A Comparative Analysis of Urea Phosphate and Traditional NPK Fertilizers: Efficacy, Nutrient Uptake, and Soil Impact
This guide provides an objective comparison of the performance of urea phosphate against traditional Nitrogen, Phosphorus, and Potassium (NPK) fertilizers. Drawing upon experimental data, it delves into their respective efficacies concerning crop yield, nutrient utilization, and their impact on soil properties. This document is intended for researchers and agricultural scientists seeking a detailed understanding of these fertilization strategies.
Comparative Efficacy on Crop Yield and Growth
This compound (UP) is a compound fertilizer containing both nitrogen (17%) and phosphorus (44% P2O5). Its acidic nature often provides distinct advantages, particularly in alkaline or saline soil conditions, when compared to traditional NPK fertilizers, which are typically blends of individual nutrient sources like urea, diammonium phosphate (DAP), and potassium chloride.
Experimental data consistently demonstrates the potential for this compound to outperform or match traditional fertilizers, especially when phosphorus availability is a limiting factor. In a study on wheat grown in saline soil, this compound showed superiority over DAP (a common component of NPK blends) for grain yield.[1] Notably, UP applied at a rate of 60 ppm P2O5 produced a higher grain yield than DAP applied at a higher rate of 80 ppm P2O5.[1] Similar positive effects have been observed in other crops. For instance, in maize, the application of this compound significantly increased plant height, the number of leaves, and ultimately, grain yield, with soil application and fertigation methods proving most effective.[2] In rice, foliar sprays of 2% this compound combined with a 100% recommended dose of fertilizer (RDF) resulted in the highest grain and straw yields.[3]
Conversely, traditional NPK fertilizers provide a balanced nutrient profile that can be tailored to specific crop needs and growth stages, supporting everything from root development to fruit production.[4][5] The combined application of NPK with urea or organic manure has been shown to significantly increase crop yields in various studies.[6][7]
Table 1: Comparison of Crop Yield and Growth Parameters
| Crop | Fertilizer | Application Rate | Observed Effect | Source |
|---|---|---|---|---|
| Wheat | This compound | 60 ppm P₂O₅ | Grain Yield: 9.24 g/pot | [1] |
| DAP (NPK component) | 80 ppm P₂O₅ | Grain Yield: 8.98 g/pot | [1] | |
| This compound | 80 ppm P₂O₅ | Plant Height Increase: 6.7% over DAP | [1] | |
| Maize | This compound (Fertigation) | Recommended Rate | Highest grain yield among tested methods | [2] |
| NPK + Manure | ¾ NPK + 1500 kg/ha manure | Cob Weight Increase: 31% over standard NPK | [8] | |
| NPK/Urea Combination | N/A | Produced the largest expected crop yield on average in a long-term study (1994-2007) | [6] | |
| Rice | 100% RDF + 2% UP Foliar Spray | Twice during growth | Grain Yield: 4579.33 kg/ha (highest among treatments) | [3] |
| | NPK + FYM | Full dose P&K + 75% N (Urea) + 25% N (FYM) | Grain Yield: 8.90 t/ha |[9] |
Nutrient Uptake and Use Efficiency
A key advantage of this compound lies in its high Phosphorus Use Efficiency (PUE), especially in calcareous and alkaline soils where phosphorus can become "fixed" and unavailable to plants. The acidity of this compound helps to lower the pH in the immediate vicinity of the fertilizer granule, solubilizing phosphorus and making it more readily available for plant uptake.[10]
A study on wheat in saline soil found that the PUE of this compound was significantly higher than that of DAP at all application levels. The highest PUE (18.95%) was recorded at the lowest application rate of this compound.[1] This increased efficiency means that lower application rates of this compound can achieve comparable or even better results than higher rates of traditional phosphate sources.[1] This efficiency can lead to cost savings and reduced environmental impact from nutrient runoff.[2] In contrast, traditional NPK fertilizers, while providing essential nutrients, can have lower nutrient-use efficiency, particularly for nitrogen from urea, which can be lost through volatilization.[4][5]
Table 2: Comparison of Nutrient Uptake and Use Efficiency
| Parameter | This compound | DAP (NPK Component) | Crop | Source |
|---|---|---|---|---|
| Phosphorus Use Efficiency (PUE) | Up to 18.95% (at 20 ppm) | Lower than UP at all levels | Wheat | [1] |
| Phosphorus Uptake in Grain | 9.45 - 13 mg/pot | 7.93 - 11.23 mg/pot | Wheat | [1] |
| Soil Available Phosphorus | Increased by 24.41% | N/A (Compared to DAP) | Maize | [10] |
| Nitrogen Use Efficiency (NUE) | N/A | Often 30-50% for the Urea component due to volatilization and leaching | General |[5] |
Impact on Soil Properties
The choice of fertilizer can have significant long-term effects on soil health. The primary distinguishing impact of this compound is its acidifying effect. In alkaline and saline-sodic soils, this is a considerable advantage. This compound can effectively reduce soil pH, which in turn helps to decrease soil salinity and alkalinity by improving the leaching of sodium.[10][11]
However, the long-term application of any acidifying fertilizer, including this compound or ammonium-based NPK fertilizers, in neutral or acidic soils can lead to excessive soil acidification.[12] This can reduce the availability of other essential nutrients and harm beneficial soil microorganisms.[12][13] Traditional urea application can also lead to soil compaction and reduced aeration and water holding capacity.[14] In contrast, some studies suggest that balanced NPK application can improve soil aeration and lower pH to a suitable range for crops like maize.[14]
Table 3: Comparative Impact on Soil Properties
| Soil Property | This compound | Traditional NPK/Urea | Source |
|---|---|---|---|
| Soil pH | Decreases pH; beneficial in alkaline soils.[10] | Urea component can cause long-term acidification.[12][13] Some NPK blends can lower pH.[14] | |
| Salinity/Alkalinity | Effective in reducing soil salinity and alkalinity.[11] | Less effective; depends on specific components. | |
| Soil Structure | N/A | Urea can lead to soil compaction and lowered aeration.[14] NPK application improved aeration in one study.[14] |
| Nutrient Balance | Provides only N and P. | Provides a balanced N, P, and K profile.[4] Over-reliance on urea alone can cause imbalances.[13] | |
Methodologies and Mechanisms
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below is a summary of the methodology used in the comparative study of this compound and DAP on wheat in saline conditions.[1]
-
Experimental Design: A pot experiment was conducted. Each pot contained 10 kg of saline soil (ECe 10.05 dS/m & pH 7.64).
-
Treatments:
-
Phosphorus Sources: this compound (UP) and Di-ammonium Phosphate (DAP).
-
Application Rates: 0, 20, 40, 60, and 80 mg P₂O₅ per kg of soil from each source.
-
Nitrogen Application: A basal dose of urea was applied to all pots to ensure nitrogen was not a limiting factor, totaling 150 kg N/ha applied in two splits.
-
-
Crop: Wheat.
-
Data Collection: Agronomic parameters such as plant height, spike length, grain yield, and straw weight were measured. Plant samples (grain and straw) were analyzed to determine phosphorus uptake.
-
Calculation: Phosphorus Fertilizer Efficiency (PFE) was calculated based on the phosphorus uptake in the fertilized pots versus the control pots.
Mechanism of Action in Alkaline Soils
The enhanced efficiency of this compound in alkaline soils is primarily due to its acidic reaction. When UP dissolves in the soil water, it releases phosphoric acid and urea. The phosphoric acid creates a zone of lower pH around the fertilizer granule, which has a significant effect on nutrient availability.
-
Acidification: The release of H+ ions from phosphoric acid counteracts the high pH of alkaline and calcareous soils.
-
Phosphate Solubilization: In high pH soils, calcium ions (Ca²⁺) react with phosphate to form insoluble calcium phosphates, making phosphorus unavailable to plants. The localized acidic zone created by UP dissolves these precipitates, converting them back into soluble phosphate ions (H₂PO₄⁻, HPO₄²⁻) that plant roots can absorb.
-
Micronutrient Availability: The lower pH also increases the solubility and availability of essential micronutrients like Zinc (Zn), Iron (Fe), and Manganese (Mn), which are often deficient in alkaline conditions.
References
- 1. ijbbku.com [ijbbku.com]
- 2. aloki.hu [aloki.hu]
- 3. researchgate.net [researchgate.net]
- 4. ureafertilizerthailand.com [ureafertilizerthailand.com]
- 5. risso-chemical.com [risso-chemical.com]
- 6. watermanagement.ucdavis.edu [watermanagement.ucdavis.edu]
- 7. jwbm.com.my [jwbm.com.my]
- 8. scielo.org.mx [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. olimpum.com [olimpum.com]
- 13. Long-Term Impacts of Urea on Soil Health [agrisearchindia.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Urea Phosphate and Ammonium Nitrate on Crop Yield
A comprehensive review of the agronomic performance of two key nitrogen and phosphorus fertilizers, detailing their effects on the yield of maize, barley, and grass. This guide synthesizes experimental findings to provide researchers and agricultural scientists with a clear comparison of these inputs.
Introduction
The selection of an appropriate fertilizer is a critical determinant of crop productivity. Among the myriad of choices available, urea phosphate (CO(NH₂)₂·H₃PO₄) and ammonium nitrate (NH₄NO₃) are two prominent sources of nitrogen, with this compound also supplying phosphorus. This guide provides a comparative analysis of their effects on crop yield, drawing upon key experimental data. While both are effective nutrient sources, their chemical properties and interactions with the soil environment can lead to differential impacts on plant growth and final yield.
Chemical and Agronomic Properties at a Glance
| Property | This compound | Ammonium Nitrate |
| Nutrient Content | Contains both nitrogen (amide form) and phosphorus (phosphate form). | High concentration of nitrogen in both ammonium and nitrate forms. |
| Nitrogen Availability | Nitrogen becomes available after the hydrolysis of urea to ammonium. | Provides immediately available nitrate and a slightly more slowly available ammonium.[1] |
| Phosphorus Availability | Provides a readily available source of phosphorus. | Does not contain phosphorus. |
| Soil Reaction | Acidifying effect, which can be beneficial in alkaline soils. | Can have a slightly acidifying effect over time due to nitrification of ammonium.[2] |
| Volatility Risk | The urea component is susceptible to ammonia volatilization if not incorporated into the soil. | Lower risk of ammonia volatilization compared to urea-based fertilizers.[3] |
Comparative Experimental Data on Crop Yield
Maize (Zea mays L.)
A field study was conducted to evaluate the comparative advantage of cogranulated urea-urea phosphate (UUP), urea, and ammonium nitrate (AN) on maize yield. The fertilizers were applied at rates of 67, 134, and 202 kg N ha⁻¹ either by surface broadcast or soil incorporation.[4][5]
Table 1: Effect of Fertilizer Source on Maize Grain Yield (Mg ha⁻¹) [5]
| Fertilizer | Year 1 Yield (Mg ha⁻¹) | Year 2 Yield (Mg ha⁻¹) |
| Urea-Urea Phosphate (UUP) | 8.42 | 7.39 |
| Urea | 8.37 | 7.32 |
| Ammonium Nitrate (AN) | 8.08 | 7.15 |
The results indicated that while all fertilizer applications increased crop yields and nitrogen uptake compared to a control, there were no statistically significant differences between the fertilizer sources themselves.[4][5] Maize responded similarly to cogranulated urea-urea phosphate, urea, and ammonium nitrate.[5]
Table 2: Effect of Nitrogen Rate on Maize Grain Yield (Mg ha⁻¹) (Averaged across sources) [5]
| N Rate (kg ha⁻¹) | Year 1 Yield (Mg ha⁻¹) | Year 2 Yield (Mg ha⁻¹) |
| 0 (Control) | 5.31 | 5.25 |
| 67 | 8.04 | 7.02 |
| 134 | 9.04 | 7.52 |
| 202 | 8.96 | 7.49 |
Increasing the nitrogen supply up to 134 kg N ha⁻¹ improved maize yield.[5]
Barley and Grass
An earlier study compared this compound and a this compound-urea mixture with ammonium nitrate for barley and grass grown in clay-loam and sandy-loam soils. In these tests, this compound combined with urea resulted in better plant performance than when ammonium nitrate was used.[5] However, another part of the same study noted that on a light sandy-loam soil, the early growth of barley was least favorable with urea nitrate, which also had a damaging effect on the early growth of grass.[6] A separate field experiment on permanent grassland found that urea nitrate at a high application rate produced less dry matter with lower nitrogen content compared to ammonium nitrate.[6]
Experimental Protocols
Maize Field Study Protocol[4][5]
-
Objective: To evaluate the comparative advantage of cogranulated urea-urea phosphate over urea and ammonium nitrate as nitrogen fertilizers for maize.
-
Experimental Design: A field study with treatments including three fertilizer sources (cogranulated urea-urea phosphate, urea, and ammonium nitrate), three nitrogen application rates (67, 134, and 202 kg N ha⁻¹), and two application methods (surface-broadcast and soil-incorporated).
-
Fertilizer Composition:
-
Cogranulated urea-urea phosphate: 340 g N kg⁻¹, 73 g P kg⁻¹
-
Urea: 460 g N kg⁻¹
-
Ammonium Nitrate: 350 g N kg⁻¹
-
-
Data Collection: Maize grain yield and nitrogen uptake were measured.
-
Key Findings: Fertilizer application significantly increased crop yields and nitrogen uptake. However, no significant differences were observed between the different fertilizer sources. Increasing nitrogen rates up to 134 kg N ha⁻¹ led to improved maize yield. The method of application (surface-broadcast vs. soil-incorporated) did not significantly affect the outcomes.
Logical Flow of Fertilizer Comparison
The following diagram illustrates the key factors to consider when comparing this compound and ammonium nitrate for crop production.
Caption: Decision factors for choosing between this compound and Ammonium Nitrate.
Signaling Pathways and Nutrient Uptake
The primary difference in nutrient signaling and uptake pathways between these two fertilizers lies in the form of nitrogen supplied and the presence of phosphorus in this compound.
Caption: Nutrient transformation and uptake pathways for this compound and Ammonium Nitrate.
Conclusion
Based on the available direct comparative data, cogranulated urea-urea phosphate and ammonium nitrate have shown similar performance in terms of maize yield, with no statistically significant differences observed between the two.[5] For barley and grass, some evidence suggests that this compound, particularly in combination with urea, can be more effective than ammonium nitrate, although soil type and specific formulations play a crucial role.[5][6]
The choice between this compound and ammonium nitrate should be guided by several factors:
-
Phosphorus Requirement: this compound is a dual-nutrient fertilizer and is advantageous when both nitrogen and phosphorus are required.
-
Soil pH: The acidifying nature of this compound can be beneficial in neutral to alkaline soils by improving the availability of micronutrients.
-
Nitrogen Availability: Ammonium nitrate provides a portion of its nitrogen in the immediately available nitrate form, which can be beneficial for crops requiring a rapid nitrogen supply.[1]
-
Application Method: To mitigate the risk of ammonia volatilization from the urea component, this compound should ideally be incorporated into the soil, especially in warm and moist conditions.
Further research with direct comparisons across a wider range of crops and environmental conditions is necessary to provide more definitive recommendations.
References
- 1. yarafert.com [yarafert.com]
- 2. researchgate.net [researchgate.net]
- 3. fertiliser-society.org [fertiliser-society.org]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.co.za [journals.co.za]
- 6. The value of urea nitrate and this compound as nitrogen fertilizers for grass and barley | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
A Comparative Guide to Phosphorus Availability from Urea Phosphate Versus Other Phosphate Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of urea phosphate (UP) as a phosphorus (P) fertilizer against other common phosphate sources, namely monoammonium phosphate (MAP), diammonium phosphate (DAP), and triple superphosphate (TSP). The information is supported by experimental data to assist researchers in understanding the nuances of phosphorus availability from these varied sources.
Executive Summary
This compound distinguishes itself primarily through its acidic nature, which can enhance phosphorus availability, particularly in alkaline and calcareous soils. This acidic property influences rhizosphere pH, potentially increasing the solubility of soil phosphates and the uptake of micronutrients. Experimental data, although not exhaustive across all crops and soil types, suggests that this compound can offer comparable or even superior agronomic performance to other common phosphate fertilizers, especially under specific soil conditions. However, the choice of the most suitable phosphate source remains dependent on soil characteristics, crop type, and specific research or cultivation objectives.
Comparative Agronomic Performance
The efficacy of a phosphorus fertilizer is ultimately determined by its ability to provide available phosphate to the plant, which is reflected in crop yield, phosphorus uptake, and overall phosphorus use efficiency (PUE).
Wheat (Triticum aestivum)
A study conducted on wheat grown in saline soil demonstrated the superior performance of this compound compared to DAP.[1] At a 60 ppm P₂O₅ application rate, this compound produced a higher grain yield than DAP applied at 80 ppm P₂O₅.[1] Furthermore, phosphorus uptake in the grain was consistently higher with this compound across all application levels.[1] The phosphorus use efficiency of this compound was also significantly higher than that of DAP, particularly at lower application rates.[1]
Table 1: Comparison of this compound and DAP on Wheat Yield and Phosphorus Uptake in Saline Soil [1]
| Fertilizer | Application Rate (ppm P₂O₅) | Grain Yield ( g/pot ) | P Uptake in Grain (mg/pot) | Phosphorus Use Efficiency (%) |
| This compound | 20 | - | - | 18.95 |
| 40 | - | - | - | |
| 60 | 9.24 | - | - | |
| 80 | - | 13.00 | - | |
| DAP | 20 | - | - | - |
| 40 | - | - | - | |
| 60 | 8.56 | - | - | |
| 80 | 8.98 | 11.23 | - |
Note: Dashes indicate data not explicitly provided in the cited source for that specific parameter and application rate.
Maize (Zea mays)
In a two-year field experiment on coastal calcareous saline-alkali soils, this compound application significantly increased maize yield by 13.55%-18.89% and phosphorus utilization efficiency by 7.09–7.21 percentage points compared to conventional P fertilizer.[2] Notably, a 50% reduced application of this compound resulted in a yield that was not significantly different from the full-rate conventional P treatment.[2]
Soybean (Glycine max)
Foliar application studies on soybean have shown that 2% this compound spray was on par with 2% DAP spray in terms of influencing haulm yield.[3] Another study highlighted that substituting MAP and DAP with TSP for soybean cultivation maintained similar yields while avoiding nitrogen loss.[4][5] This suggests that for leguminous crops with nitrogen-fixing capabilities, the nitrogen component in ammonium phosphates may not be necessary.[6]
Cotton (Gossypium hirsutum)
Direct comparative studies on the performance of this compound versus other phosphate sources in cotton are limited in the available research. However, studies comparing DAP and SSP in cotton have shown that while higher doses of both fertilizers increased seed cotton yield, DAP was relatively more effective for better plant growth and overall P uptake.[7]
Mechanisms of Action and Soil Interactions
The chemical composition of phosphate fertilizers dictates their immediate and long-term interactions within the soil environment, influencing phosphorus availability.
Soil pH Modification
One of the most significant properties of this compound is its acidic reaction in the soil.[2] Upon dissolution, it releases phosphoric acid, leading to a localized decrease in soil pH. This acidification is particularly beneficial in neutral to alkaline soils where phosphorus can be precipitated as insoluble calcium phosphates. By lowering the pH in the rhizosphere, this compound can increase the solubility of these precipitated forms, making phosphorus more available for plant uptake.[2]
In contrast, DAP has an alkaline reaction around the fertilizer granule, which can be less favorable in high pH soils. MAP has a moderately acidic reaction. The acidic nature of this compound can also enhance the availability of micronutrients like zinc and manganese, which are more soluble at lower pH.
Table 2: Chemical Properties and Soil Reactions of Different Phosphate Fertilizers
| Fertilizer | Chemical Formula | N-P-K Formula | Initial Soil pH Reaction |
| This compound (UP) | CO(NH₂)₂·H₃PO₄ | 17-44-0 | Strongly Acidic |
| Monoammonium Phosphate (MAP) | NH₄H₂PO₄ | 11-52-0 | Acidic |
| Diammonium Phosphate (DAP) | (NH₄)₂HPO₄ | 18-46-0 | Alkaline |
| Triple Superphosphate (TSP) | Ca(H₂PO₄)₂·H₂O | 0-46-0 | Acidic |
Influence on Soil Microbial Activity
Phosphate fertilizers can influence soil microbial communities and their activities. The application of phosphate fertilizers can alter the carbon-to-phosphorus ratio, potentially leading to carbon and phosphorus co-limitation for microbial metabolism in some soils.[8] Some studies have shown an initial decrease in microbial respiration after the application of phosphate fertilizers, which recovers over time.[3] The long-term application of P fertilizers, however, can lead to an increase in microbial biomass C.[3] The acidic nature of this compound may also selectively influence microbial populations in the rhizosphere.
Enzyme Activity
Soil enzymes such as urease and phosphatase are critical for nutrient cycling. Urease hydrolyzes urea into ammonia, and its activity can be influenced by the fertilizer formulation.[9] Phosphatases are enzymes that mineralize organic phosphorus into plant-available inorganic phosphate. The application of this compound has been shown to enhance soil phosphatase activity, which contributes to increased phosphorus availability.[2]
Experimental Protocols
Soil Phosphorus Bioavailability Assessment: Hedley Fractionation
The Hedley fractionation method is a sequential extraction procedure used to partition soil phosphorus into different pools with varying degrees of bioavailability.
Methodology:
-
Sample Preparation: Air-dry soil samples and sieve them through a 2 mm mesh.
-
Sequential Extraction: A soil sample is sequentially extracted with a series of reagents of increasing strength. A common sequence includes:
-
Resin strip: Extracts readily available, labile inorganic P.
-
0.5 M Sodium Bicarbonate (NaHCO₃): Extracts labile inorganic and organic P associated with microbial biomass and mineral surfaces.
-
0.1 M Sodium Hydroxide (NaOH): Extracts inorganic and organic P associated with amorphous and crystalline aluminum and iron oxides.
-
1.0 M Hydrochloric Acid (HCl): Extracts P associated with calcium minerals (apatite).
-
Residual P: The remaining phosphorus is determined by acid digestion of the soil residue.
-
-
Phosphorus Determination: The phosphorus content in each extract is determined colorimetrically.
This method provides a detailed picture of how different phosphate fertilizers contribute to various soil phosphorus pools over time.
Plant Phosphorus Uptake and Translocation Quantification
Radioactive tracers like ³³P can be used to visualize and quantify phosphorus uptake and translocation in plants.
Methodology:
-
Plant Growth: Grow plants in rhizoboxes with a defined soil or substrate.
-
Labeling: Introduce a solution containing ³³P-labeled phosphate to a specific part of the root system.
-
Imaging: Use phosphor imaging at different time points to visualize the movement of ³³P from the roots to the shoots.
-
Quantification: After harvesting, quantify the amount of ³³P in different plant parts (roots, stems, leaves) using a scintillation counter to determine the efficiency of uptake and translocation.
Plant Physiological and Signaling Responses
The availability and form of phosphorus in the soil can trigger a cascade of physiological and molecular responses in plants aimed at optimizing P acquisition.
Root System Architecture
Plants can modify their root system architecture to explore the soil more effectively for immobile nutrients like phosphorus. Common responses to low phosphorus availability include:
-
Inhibition of primary root growth.
-
Increased growth and density of lateral roots and root hairs to enhance the surface area for absorption.
The acidic microenvironment created by this compound could potentially influence these root architectural changes, although direct comparative studies are limited.
Phosphorus Signaling Pathway
The central signaling pathway for phosphate starvation response in plants involves the transcription factor PHR1 and SPX domain-containing proteins.
Simplified Signaling Pathway:
-
High Phosphate Status: When cellular phosphate levels are sufficient, inositol pyrophosphates (IPPs) bind to SPX proteins. The SPX-IPP complex then binds to and inhibits the PHR1 transcription factor.
-
Low Phosphate Status: Under phosphate deficiency, IPP levels decrease, leading to the dissociation of the SPX-PHR1 complex. The now active PHR1 can then enter the nucleus and activate the expression of phosphate starvation-induced (PSI) genes.
-
PSI Gene Activation: These genes include those encoding for:
-
High-affinity phosphate transporters (PHT1 family) to increase P uptake from the soil.
-
Acid phosphatases to mineralize organic P in the rhizosphere.
-
Factors that promote changes in root architecture.
-
While this is a generalized pathway, the localized chemical environment created by different P fertilizers could potentially modulate the activity of these signaling components. For instance, the acidification from this compound might enhance the activity of acid phosphatases, synergizing with the plant's own response to P limitation. However, direct experimental evidence differentiating the signaling responses to various P fertilizer forms is currently lacking.
Conclusion
This compound presents a viable and, in certain conditions, advantageous alternative to other common phosphate fertilizers. Its acidic nature is a key differentiator, offering potential benefits for nutrient availability in alkaline and calcareous soils. The available data suggests competitive agronomic performance, particularly in wheat and maize grown under saline-alkaline conditions. However, a comprehensive understanding of its comparative efficacy across a broader range of crops, especially cotton, and in diverse soil types requires further research. Additionally, while the general mechanisms of phosphorus uptake and signaling in plants are well-understood, future studies are needed to elucidate the specific molecular and physiological responses of plants to different chemical forms of phosphate fertilizers, including this compound. This will enable a more precise and tailored approach to phosphorus nutrition in various agricultural and research settings.
References
- 1. Phosphorus fertilizer sources: What are the differences and which one should you use? [blog-crop-news.extension.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. m.youtube.com [m.youtube.com]
- 6. cropnutrition.com [cropnutrition.com]
- 7. The Joint Application of Phosphorus and Ammonium Enhances Soybean Root Growth and P Uptake [mdpi.com]
- 8. Phosphorus Plays Key Roles in Regulating Plants’ Physiological Responses to Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Urea Phosphate: A Comparative Guide for Livestock Non-Protein Nitrogen Supplementation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of urea phosphate's performance as a non-protein nitrogen (NPN) source for livestock against other common alternatives, supported by experimental data.
Executive Summary
This compound presents itself as a viable non-protein nitrogen (NPN) source for livestock, offering a unique combination of nitrogen and phosphorus. Its key advantage lies in its chemical stability within the rumen, leading to a slower release of ammonia compared to feed-grade urea. This characteristic can potentially reduce the risk of ammonia toxicity and improve nitrogen utilization, especially in diets with fluctuating carbohydrate availability. However, its efficacy in terms of animal performance, including growth and milk production, requires careful consideration against other NPN sources like traditional urea, biuret, and slow-release urea products. This guide synthesizes available experimental data to facilitate an informed evaluation of this compound for livestock nutrition research and feed formulation.
Comparative Performance of NPN Sources
The following tables summarize quantitative data from various studies on the effects of different NPN sources on livestock performance. It is important to note that the data are compiled from different experiments and direct, head-to-head comparisons under identical conditions are limited in the available literature.
Table 1: Effect of NPN Source on Dry Matter Intake (DMI), Nutrient Digestibility, and Nitrogen Retention in Ruminants
| NPN Source | Animal Model | DMI ( kg/d ) | Dry Matter Digestibility (%) | Crude Protein Digestibility (%) | Nitrogen Retention (g/d) | Reference(s) |
| This compound | Sheep | No significant effect reported | No significant effect reported | No significant effect reported | Similar to Mono-ammonium phosphate | [1] |
| Urea | Sheep | Increased with supplementation | Increased with supplementation | Increased with supplementation | Increased with supplementation | [2] |
| Lambs | No significant effect | No significant effect | Lower than soybean meal | Lower than soybean meal | [3] | |
| Biuret | Cows | - | - | - | Numerically higher than urea | [4] |
| Slow-Release Urea | Lambs | No significant effect | No significant effect | Similar to control (without urea) | Lower than soybean meal and urea | [3] |
| Steers | No significant difference from urea | - | - | - | [5] |
Table 2: Effect of NPN Source on Growth Performance of Beef Cattle
| NPN Source | Average Daily Gain (ADG) ( kg/d ) | Feed Conversion Ratio (FCR) | Reference(s) |
| This compound | Data not available | Data not available | |
| Urea | 1.53 (at 0.8% of diet DM) | Not reported | [6] |
| Biuret | 3.15 (compared to 3.09 for urea) | Not reported | [7] |
| Slow-Release Urea | Reduced at low and high concentrations compared to urea | Reduced at low and high concentrations compared to urea | [5] |
Table 3: Effect of NPN Source on Rumen Fermentation Parameters
| NPN Source | Rumen pH | Ammonia-Nitrogen (NH3-N) (mg/dL) | Total VFA (mmol/L) | Reference(s) |
| This compound | Stable, prevents rapid increase | Slower release, lower peak | Enhanced fermentation suggested | [8] |
| Urea | Can increase post-feeding | Rapid increase | No significant effect | [2][9] |
| Biuret | - | Slower release than urea | - | [4] |
| Slow-Release Urea | No significant effect | Lower peak than urea | No significant effect | [6] |
Table 4: Effect of NPN Source on Blood Urea Nitrogen (BUN)
| NPN Source | BUN (mg/dL) | Reference(s) |
| This compound | Similar to mono-ammonium phosphate | [1] |
| Urea | Higher than biuret | [10] |
| Biuret | Lower than urea | [10] |
| Slow-Release Urea | - |
Signaling Pathways and Experimental Workflows
Logical Flow of an In Vivo NPN Source Validation Experiment
The following diagram illustrates a typical experimental workflow for validating a novel non-protein nitrogen source, such as this compound, in ruminant animals.
Caption: A typical in vivo experimental workflow for validating NPN sources in ruminants.
Experimental Protocols
Nitrogen Balance Trial
A common method to evaluate the utilization of dietary nitrogen from NPN sources is the nitrogen balance trial.
Objective: To determine the amount of nitrogen retained by the animal from a specific diet.
Methodology:
-
Animal Selection and Adaptation: Ruminants (e.g., sheep or cattle) are housed in individual metabolism crates that allow for the separate collection of feces and urine. The animals are adapted to the basal diet for a period of 14-21 days to allow the rumen microbial population to stabilize.
-
Experimental Diets: Animals are randomly assigned to different dietary treatment groups. For a comparison of NPN sources, treatments could include:
-
Control (basal diet with no supplemental NPN)
-
Urea-supplemented diet
-
This compound-supplemented diet
-
Other NPN source-supplemented diet (e.g., biuret) All diets are formulated to be isonitrogenous and isocaloric.
-
-
Collection Period: Following the adaptation period, a collection period of 5-7 days begins. During this time, total feed intake is accurately recorded daily. All feces and urine excreted by each animal are collected, weighed, and subsampled daily.
-
Sample Analysis: Feed, feces, and urine samples are analyzed for their nitrogen content using the Kjeldahl method or a combustion analyzer.
-
Calculations:
-
Nitrogen Intake (NI): Dry matter intake ( kg/day ) × Nitrogen concentration in feed (%)
-
Fecal Nitrogen (FN): Fecal output ( kg/day ) × Nitrogen concentration in feces (%)
-
Urinary Nitrogen (UN): Urine output (L/day) × Nitrogen concentration in urine (g/L)
-
Nitrogen Balance (NB): NB ( g/day ) = NI - (FN + UN) A positive nitrogen balance indicates that the animal is retaining nitrogen, which is used for growth and production.
-
Analysis of Volatile Fatty Acids (VFAs) in Rumen Fluid
The concentration and molar proportions of VFAs in the rumen fluid are key indicators of rumen fermentation patterns.
Objective: To quantify the major VFAs (acetate, propionate, and butyrate) in rumen fluid samples.
Methodology:
-
Sample Collection: Rumen fluid is collected from rumen-fistulated animals at specific time points before and after feeding. Samples are typically strained through cheesecloth to remove large feed particles.
-
Sample Preparation: A preservative, such as metaphosphoric acid, is added to the rumen fluid sample to stop microbial activity and precipitate proteins. The sample is then centrifuged to obtain a clear supernatant.
-
Gas Chromatography (GC) Analysis:
-
An internal standard (e.g., 2-ethylbutyric acid) is added to the supernatant for accurate quantification.
-
The prepared sample is injected into a gas chromatograph equipped with a flame ionization detector (FID).
-
The VFAs are separated based on their boiling points and retention times as they pass through a capillary column (e.g., a FFAP column).
-
The area under each VFA peak is proportional to its concentration.
-
-
Quantification: The concentrations of individual VFAs are determined by comparing their peak areas to those of a known standard mixture. Results are typically expressed in mmol/L.
Conclusion
This compound is a promising NPN source for livestock, particularly due to its slower ammonia release in the rumen, which can enhance safety and potentially improve nitrogen utilization. The available data suggests that its performance in terms of nitrogen retention is comparable to other phosphate-containing NPN sources. However, more direct comparative studies with a wider range of NPN alternatives, such as biuret and various slow-release urea products, are needed to fully elucidate its benefits on key production parameters like growth rate and feed efficiency. Researchers are encouraged to conduct comprehensive in vivo trials following standardized protocols to generate the robust data necessary for optimizing livestock nutrition and feed formulations.
References
- 1. actavet.vfu.cz [actavet.vfu.cz]
- 2. veterinaryworld.org [veterinaryworld.org]
- 3. The effect of slow-release urea sources on digestibility of nutrients and growth performance of fattening lambs fed rations containing low-quality forage [ijasr.um.ac.ir]
- 4. emt.oregonstate.edu [emt.oregonstate.edu]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. admanimalnutrition.com [admanimalnutrition.com]
- 8. This compound enhances rumen bacterial fermentation [watersupp.com]
- 9. researchgate.net [researchgate.net]
- 10. Daily and alternate day supplementation of urea or biuret to ruminants consuming low-quality forage: I. Effects on cow performance and the efficiency of nitrogen use in wethers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cost-Effectiveness of Urea Phosphate: A Comparative Guide for Researchers
In the pursuit of optimizing agricultural productivity and nutrient management, the selection of an appropriate fertilizer is a critical decision with significant economic and environmental implications. This guide provides a comprehensive comparison of the cost-effectiveness of urea phosphate (UP) against other common nitrogen and phosphorus fertilizers, namely urea and diammonium phosphate (DAP). By integrating experimental data on crop performance with recent market pricing, this analysis offers researchers and agricultural scientists a data-driven framework for evaluating fertilizer options.
Performance Under Varying Soil Conditions
This compound (17-44-0) is a crystalline fertilizer that supplies both nitrogen and phosphorus to plants. Its acidic nature makes it particularly effective in alkaline and calcareous soils, where the low pH around the fertilizer granule can enhance the availability of phosphorus and micronutrients.
Experimental data consistently demonstrates the agronomic advantages of this compound, particularly in challenging soil environments. In studies on wheat grown in saline soils, this compound has shown superiority over DAP in terms of grain yield and phosphorus fertilizer efficiency.[1] For instance, one pot study revealed that this compound applied at a rate of 60 ppm P₂O₅ produced a higher grain yield (9.24 g/pot ) than DAP at a higher rate of 80 ppm P₂O₅ (8.98 g/pot ).[1] Furthermore, phosphorus uptake by the grain was significantly higher with this compound.[1]
Similar results have been observed in calcareous soils, where the acidic properties of this compound are thought to counteract the yield-limiting effects of high soil pH. A greenhouse study on wheat in calcareous soil showed that this compound application resulted in higher grain yields compared to DAP at the same P₂O₅ application rates.
Quantitative Performance Data
To facilitate a clear comparison, the following table summarizes key performance indicators from comparative studies.
| Fertilizer | Crop | Soil Type | Key Findings | Reference |
| This compound | Wheat | Saline | Superior grain yield and phosphorus fertilizer efficiency compared to DAP.[1] | International Journal of Biology and Biotechnology |
| Higher straw weight and phosphorus uptake in grain than DAP.[1] | ||||
| Diammonium Phosphate (DAP) | Wheat | Saline | Lower grain yield and phosphorus use efficiency compared to this compound.[1] | International Journal of Biology and Biotechnology |
| This compound | Wheat | Calcareous | Higher wheat grain yield and phosphorus uptake in grain compared to DAP. | International Journal of Biology and Biotechnology |
| Diammonium Phosphate (DAP) | Wheat | Calcareous | Lower grain yield and phosphorus uptake compared to this compound. | International Journal of Biology and Biotechnology |
Cost-Effectiveness Analysis
The economic viability of a fertilizer is determined not only by its agronomic performance but also by its price per unit of nutrient. The following table provides a cost-effectiveness comparison based on recent fertilizer prices. Prices for urea and DAP reflect retail averages from late 2025, while the price for this compound is based on wholesale estimates and may vary.
| Fertilizer | Nutrient Content (N-P₂O₅-K₂O) | Price (USD/ton) | Cost per kg N (USD) | Cost per kg P₂O₅ (USD) | Total Cost per kg (N+P₂O₅) |
| This compound | 17-44-0 | ~$300[2] | $1.76 | $0.68 | $2.44 |
| Urea | 46-0-0 | ~$631[3] | $1.37 | - | $1.37 |
| Diammonium Phosphate (DAP) | 18-46-0 | ~$862[3] | $4.79 | $1.87 | $6.66 |
Note: Prices are subject to market fluctuations. The price for this compound is based on wholesale listings and may be higher at the retail level.
From this analysis, while urea is the most cost-effective source of nitrogen alone, this compound presents a more economical option for providing both nitrogen and, particularly, phosphorus compared to DAP. The significantly lower cost per kilogram of P₂O₅ in this compound makes it a compelling choice when both nutrients are required.
Experimental Protocols
To ensure the reproducibility and validation of findings, a detailed experimental protocol for comparing fertilizer effectiveness is essential. The following is a representative methodology based on common practices in agronomic field trials.
Objective:
To evaluate the effect of different phosphate fertilizer sources (this compound vs. DAP) and application rates on the growth, yield, and nutrient uptake of wheat.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Treatments:
-
Control (no P fertilizer)
-
This compound at multiple rates (e.g., 20, 40, 60, 80 mg P₂O₅/kg soil)
-
DAP at multiple rates (e.g., 20, 40, 60, 80 mg P₂O₅/kg soil)
-
-
Replications: 3-4 replications for each treatment.
-
Plot Size: To be determined based on available land and equipment, ensuring a central harvest area to minimize edge effects.
Materials and Methods:
-
Site Selection and Soil Analysis: Select a field with known soil characteristics (e.g., calcareous or saline). Conduct a composite soil sample analysis for baseline nutrient levels, pH, electrical conductivity (EC), and texture.
-
Fertilizer Application:
-
Calculate the required amount of each fertilizer for each plot based on the treatment rates.
-
Apply the phosphorus fertilizers and a basal dose of potassium fertilizer at the time of sowing. Nitrogen fertilizer should be balanced across all treatments (including the control) to ensure that phosphorus is the limiting nutrient being tested. Urea can be used as the nitrogen source for balancing.
-
Fertilizers should be uniformly broadcast and incorporated into the soil or applied in bands according to standard practice for the region.
-
-
Sowing and Crop Management: Sow a certified wheat variety at a recommended seed rate. Follow standard agronomic practices for irrigation, weed control, and pest management throughout the growing season.
-
Data Collection:
-
Agronomic Parameters: At maturity, measure plant height, number of tillers per plant, spike length, and the number of grains per spike from a designated number of plants per plot.
-
Yield Measurement: Harvest the central area of each plot to determine grain yield and straw (biological) yield.
-
-
Plant and Soil Analysis:
-
Collect representative grain and straw samples from each plot.
-
Dry the samples to a constant weight and grind them for chemical analysis.
-
Determine the phosphorus concentration in the grain and straw samples using the vanado-molybdate method.[4]
-
Calculate phosphorus uptake by multiplying the P concentration by the respective grain and straw yields.
-
-
Phosphorus Use Efficiency (PUE) Calculation:
-
PUE (%) = [(P uptake in fertilized plot - P uptake in control plot) / Amount of P applied] x 100
-
Statistical Analysis:
Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Fisher's LSD) to determine significant differences between treatment means at a specified probability level (e.g., p ≤ 0.05).
Visualizing the Workflow and Logic
To illustrate the logical flow of a fertilizer cost-effectiveness study, the following diagrams are provided.
References
Comparative Transcriptomics of Plants Fertilized with Urea Phosphate and Urea: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of urea phosphate and standard urea as plant fertilizers. The information is compiled from recent studies to highlight differential gene expression, impacted metabolic pathways, and overall plant physiological responses, supported by experimental data.
While direct comparative transcriptomic studies between this compound and urea are emerging, this guide synthesizes findings from research on urea and phosphate-containing urea formulations, such as urea-doped amorphous calcium phosphate nanoparticles, to provide valuable insights. These advanced formulations often aim to improve nutrient use efficiency and offer a glimpse into the potential molecular advantages over conventional urea.
Quantitative Data Summary
The following tables summarize key quantitative data from studies comparing the effects of modified urea (with phosphate) and conventional urea on plant physiology and gene expression.
Table 1: Physiological and Growth Parameters
| Parameter | Plant Species | Urea Treatment | Urea + Phosphate Formulation | Percentage Change | Citation |
| Shoot Biomass | Arabidopsis thaliana | Standard Urea | Nano Urea Formulation | +20% | [1] |
| Root Biomass | Arabidopsis thaliana | Standard Urea | Nano Urea Formulation | - | [1] |
| Total Shoot Nitrogen | Arabidopsis thaliana | Standard Urea | Nano Urea Formulation | +6.5% | [1] |
| Shoot Amino Acid Content | Arabidopsis thaliana | Standard Urea | Nano Urea Formulation | +30% | [1] |
| Chlorophyll Content | Arabidopsis thaliana | Standard Urea | Nano Urea Formulation | +16% | [1] |
| Nitrogen Accumulation (Root) | Cucumis sativus L. | Bulk Urea | Urea-doped Amorphous Calcium Phosphate (U-ACP) NPs | Higher with U-ACP NPs | [2] |
| Nitrogen Accumulation (Shoot) | Cucumis sativus L. | Bulk Urea | Urea-doped Amorphous Calcium Phosphate (U-ACP) NPs | Higher with Bulk Urea | [2] |
Table 2: Differential Gene Expression
| Gene/Gene Family | Plant Species | Observation with Urea + Phosphate Formulation vs. Urea | Implied Function | Citation |
| Nitrogen Assimilation Genes | Arabidopsis thaliana | Higher expression | Enhanced nitrogen uptake and metabolism | [1] |
| Chlorophyll Biosynthesis Genes | Arabidopsis thaliana | Higher up-regulation | Increased chlorophyll production | [1] |
| Chlorophyll Catabolism Genes | Arabidopsis thaliana | Greater suppression | Reduced chlorophyll degradation | [1] |
| Amino Acid Biosynthesis Genes | Arabidopsis thaliana | Higher expression | Increased amino acid production | [1] |
| Nucleobase Biosynthesis Genes | Arabidopsis thaliana | Higher expression | Enhanced growth and development | [1] |
| CsDUR3 (Urea Transporter) | Cucumis sativus L. | Prolonged up-regulation (up to 24h) | Extended urea uptake period | [2] |
| Nitrate Transporters (NRT2) | Zea mays | Enhanced overexpression (with nitrate) | Improved nitrate transport | [3] |
| Nitrate Reductase | Zea mays | Enhanced overexpression (with nitrate) | Improved nitrate assimilation | [3] |
| Glutamine Synthetase 2 | Zea mays | Enhanced overexpression (with nitrate) | Enhanced nitrogen assimilation | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols from the cited studies.
Study 1: Nano Urea Formulation Effects on Arabidopsis thaliana[1]
-
Plant Material and Growth Conditions: Arabidopsis thaliana (Col-0) seeds were surface-sterilized and germinated on half-strength Murashige and Skoog (MS) medium. Seedlings were grown hydroponically in a controlled environment.
-
Fertilizer Treatment: At the 12-day-old stage, seedlings were transferred to a nitrogen-free nutrient solution for 48 hours to induce nitrogen starvation. Subsequently, they were treated with either 1 mM urea or an equimolar concentration of a nano-urea formulation (NUF). Control plants remained in the nitrogen-free medium.
-
RNA Extraction and Sequencing: Total RNA was extracted from plant tissues at 12 hours and 7 days post-treatment. RNA quality and quantity were assessed, followed by library preparation and sequencing using an Illumina platform.
-
Bioinformatics Analysis: Raw sequencing reads were quality-filtered and mapped to the Arabidopsis thaliana reference genome. Differentially expressed genes (DEGs) were identified based on fold-change and false discovery rate (FDR) thresholds (log2 fold-change > 1, FDR < 0.05). Gene Ontology (GO) and pathway enrichment analyses were performed to functionally annotate the DEGs.
Study 2: Urea-Doped Amorphous Calcium Phosphate Nanoparticles in Cucumis sativus L.[2]
-
Nanoparticle Synthesis: Urea-doped amorphous calcium phosphate (U-ACP) nanoparticles were synthesized through a wet-chemical precipitation method.
-
Plant Growth and Treatment: Cucumber (Cucumis sativus L.) seeds were germinated and grown hydroponically. After a period of nitrogen starvation, plants were exposed to nutrient solutions containing either bulk urea or U-ACP nanoparticles at specified concentrations.
-
Urea Uptake and Nitrogen Accumulation Analysis: Urea uptake rates at the root level were monitored. Total nitrogen content in both root and shoot tissues was determined to assess accumulation.
-
Gene Expression Analysis: The expression of the urea transporter gene CsDUR3 was analyzed using quantitative real-time PCR (qRT-PCR) to understand the molecular dynamics of urea uptake.
Visualizing Molecular and Experimental Processes
Diagrams created using Graphviz (DOT language) illustrate key pathways and workflows.
Caption: Experimental workflow for comparative transcriptomic analysis.
Caption: Urea uptake and initial assimilation pathway in plants.
Concluding Remarks
The available evidence suggests that urea formulations containing phosphate can lead to significant changes in gene expression that favor enhanced growth and nitrogen utilization compared to urea alone.[1] Specifically, the up-regulation of genes involved in nitrogen assimilation, chlorophyll biosynthesis, and amino acid production, coupled with the prolonged expression of urea transporters, points to a more efficient and sustained nitrogen uptake and metabolic process.[1][2] These molecular changes are reflected in improved physiological parameters such as biomass and nutrient content.[1]
Researchers are encouraged to consider these transcriptomic differences when designing experiments involving nitrogen fertilization. Future studies directly comparing this compound with urea are needed to further elucidate the specific role of the phosphate component in modulating the plant's transcriptomic response to urea.
References
validation of slow-release urea phosphate performance against conventional urea
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of slow-release urea phosphate and conventional urea, focusing on key metrics relevant to agricultural and environmental research. The information is supported by experimental data and detailed methodologies to assist in research and development.
Executive Summary
Conventional urea, a widely used nitrogen fertilizer, is susceptible to rapid hydrolysis, leading to significant nitrogen loss through ammonia volatilization and nitrate leaching. These losses reduce nutrient use efficiency and contribute to environmental pollution. Slow-release this compound fertilizers are designed to mitigate these issues by controlling the release of nitrogen and providing essential phosphorus. This guide evaluates the performance of slow-release this compound against conventional urea in terms of nitrogen release kinetics, environmental impact, and crop performance.
Data Presentation
The following tables summarize the quantitative data from various studies, comparing the performance of different slow-release urea formulations with conventional urea. Due to the limited number of studies directly investigating slow-release this compound, data for other slow-release urea types (e.g., polymer-coated, sulfur-coated) are included as a proxy to demonstrate the general performance of slow-release technology.
Table 1: Nitrogen Release Rate
| Fertilizer Type | Time to 80% N Release (Days) | Experimental Conditions |
| Conventional Urea | < 1-4 | Soil incubation, fluctuating temperatures.[1] |
| Polymer-Coated Urea (PCU) | 35 - 180+ | Dependent on coating thickness and temperature; soil incorporated.[1] |
| Sulfur-Coated Urea (SCU) | < 7 | Rapid release after initial delay.[1] |
| This compound (UP) | Not specified as slow-release | Release rate is generally rapid, similar to conventional urea unless coated. |
Table 2: Ammonia Volatilization
| Fertilizer Type | Cumulative N Loss (%) | Application Rate | Soil Type / Conditions |
| Conventional Urea | 22.0 - 22.8 | 150-400 kg N/ha | Coffee plantation.[2] |
| Urea with NBPT (Urease Inhibitor) | 16.9 - 19.8 | 150-400 kg N/ha | Coffee plantation.[2] |
| This compound | 0 - 1.22 | 60-200 mg N/kg soil | Alkaline soil, 25% field moisture capacity. |
| Co-granulated Urea-Urea Phosphate | 0 - 7.88 | 60-200 mg N/kg soil | Alkaline soil, 25% field moisture capacity. |
Table 3: Nitrate Leaching
| Fertilizer Type | N Leaching (% of Applied N) | Crop/Setting | Conditions |
| Conventional Urea | 12 - 47 | Turfgrass | Sandy soil, high rainfall.[3] |
| Slow-Release Urea (Coated) | 0 - 12 | Turfgrass | Sandy soil, high rainfall.[3] |
| Conventional Urea | 6.7 | Corn | Not specified.[4] |
| Urea with Nitrification Inhibitor | 2.7 | Corn | Not specified.[4] |
Table 4: Crop Yield and Nitrogen Use Efficiency (NUE)
| Fertilizer Type | Crop | Yield Increase vs. Conventional Urea (%) | NUE Improvement vs. Conventional Urea (%) |
| Slow-Release Urea (various) | Wheat | 5 - 15 | 10 - 15 |
| Polymer-Coated Urea | Corn | Up to 11 | Not specified. |
| Blended Slow-Release & Conventional Urea | Rainfed Maize | Up to 80.88 | 4.30 - 11.72 |
| This compound | Maize | Not directly compared | Not directly compared. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Nitrogen Release Rate Determination
Objective: To quantify the rate at which nitrogen is released from fertilizer granules into a soil or aqueous medium over time.
Methodology: Soil Incubation Column Leaching
-
Column Preparation: Cylindrical columns (e.g., 30 cm height, 5 cm diameter) are packed with a representative soil or sand-soil mixture to a bulk density that mimics field conditions.[5]
-
Fertilizer Application: A known mass of the fertilizer granules (slow-release this compound and conventional urea) is either mixed into the top layer of the soil or placed in a mesh bag on the soil surface.[6]
-
Incubation: The columns are incubated under controlled temperature and moisture conditions. Temperature can be static or fluctuating to simulate diurnal cycles.[1]
-
Leaching: At specified intervals (e.g., daily, weekly), a set volume of deionized water or a simulated rainwater solution is applied to the top of each column to leach the released nitrogen.[5]
-
Leachate Collection and Analysis: The leachate is collected from the bottom of the columns. The volume is recorded, and the leachate is analyzed for different forms of nitrogen (NH₄⁺-N, NO₃⁻-N, and urea-N) using methods like colorimetry or ion chromatography.
-
Data Calculation: The cumulative amount of nitrogen released at each time point is calculated and expressed as a percentage of the total nitrogen applied.
Ammonia Volatilization Measurement
Objective: To measure the amount of nitrogen lost to the atmosphere as ammonia gas following fertilizer application.
Methodology: Dynamic Chamber Method
-
Chamber Design: Open- or closed-bottom chambers (e.g., PVC or metal cylinders) are placed over the soil surface where the fertilizer has been applied.[7] For a dynamic system, there is a continuous flow of air through the chamber at a known rate.[8]
-
Fertilizer Application: A pre-determined rate of slow-release this compound and conventional urea is applied to the soil surface within the designated measurement plots.
-
Air Sampling: Air is drawn from the chamber outlet through an acid trap (e.g., a flask containing a known concentration of sulfuric or phosphoric acid) to capture the volatilized ammonia.
-
Sample Collection and Analysis: The acid traps are replaced at regular intervals (e.g., every few hours for the first few days, then daily). The amount of ammonium trapped in the acid solution is determined by titration or colorimetric analysis.
-
Flux Calculation: The ammonia flux (rate of loss per unit area) is calculated based on the concentration of ammonia in the trap, the airflow rate through the chamber, and the area covered by the chamber. Cumulative ammonia loss is determined by integrating the flux over the measurement period.
Nitrate Leaching Assessment
Objective: To evaluate the potential for nitrate to move through the soil profile and below the root zone.
Methodology: Soil Column Leaching Study
-
Column Setup: Large, intact or repacked soil columns (lysimeters) are used. The columns should be deep enough to represent the root zone and the soil layer below.[9][10]
-
Fertilizer Application: Slow-release this compound and conventional urea are applied to the soil surface or incorporated into the topsoil at agronomically relevant rates.
-
Irrigation/Rainfall Simulation: A controlled amount of water, simulating rainfall or irrigation events, is applied to the top of the columns.
-
Leachate Collection: Leachate is collected from the bottom of the columns at regular intervals. The volume of leachate is measured.
-
Nitrate Analysis: The concentration of nitrate (NO₃⁻) in the leachate is determined using ion chromatography or a nitrate-selective electrode.
-
Data Analysis: The total mass of nitrate leached is calculated by multiplying the nitrate concentration by the leachate volume for each collection period. This is then expressed as a percentage of the total nitrogen applied.[11]
Crop Yield and Nitrogen Use Efficiency (NUE) Evaluation
Objective: To determine the effect of the fertilizers on crop productivity and the efficiency with which the applied nitrogen is utilized by the crop.
Methodology: Field Plot Trial
-
Experimental Design: A randomized complete block design is typically used with multiple replications for each fertilizer treatment (slow-release this compound, conventional urea, and a zero-nitrogen control).
-
Fertilizer Application: Fertilizers are applied at different rates (e.g., 50%, 75%, 100% of the recommended N rate) at the appropriate time for the crop being grown.
-
Crop Management: Standard agronomic practices for the specific crop are followed throughout the growing season.
-
Harvesting and Yield Measurement: At maturity, the crop from a designated area within each plot is harvested. The grain and straw (or other plant parts) are separated and weighed to determine the total biomass and economic yield.
-
Plant Tissue Analysis: Sub-samples of the harvested plant material are dried, ground, and analyzed for total nitrogen content using methods like the Kjeldahl or Dumas combustion method.
-
NUE Calculation: Nitrogen Use Efficiency can be calculated in several ways, including:
-
Agronomic Efficiency (AE): (Grain yield in fertilized plot - Grain yield in control plot) / Amount of N applied.
-
Apparent N Recovery (ANR): (N uptake in fertilized plot - N uptake in control plot) / Amount of N applied.
-
Mandatory Visualization
Below are diagrams generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Plant Nitrogen Uptake and Assimilation Pathway.
Caption: General Experimental Workflow for Fertilizer Comparison.
References
- 1. Nitrogen release rates from slow- and controlled-release fertilizers influenced by placement and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. literatur.thuenen.de [literatur.thuenen.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Leaching of nitrogen from calcareous soils in western Iran: a soil leaching column study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Urea Phosphate
For researchers and scientists handling urea phosphate, ensuring its safe and compliant disposal is a critical aspect of laboratory management. Adherence to proper protocols not only prevents potential environmental contamination but also safeguards the health and safety of laboratory personnel. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling practices.
Immediate Safety and Handling Precautions
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] Therefore, stringent safety measures must be observed during handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical safety goggles and a face shield.[4]
-
Chemical-resistant gloves (nitrile gloves are a common recommendation).
-
A fully-buttoned lab coat or apron.[4]
Handling:
-
Work in a well-ventilated area, preferably within a fume hood, especially when dealing with dust or solutions.[2][5]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
Always wash hands thoroughly after handling the substance.[2]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[7]
-
Containment: For solid spills, carefully sweep or scoop up the material to avoid generating dust.[8] Do not use combustible materials like paper towels for dry cleanup. For liquid spills, contain the spill with an inert absorbent material.
-
Collection: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for disposal.[9][10]
-
Decontamination: Clean the spill area with water and dispose of the cleaning materials as hazardous waste.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on whether it is in solid form or an aqueous solution and if it is contaminated with other hazardous materials. The primary principle is to never dispose of untreated this compound directly into the regular trash or down the sanitary sewer.[9]
Disposal of Solid this compound Waste
-
Containerization: Collect solid this compound waste in a designated, compatible, and sealable container.[5] The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area.[3] Ensure it is stored away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[11]
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8][12]
Disposal of Aqueous this compound Solutions
This compound solutions are strongly acidic and must be neutralized before any further disposal steps are considered.[10] Corrosivity is a hazardous waste characteristic that can often be treated on-site by the generator.[4]
Experimental Protocol: Neutralization of Aqueous this compound Solutions
This protocol outlines the steps to neutralize acidic this compound solutions to a pH range that may be acceptable for sewer disposal, pending local regulations.
Materials:
-
Aqueous this compound waste solution
-
A weak base for neutralization (e.g., sodium carbonate or a dilute solution of sodium hydroxide)
-
pH indicator strips or a calibrated pH meter
-
Large beaker or container (at least twice the volume of the waste solution)
-
Stir bar and magnetic stir plate
-
Ice bath
Procedure:
-
Preparation: Conduct the neutralization process in a fume hood while wearing all required PPE. Place the beaker containing the this compound solution in an ice bath to dissipate any heat generated during the reaction.[4]
-
Dilution: If the solution is concentrated, slowly dilute it by adding it to a large volume of cold water (a 1:10 dilution is a good starting point) in the larger beaker with continuous stirring.[4]
-
Neutralization: Slowly and carefully add the weak base to the stirring this compound solution. Add the base in small increments to control the reaction rate and prevent excessive heat generation or splashing.[4]
-
pH Monitoring: Regularly monitor the pH of the solution using pH indicator strips or a pH meter.
-
Endpoint: Continue adding the base until the pH of the solution is within the neutral range of 5.5 to 9.0.[4]
-
Final Disposal:
-
Check Local Regulations: Before proceeding, confirm with your institution's EHS department and local wastewater authority if the neutralized solution is permitted for drain disposal.
-
Sewer Disposal (if permitted): If permitted, slowly pour the neutralized solution down the sanitary sewer drain, followed by a large volume of running water (at least 20 parts water to the neutralized solution).[4]
-
Hazardous Waste Disposal: If drain disposal is not permitted, or if the this compound was contaminated with other hazardous materials, collect the neutralized solution in a properly labeled hazardous waste container for disposal by a licensed contractor.
-
Quantitative Data for Disposal
| Parameter | Guideline | Source |
| pH for Neutralization Endpoint | 5.5 - 9.5 | [4] |
| Water Flush for Drain Disposal | 20 parts water to 1 part neutralized solution | [4] |
| Hazardous Waste Storage Limit | Up to 55 gallons | [13] |
| Acute Hazardous Waste Storage | Up to 1 quart of liquid or 1 kg of solid | [13] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By following these detailed procedures, laboratories can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment. Always prioritize consulting your institution's specific safety guidelines and waste disposal protocols.
References
- 1. Advances in Phosphorus-Based Catalysts for Urea Electrooxidation: A Pathway to Sustainable Waste to Energy Conversion Through Electrocatalysis | MDPI [mdpi.com]
- 2. lidochem.com [lidochem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. valudor.com [valudor.com]
- 10. This compound LR | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. nems.nih.gov [nems.nih.gov]
- 13. Urea - Wikipedia [en.wikipedia.org]
Safeguarding Your Research: Essential Protocols for Handling Urea Phosphate
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. Urea phosphate, a compound utilized in various applications from agriculture to laboratory settings, requires specific personal protective equipment (PPE) and handling protocols to mitigate risks of exposure. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3][4][5] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be necessary.[6] | To protect against dust, splashes, and direct contact that can cause severe eye damage.[1][4] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[6] Protective clothing for use against solid particulates is also recommended.[1] | To prevent skin contact which can result in severe burns.[1][2][3] |
| Handle with gloves that have been inspected prior to use.[6] The specific glove material should be selected in consultation with the glove supplier to ensure chemical resistance. | To provide a direct barrier against skin contact and absorption. | |
| Respiratory Protection | In case of inadequate ventilation or if exposure limits are exceeded, use a full-face respirator.[2][6] A particulate filter device (EN 143) is also suggested.[4] | To prevent inhalation of dust which can cause burns to the respiratory tract.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and ensures a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated area, utilizing local and general ventilation.[1][2][4]
-
An eye wash station and a safety shower must be readily available and accessible.[3]
-
Keep the substance away from incompatible materials such as bases, strong oxidizing agents, and metals.[1][2]
2. Handling Procedure:
-
Avoid direct contact with the substance.[2]
-
Wear the appropriate PPE as detailed in the table above.
3. Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep containers tightly closed and store in the original packaging.[2]
-
Store locked up and away from food, drink, and animal feed.[1][3][4]
4. Accidental Release Measures:
-
In case of a spill, clear the area of personnel and move upwind.[7]
-
Clean up spills immediately using dry procedures such as sweeping or vacuuming.[7]
-
Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[7]
-
Prevent the spillage from entering drains, sewers, or water courses.[3][7]
5. First Aid:
-
If in eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical advice/attention.[1][3][6]
-
If on skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.[1][3][6]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. If breathing is irregular or stopped, provide artificial respiration and seek immediate medical assistance.[1][3][6]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[1][3][6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of the contents and container in accordance with local, regional, national, and international regulations.[3]
-
The substance should be disposed of at a regulated landfill site or another approved method for hazardous or toxic wastes.[2]
-
Contaminated packaging should be handled in the same way as the substance itself and completely emptied before recycling.[4]
Below is a workflow diagram illustrating the safe handling and disposal process for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
